4,4'-Methylenebis(N,N-diglycidylaniline)
Descripción
The exact mass of the compound 4,4'-Methylenebis(N,N-diglycidylaniline) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-Methylenebis(N,N-diglycidylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Methylenebis(N,N-diglycidylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-[[4-[bis(oxiran-2-ylmethyl)amino]phenyl]methyl]-N,N-bis(oxiran-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-5-20(26(10-22-14-28-22)11-23-15-29-23)6-2-18(1)9-19-3-7-21(8-4-19)27(12-24-16-30-24)13-25-17-31-25/h1-8,22-25H,9-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUAZXVRLVIARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)CC4=CC=C(C=C4)N(CC5CO5)CC6CO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31305-94-9 | |
| Record name | 2-Oxiranemethanamine, N,N′-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31305-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0042248 | |
| Record name | 4,4'-Methylenebis(N,N-diglycidylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Oxiranemethanamine, N,N'-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
28768-32-3 | |
| Record name | Tetraglycidyl 4,4′-diaminodiphenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28768-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraglycidyl-4,4'-methylene dianiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028768323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxiranemethanamine, N,N'-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Methylenebis(N,N-diglycidylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-methylenebis[N,N-bis(2,3-epoxypropyl)aniline] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAGLYCIDYL METHYLENEDIANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8ZB2RX2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Methylenebis(N,N-diglycidylaniline)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 4,4'-Methylenebis(N,N-diglycidylaniline), a tetrafunctional epoxy resin of significant interest in various high-performance material applications.
Core Chemical Structure and Properties
4,4'-Methylenebis(N,N-diglycidylaniline), commonly abbreviated as MBDGA or TGDDM (Tetraglycidyl-4,4'-diaminodiphenylmethane), is a complex organic molecule with the chemical formula C₂₅H₃₀N₂O₄. Its structure is characterized by a central methylene bridge connecting two aniline moieties. Each nitrogen atom of the aniline groups is further substituted with two glycidyl groups, resulting in a tetrafunctional molecule. This high functionality is a key determinant of its properties and applications.
The molecule possesses two aromatic rings which impart rigidity, and four reactive epoxy (glycidyl) groups. These epoxy rings are susceptible to ring-opening polymerization, allowing the molecule to form highly cross-linked and robust thermosetting polymers.
Physicochemical and Identification Data
The following tables summarize key quantitative data for 4,4'-Methylenebis(N,N-diglycidylaniline).
Table 1: Identification Properties
| Identifier | Value |
| CAS Number | 28768-32-3 |
| Molecular Formula | C₂₅H₃₀N₂O₄ |
| Molecular Weight | 422.52 g/mol |
| IUPAC Name | 4,4'-Methylenebis[N,N-bis(oxiran-2-ylmethyl)aniline] |
| Synonyms | TGDDM, Tetraglycidyl-4,4'-methylenedianiline |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Yellow, sticky liquid |
| Density | 1.15 g/mL at 25 °C |
| Refractive Index | n20/D 1.601 |
| Boiling Point | 619.3 °C at 760 mmHg |
| Vapor Pressure | 2.9×10⁻¹⁵ mm Hg at 25 °C |
Synthesis of 4,4'-Methylenebis(N,N-diglycidylaniline)
The synthesis of 4,4'-Methylenebis(N,N-diglycidylaniline) is typically a two-step process. The first step involves the reaction of 4,4'-diaminodiphenylmethane with an excess of epichlorohydrin. This reaction leads to the formation of a chlorohydrin intermediate. The subsequent step is a dehydrochlorination reaction, usually carried out in the presence of a base such as sodium hydroxide, to form the final diglycidyl ether.
Experimental Protocol for Synthesis
While specific laboratory-scale protocols can vary, a general methodology is as follows:
Step 1: Formation of the Chlorohydrin Intermediate
-
4,4'-diaminodiphenylmethane is dissolved in an excess of epichlorohydrin.
-
The mixture is heated to a specific temperature (e.g., 90-120 °C) and stirred for a defined period to allow for the addition of the epichlorohydrin to the amine groups.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 2: Dehydrochlorination
-
After the formation of the chlorohydrin intermediate, the reaction mixture is cooled.
-
A solution of sodium hydroxide is added dropwise to the mixture while maintaining a controlled temperature. This step facilitates the ring-closure to form the epoxy groups.
-
The reaction is allowed to proceed until completion, which can be confirmed by the absence of the chlorohydrin intermediate in analytical tests.
-
The resulting mixture is then worked up to isolate the 4,4'-Methylenebis(N,N-diglycidylaniline). This typically involves washing with water to remove salts and unreacted sodium hydroxide, followed by removal of the excess epichlorohydrin under reduced pressure.
Applications
4,4'-Methylenebis(N,N-diglycidylaniline) is a widely used epoxy resin, particularly in applications requiring high thermal and mechanical performance. Its tetrafunctional nature allows for the formation of densely cross-linked polymer networks.
Key application areas include:
-
Aerospace and Automotive Industries: Used in the formulation of high-performance adhesives and composites due to its high thermal stability.
-
UV-Curable Resins: Serves as a crosslinker for UV-curable resins.
-
Biocompatible Materials: Employed as a crosslinking agent in the production of hydrogels and tissue engineering scaffolds. Its ability to form stable crosslinks is also valuable in the creation of medical devices, implants, and drug delivery systems.
Visualizations
The following diagrams illustrate the chemical structure and a generalized workflow for the synthesis of 4,4'-Methylenebis(N,N-diglycidylaniline).
Caption: Chemical structure of 4,4'-Methylenebis(N,N-diglycidylaniline).
Caption: Generalized synthesis workflow for 4,4'-Methylenebis(N,N-diglycidylaniline).
TGDDM epoxy resin synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) Epoxy Resin
Introduction
N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) is a tetrafunctional epoxy resin renowned for its high crosslink density, excellent thermal stability, and superior mechanical properties when cured.[1] These attributes make it an indispensable material in high-performance applications, particularly in the aerospace, electronics, and advanced composites industries.[1][2] The rigid aromatic backbone and multiple epoxy groups contribute to its high glass transition temperature (Tg) and resistance to chemical and environmental degradation.[3] This guide provides a comprehensive overview of the synthesis and characterization of TGDDM epoxy resin, tailored for researchers, scientists, and professionals in drug development and material science.
Synthesis of TGDDM Epoxy Resin
The synthesis of high-purity TGDDM is a multi-step process designed to control side reactions and prevent premature self-curing at high temperatures.[3] A common industrial method involves a three-step approach: a ring-opening reaction, followed by a ring-closing reaction, and subsequent purification.[3]
Experimental Protocol for Synthesis
A representative synthesis procedure for high-purity TGDDM is as follows:[3]
-
Step 1: Ring-Opening Reaction
-
Epichlorohydrin, a catalyst, and an auxiliary agent (such as ethylene glycol or glycerol) are charged into a reactor and heated to approximately 50°C.[3]
-
Solid 4,4'-diaminodiphenylmethane is then slowly added to the mixture while maintaining the temperature below 55°C.[3]
-
The reaction is continued with stirring for 6-15 hours at 50-55°C. The reaction progress is monitored by the increase in viscosity until a transparent mixture is obtained.[3]
-
A diluent may be added to reduce the viscosity of the system.[3]
-
-
Step 2: First Ring-Closing and Purification
-
Step 3: Second Ring-Closing and Final Purification
-
Toluene is added to the crude material, and the mixture is heated with stirring.[3]
-
Aqueous NaOH is again added dropwise to further the reaction and remove impurities.[3]
-
The product is thoroughly washed, and the solvent is removed via distillation, often using a short-path thin-film evaporation device to minimize thermal stress on the resin.[3] The distillation is typically carried out at 110-180°C and a pressure of 0.01-0.03 MPa.[3]
-
Characterization of TGDDM Epoxy Resin
A thorough characterization of TGDDM is essential to ensure its quality and predict its performance in final applications. The following are standard techniques employed for this purpose.
Experimental Workflow for Characterization
The characterization of synthesized TGDDM typically follows a logical workflow, starting from structural confirmation and proceeding to the analysis of its thermal and rheological properties.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the TGDDM molecule, confirming its chemical structure.
Experimental Protocol: FTIR spectra are typically recorded using a spectrometer with a resolution of 4 cm⁻¹. Samples can be prepared as potassium bromide (KBr) pellets at a sample/KBr ratio of 1:100. The spectra are generally collected in the range of 400–4000 cm⁻¹.[1]
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3499 - 3393 | Ph-NH₂ stretching (in precursor) | [2] |
| 2900 | -CH₂ stretching | [2] |
| 1600 | Aromatic group stretching | [2] |
| 900 - 910 | Epoxy group (oxirane ring) | [2] |
| 5067 | Primary amine (in near-IR, for cure monitoring) | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of TGDDM, confirming the connectivity of atoms.
Experimental Protocol: NMR spectra are obtained by dissolving the TGDDM sample in a suitable deuterated solvent, such as CDCl₃. The spectra are recorded on a high-resolution NMR spectrometer.
Data Presentation:
| Nucleus | Chemical Shift (ppm) | Assignment | Reference |
| ¹H | 6.5 - 8.0 | Aromatic protons | [5] |
| ¹H | 3.0 - 4.0 | Oxirane and adjacent methylene protons | [5] |
| ¹³C | (Varies) | Corresponding carbon atoms in the TGDDM structure | [2] |
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the processing and service temperatures of TGDDM.
Experimental Protocol:
-
DSC: Non-isothermal DSC scans are performed at various heating rates (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere to determine the glass transition temperature (Tg) and curing behavior.[1][6]
-
TGA: TGA is conducted by heating the sample at a constant rate in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere to evaluate its thermal stability and decomposition profile.[7]
Data Presentation:
| Property | Typical Value Range | Method | Significance | Reference |
| Glass Transition Temperature (Tg) of Cured Resin | 241 - 266 °C | DSC | Defines the upper service temperature. | [8] |
| Curing Temperature Range | 140 - 358 °C | DSC | Indicates the temperature window for the curing reaction. | [1][9] |
| Heat of Reaction (ΔH) | Varies with curing agent | DSC | Quantifies the exothermicity of the curing process. | [10] |
| Activation Energy (Ea) of Curing | 69.7 - 88.7 kJ/mol | DSC (Kissinger method) | Describes the energy barrier for the curing reaction. | [1][9] |
| Decomposition Temperature (Td) | > 300 °C | TGA | Indicates the onset of thermal degradation. | [11] |
Rheological Analysis
Rheological characterization is essential for understanding the flow behavior of TGDDM resin during processing, such as in resin transfer molding or prepreg manufacturing.
Experimental Protocol: Rheological properties are measured using a rheometer, often with a parallel-plate geometry. Measurements can include steady shear tests to determine viscosity as a function of shear rate and small amplitude oscillatory shear (SAOS) experiments to measure storage (G') and loss (G'') moduli during curing.[12][13]
Data Presentation:
| Property | Description | Significance | Reference |
| Viscosity | Neat TGDDM resin exhibits pseudoplastic (shear-thinning) behavior. | Crucial for processing; lower viscosity aids in fiber impregnation. | [14] |
| Gel Point | The point where the storage modulus (G') equals the loss modulus (G''). It signifies the transition from a liquid to a solid-like state. | Defines the working life or pot life of the resin system. | [12] |
Conclusion
The synthesis and characterization of TGDDM epoxy resin are critical processes that dictate its final properties and suitability for high-performance applications. The multi-step synthesis, when carefully controlled, yields a high-purity resin with desirable characteristics. A comprehensive characterization using techniques such as FTIR, NMR, DSC, TGA, and rheology provides a complete picture of the resin's structure, thermal stability, and processability. This in-depth understanding is fundamental for researchers and professionals aiming to optimize curing cycles, formulate advanced composite materials, and push the boundaries of material performance in demanding technological fields.
References
- 1. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel TGDDM epoxy nanocomposites for aerospace and high performance applications – Study of their thermal and electrical behaviour - Arabian Journal of Chemistry [arabjchem.org]
- 3. CN112724106A - Synthetic method of high-purity TGDDM epoxy resin - Google Patents [patents.google.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Manufacturing and Characterization of TGDDM Epoxy-based Carbon Fiber Composites for Space Applications According to Curing Agent Types -Textile Science and Engineering | Korea Science [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. epitoanyag.org.hu [epitoanyag.org.hu]
- 13. Evaluating models that predict epoxy conversion using rheological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic Analysis of 4,4'-Methylenebis(N,N-diglycidylaniline): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 4,4'-Methylenebis(N,N-diglycidylaniline) (MBDGA), a tetrafunctional epoxy resin of significant interest in various industrial and research applications. This document outlines the core spectroscopic techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data, and visual representations of its chemical structure and analytical workflow are presented to facilitate a comprehensive understanding of its molecular characteristics.
Chemical Structure and Properties
4,4'-Methylenebis(N,N-diglycidylaniline), also known as TGDDM (Tetraglycidyl-4,4'-diaminodiphenylmethane), is a complex organic molecule with the chemical formula C₂₅H₃₀N₂O₄ and a molar mass of 422.52 g/mol .[1][2] Its structure is characterized by a central methylene bridge connecting two N,N-diglycidylaniline units. The presence of four reactive epoxy groups makes it a valuable crosslinking agent in the formulation of high-performance polymers.[1]
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of MBDGA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Chemical Shifts of 4,4'-Methylenebis(N,N-diglycidylaniline)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in publicly accessible resources | Methylene bridge (-CH₂-) |
| Data not available in publicly accessible resources | Aromatic carbons |
| Data not available in publicly accessible resources | Glycidyl group (-CH₂-N) |
| Data not available in publicly accessible resources | Glycidyl group (-CH-O) |
| Data not available in publicly accessible resources | Glycidyl group (-CH₂-O) |
Table 2: ¹H NMR Chemical Shifts of 4,4'-Methylenebis(N,N-diglycidylaniline)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in publicly accessible resources | Singlet | 2H | Methylene bridge (-CH₂-) |
| Data not available in publicly accessible resources | Multiplet | 8H | Aromatic protons |
| Data not available in publicly accessible resources | Multiplet | 8H | Glycidyl group (-CH₂-N) |
| Data not available in publicly accessible resources | Multiplet | 4H | Glycidyl group (-CH-O) |
| Data not available in publicly accessible resources | Multiplet | 8H | Glycidyl group (-CH₂-O) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Characteristic FTIR Absorption Bands of 4,4'-Methylenebis(N,N-diglycidylaniline)
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3050 | C-H (Aromatic) | Stretching |
| ~2920 | C-H (Aliphatic) | Asymmetric Stretching |
| ~2850 | C-H (Aliphatic) | Symmetric Stretching |
| ~1610 | C=C (Aromatic) | Stretching |
| ~1510 | C=C (Aromatic) | Stretching |
| ~1240 | C-N | Stretching |
| ~915 | Epoxide Ring | Asymmetric Stretching |
| ~830 | Epoxide Ring | Symmetric Stretching |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.
Mass Spectrometry (MS)
Table 4: Mass-to-Charge Ratios (m/z) for 4,4'-Methylenebis(N,N-diglycidylaniline)
| m/z | Ion |
| 423.2 | [M+H]⁺ |
| 445.2 | [M+Na]⁺ |
Note: The observed ions can vary depending on the ionization technique used.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon and proton framework of the MBDGA molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of 4,4'-Methylenebis(N,N-diglycidylaniline) in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, such as a Varian XL-100 or a modern equivalent operating at a frequency of 300 MHz or higher for protons, is used.
-
Data Acquisition for ¹³C NMR:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is employed.
-
Acquisition Parameters: A sufficient number of scans (typically several thousand) are acquired to achieve an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds is used between pulses.
-
-
Data Acquisition for ¹H NMR:
-
Pulse Program: A standard single-pulse experiment is used.
-
Acquisition Parameters: Typically, 16 to 64 scans are sufficient.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in the MBDGA molecule.
Methodology:
-
Sample Preparation: As MBDGA is a viscous liquid, a thin film is prepared for analysis. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates and gently pressed to form a uniform thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is used.
-
Data Acquisition:
-
Spectral Range: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.
-
Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded prior to the sample measurement.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of MBDGA.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of analysis.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used to observe protonated molecules [M+H]⁺ or adducts with alkali metals like sodium [M+Na]⁺.
-
Mass Range: The instrument is set to scan a mass-to-charge (m/z) range that includes the expected molecular weight of MBDGA (e.g., m/z 100-1000).
-
Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
-
Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.
Visualizations
Chemical Structure of 4,4'-Methylenebis(N,N-diglycidylaniline)
Caption: Chemical structure of 4,4'-Methylenebis(N,N-diglycidylaniline).
Synthesis Pathway of 4,4'-Methylenebis(N,N-diglycidylaniline)
Caption: Synthesis of MBDGA from 4,4'-methylenedianiline and epichlorohydrin.
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of MBDGA.
References
An In-depth Technical Guide to the Thermal Properties of Cured TGDDM Epoxy Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) is a multifunctional epoxy resin renowned for its high cross-link density and superior thermal and mechanical properties upon curing. These attributes make it an indispensable material in high-performance applications, particularly in the aerospace, electronics, and advanced composites industries. A thorough understanding of its thermal characteristics is paramount for optimizing curing processes, predicting material performance at elevated temperatures, and ensuring the reliability of end-products. This guide provides a comprehensive overview of the key thermal properties of cured TGDDM epoxy resin, detailed experimental protocols for their characterization, and a summary of quantitative data from the literature.
Key Thermal Properties
The thermal behavior of cured TGDDM epoxy is primarily defined by its glass transition temperature (Tg), thermal decomposition temperature (Td), and its response to mechanical stress under varying temperatures. These properties are significantly influenced by the choice of curing agent and the curing cycle.
Glass Transition Temperature (Tg)
The glass transition temperature is a critical parameter that signifies the transition of the cured epoxy from a rigid, glassy state to a more flexible, rubbery state.[1] A higher Tg is generally indicative of a greater degree of cross-linking and enhanced thermal stability.[1] For TGDDM-based systems, Tg values are heavily dependent on the curing agent used. For instance, when cured with diaminodiphenyl sulfone (DDS), TGDDM can achieve a Tg exceeding 240 °C, making it suitable for high-temperature aerospace applications.[2][3] The use of other curing agents like 4,4′-diaminodiphenylmethane (DDM) or novel diamines can also result in Tg values well above 250 °C.[2]
Thermal Decomposition (Td)
Thermogravimetric analysis (TGA) is employed to determine the thermal stability and decomposition characteristics of cured TGDDM epoxy. This technique measures the change in mass of a sample as it is heated at a controlled rate.[4] Generally, epoxy resins begin to decompose at temperatures above 300 °C.[2] The decomposition of TGDDM can occur in single or multiple stages depending on the curing agent and the atmosphere (inert or oxidative).[2] For example, TGDDM cured with PDD (a pyridine-containing diamine) exhibits a two-stage decomposition in an argon atmosphere, while in air, the degradation is slower compared to traditionally cured systems, suggesting enhanced flame retardancy.[2]
Thermomechanical Properties
Dynamic Mechanical Analysis (DMA) provides insights into the viscoelastic properties of the cured epoxy by applying an oscillatory force and measuring the material's response.[5] This technique is highly sensitive for determining the Tg, which is often identified by the peak of the loss modulus or tan δ curve.[6] DMA also measures the storage modulus (E'), which represents the elastic response and stiffness of the material.[7] Below the Tg, the storage modulus is high, and it decreases significantly as the material transitions to its rubbery state.[6]
Quantitative Data Summary
The following tables summarize key thermal properties of cured TGDDM epoxy resin with various curing agents as reported in the literature.
Table 1: Glass Transition Temperature (Tg) of Cured TGDDM Epoxy Systems
| Curing Agent | Tg (°C) | Measurement Technique | Reference |
| 4,4′-Diaminodiphenyl Sulfone (DDS) | >240 | Dynamic Mechanical Analysis (DMA) | [2] |
| 4,4′-Diaminodiphenylmethane (DDM) | >250 | Dynamic Mechanical Analysis (DMA) | [2] |
| 4,4′-(Pyridine-2,6-diylbis(oxy))dianiline (PDD) | >250 | Dynamic Mechanical Analysis (DMA) | [2] |
| 3,3′-Diaminodiphenyl Sulfone (3,3′-DDS) | 241 - 266 | Not Specified | [3] |
| Dicyandiamide (DICY) | Not Specified | Not Specified | [8] |
Table 2: Thermal Decomposition Characteristics of Cured TGDDM Epoxy Systems
| Curing Agent | Onset Decomposition Temperature (°C) | Atmosphere | Key Observations | Reference |
| 4,4′-Diaminodiphenylmethane (DDM) | ~373 | Not Specified | Substantial decomposition into glycidyl ether units. | [2] |
| 4,4′-Diaminodiphenyl Sulfone (DDS) | ~320 | 1-propanol (supercritical) | Initial decomposition temperature. | [9] |
| 4,4′-(Pyridine-2,6-diylbis(oxy))dianiline (PDD) | Not Specified | Argon | Distinctive two-stage decomposition. | [2] |
| 4,4′-(Pyridine-2,6-diylbis(oxy))dianiline (PDD) | Not Specified | Air | Slower degradation rate compared to DDM and DDS cured systems. | [2] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining accurate and reproducible data on the thermal properties of cured TGDDM epoxy resin.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the glass transition temperature (Tg) and the heat of cure (ΔH).[1]
-
Sample Preparation: Accurately weigh 5-10 mg of the cured TGDDM epoxy resin into a standard aluminum DSC pan.[1] Hermetically seal the pan to prevent any loss of volatiles. An empty, sealed aluminum pan should be used as a reference.[1]
-
Instrumentation: A differential scanning calorimeter equipped with a cooling accessory.[1]
-
Measurement Parameters:
-
Equilibrate the sample at a suitable starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature well above the expected Tg.[10][11]
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate to observe the Tg, which appears as a step-like change in the heat flow curve.[1]
-
-
Data Analysis: The Tg is typically determined as the midpoint of the transition region in the second heating scan.[12]
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the cured epoxy.[4]
-
Sample Preparation: Place a small, representative sample (typically 5-10 mg) of the cured TGDDM epoxy into a TGA sample pan.[4]
-
Instrumentation: A thermogravimetric analyzer consisting of a precision microbalance and a programmable furnace.[4]
-
Measurement Parameters:
-
Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[13]
-
The experiment is conducted under a controlled atmosphere, typically nitrogen for inert conditions or air for oxidative conditions, with a constant flow rate (e.g., 50 ml/min).[4][13]
-
-
Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.[4]
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive method for characterizing the viscoelastic properties and determining the Tg of cured epoxy resins.[6]
-
Sample Preparation: Prepare rectangular specimens of the cured TGDDM epoxy with uniform dimensions (e.g., 63.5 mm × 8.2 mm × 1.5 mm).[14]
-
Instrumentation: A dynamic mechanical analyzer capable of applying a sinusoidal strain and measuring the resultant stress.[5]
-
Measurement Parameters:
-
Mount the sample in a suitable fixture, such as a three-point bending or single cantilever clamp.[15]
-
Apply a temperature sweep from a low temperature (e.g., 0°C) to a temperature above the Tg (e.g., 250°C) at a constant heating rate (e.g., 2°C/min or 3°C/min).[14]
-
A constant frequency (e.g., 1 Hz) and strain amplitude are applied throughout the test.[14]
-
-
Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are plotted as a function of temperature. The Tg can be identified as the peak of the tan δ curve or the onset of the drop in the storage modulus curve.[6][16]
Visualized Workflows and Relationships
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for characterizing the thermal properties of cured TGDDM epoxy resin.
Caption: Experimental workflow for thermal analysis of cured TGDDM epoxy.
Factors Influencing Thermal Properties
The thermal properties of cured TGDDM epoxy are not intrinsic but are influenced by several key factors as depicted in the diagram below.
Caption: Key factors influencing the thermal properties of cured TGDDM epoxy.
Conclusion
The thermal properties of cured TGDDM epoxy resin are of paramount importance for its application in demanding environments. Through the systematic application of thermal analysis techniques such as DSC, TGA, and DMA, researchers and engineers can gain a comprehensive understanding of the material's behavior. The choice of curing agent and the specifics of the cure cycle are the most critical factors determining the final thermal performance, particularly the glass transition temperature and thermal stability. The data and protocols presented in this guide serve as a valuable resource for the development and quality control of high-performance materials based on TGDDM epoxy resin.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. mdpi.com [mdpi.com]
- 6. Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials – C-Therm Technologies Ltd. [ctherm.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. shimadzu.com [shimadzu.com]
- 11. engineering.unt.edu [engineering.unt.edu]
- 12. epotek.com [epotek.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. DMA testing of epoxy resins: The importance of dimensions | Zendy [zendy.io]
- 16. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Rheological behavior of TGDDM resin systems
An In-depth Technical Guide on the Rheological Behavior of Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) Resin Systems
Introduction
N,N,N′,N′-tetraglycidyl-4,4′-diaminodiphenylmethane (TGDDM) is a multifunctional epoxy resin that serves as a cornerstone in the formulation of high-performance composites, particularly within the aerospace and electronics industries.[1][2] Its prevalence is due to the high crosslink density of its cured products, which imparts outstanding thermo-mechanical properties.[1] Compared to conventional bisphenol-A epoxies, TGDDM systems offer lower initial viscosity and better processability, which are critical for manufacturing complex composite structures.[1]
The rheological behavior of a thermosetting resin system governs its processing characteristics, including its flow into molds, impregnation of fiber reinforcements, and the formation of voids. A thorough understanding of how viscosity and viscoelastic properties evolve with temperature and the extent of the cure reaction is paramount for process optimization and ensuring the final component's structural integrity.[3] This guide provides a detailed examination of the rheological properties of TGDDM resin systems, covering the uncured state, the transformation during curing, and the experimental methods used for characterization. Key concepts such as viscosity, storage modulus (G'), loss modulus (G''), gelation, and vitrification are discussed in the context of TGDDM resins.[4][5]
Fundamental Rheological Properties of Uncured TGDDM Systems
The initial rheological state of the resin system dictates the initial processing window. Viscosity, in particular, is a critical parameter for operations like resin transfer molding (RTM), infusion, and prepreg manufacturing.
Viscosity Behavior
Neat TGDDM resin typically exhibits pseudoplastic, or shear-thinning, behavior, where its viscosity decreases as the shear rate increases.[6] This property is advantageous in processing, as the lower viscosity under flow conditions facilitates mold filling and fiber wetting. The most significant factor influencing the viscosity of an uncured system is temperature. As temperature increases, molecular thermal motion becomes more vigorous, leading to a decrease in viscosity.[1]
The addition of other components to the TGDDM resin has a profound impact on the system's initial viscosity.
-
Curing Agents: When mixed with curing agents like dicyandiamide (DICY), the resulting prepolymer has a higher viscosity than the neat resin, a consequence of the increased molecular weight.[1]
-
Reactive Diluents: To improve processability, reactive diluents are often added. These are low-viscosity components that reduce the overall viscosity of the mixture. For instance, adding bio-based reactive diluents derived from linseed oil can significantly lower the viscosity of a TGDDM system and shift its behavior from non-Newtonian to Newtonian by reducing molecular entanglements.[6][7]
-
Fillers and Tougheners: The incorporation of fillers, such as fumed silica or carbon nanotubes, or thermoplastic tougheners like polyetherimide (PEI), generally leads to an increase in the complex viscosity of the uncured system.[8][9][10][11]
Quantitative Viscosity Data
The following tables summarize quantitative data on the viscosity of various TGDDM systems.
Table 1: Viscosity of TGDDM/DICY Prepolymer vs. Temperature (Data estimated from graphical representations in the cited source)[1][12]
| Temperature (°C) | Viscosity (Pa·s) |
| 80 | ~12.5 |
| 90 | ~5.0 |
| 100 | ~2.5 |
| 110 | ~1.2 |
| 120 | ~0.7 |
Table 2: Complex Viscosity (η) Evolution of TGDDM/DDS System During Isothermal Cure at 100°C* (Data estimated from graphical representations in the cited source)[8]
| Time (seconds) | Complex Viscosity (η*) (Pa·s) |
| 0 | ~1.5 |
| 50 | ~2.0 |
| 100 | ~3.0 |
| 150 | ~5.0 |
| 200 | ~10.0 |
| 250 | ~25.0 |
| 300 | ~70.0 |
Rheological Changes During Curing
The curing of a thermoset is a complex process involving the transformation from a low-viscosity liquid to a crosslinked, solid network.[4] This transformation is marked by two critical phenomena: gelation and vitrification.
-
Gelation: This is the point at which an incipient, continuous crosslinked network is formed throughout the material.[5] At the gel point, the resin transitions from a viscous liquid to a rubbery solid, loses its ability to flow, and sees its molecular weight diverge to infinity.[5][7] Gelation defines the upper limit of the material's work-life.
-
Vitrification: This occurs when the glass transition temperature (Tg) of the reacting material rises to the isothermal cure temperature (T_cure).[5] At this point, the material transitions from a rubbery state to a glassy state, molecular mobility is severely restricted, and the curing reaction slows dramatically, becoming diffusion-controlled.[5] Vitrification is reversible by heating the system above its Tg.[5]
Monitoring Cure with Dynamic Oscillatory Rheology
Dynamic oscillatory rheometry is the primary technique for monitoring the evolution of viscoelastic properties during cure. By applying a small, sinusoidal strain, one can measure the storage modulus (G') and the loss modulus (G'').
-
Storage Modulus (G'): Represents the elastic, solid-like component of the material's response. It is a measure of the energy stored and subsequently released per cycle of deformation.[13]
-
Loss Modulus (G''): Represents the viscous, liquid-like component. It is a measure of the energy dissipated as heat per cycle.[13]
In the initial liquid state, G'' is greater than G'. As the crosslinking reaction proceeds, both moduli increase by several orders of magnitude. The gel point is commonly identified as the crossover point where G' equals G''. At this point, the loss tangent (tan δ = G''/G') is equal to 1.[7][14]
Quantitative Data During Curing
The progression of G' and G'' provides a detailed fingerprint of the curing reaction.
Table 3: Representative Evolution of Viscoelastic Properties During Isothermal Cure (This table presents a conceptual model based on typical thermoset curing profiles)
| Cure Stage | Relative Time | Storage Modulus (G') | Loss Modulus (G'') | Tan δ (G''/G') | System State |
| Initial | t₀ | Low | Higher | > 1 | Liquid |
| Mid-Cure | t₀ + Δt₁ | Increasing Rapidly | Increasing Rapidly | > 1 | Viscous Liquid |
| Gel Point | t_gel | Equal to G'' | Equal to G' | = 1 | Gel Transition |
| Post-Gel | t_gel + Δt₂ | High | Peaks, then falls | < 1 | Rubbery Solid |
| Vitrification | t_vit | Continues to rise | Shows shoulder/decays | << 1 | Glassy Solid |
Experimental Protocols for Rheological Characterization
Accurate characterization of TGDDM rheology requires precise experimental procedures. Rheometers, particularly those with parallel plate geometry, are the primary instruments used.[15][16]
Rotational Rheometry
-
Sample Preparation: The TGDDM resin and curing agent are preheated separately to the desired mixing temperature. They are then mixed thoroughly in the correct stoichiometric ratio.[1]
-
Instrument Setup: A rotational rheometer with parallel plate geometry is preheated to the test temperature. The gap between the plates is set, typically between 0.5 and 1.0 mm.
-
Sample Loading: A small amount of the mixed resin is placed onto the bottom plate, and the top plate is lowered to the set gap, ensuring the resin completely fills the gap without significant overflow.
-
Steady Shear Test (Viscosity Profile):
-
A range of shear rates (or shear stresses) is applied to the sample.
-
The corresponding shear stress (or shear rate) is measured.
-
A plot of viscosity versus shear rate is generated to characterize the uncured resin's flow behavior (e.g., Newtonian, pseudoplastic).[7]
-
-
Dynamic Oscillatory Test (Cure Monitoring):
-
The sample is held at a constant isothermal cure temperature.
-
A small, constant oscillatory strain is applied within the linear viscoelastic region (LVER) at a fixed frequency (e.g., 1 Hz).
-
The storage modulus (G'), loss modulus (G''), complex viscosity (η*), and tan δ are recorded as a function of time.[10]
-
The test continues until the moduli plateau, indicating the reaction has significantly slowed or stopped.
-
Complementary Analysis
-
Dynamic Mechanical Analysis (DMA): While rheometry is excellent for liquids and gels, DMA is also highly effective for characterizing the solid state. It is considered the most reliable method for precisely measuring gelation.[17][18]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal characteristics of the cure reaction, such as the total heat of reaction and the glass transition temperature (Tg) as a function of the degree of cure.[1][19] This data provides a crucial link between the chemical kinetics and the observed rheological changes.
Factors Influencing Rheological Behavior
The rheological profile of a TGDDM system is a complex function of its formulation and processing conditions.
-
Temperature: Temperature has a dual and competing effect. Higher temperatures lower the initial viscosity, which is beneficial for processing.[12] However, they also accelerate the curing reaction kinetics, leading to a faster increase in viscosity and a shorter gel time, which reduces the available processing window.[12]
-
Curing Agent: The type and concentration of the curing agent are primary determinants of the reaction kinetics and, therefore, the rheological evolution. Aromatic amines like DDS often require high temperatures to cure, while latent catalysts like DICY can provide a long work-life at low temperatures followed by rapid curing at an elevated activation temperature.[1][8]
-
Additives (Diluents, Tougheners, Fillers): As previously mentioned, additives can significantly alter the rheology. Diluents decrease viscosity, while fillers and tougheners increase it.[6][7][11] The presence of fillers can also introduce complex behaviors like yield stress, where the material does not flow until a minimum stress is applied.[16]
-
Impurities: The presence of impurities in commercial-grade TGDDM resins, particularly those containing hydroxyl groups, can have a catalytic effect on the curing reaction, leading to a faster initial rate of reaction and altered gel times compared to purified resins.[14]
Conclusion
The rheological behavior of TGDDM resin systems is a critical, multifaceted subject essential for the successful manufacturing of high-performance composites. The journey from a low-viscosity liquid to a rigid, crosslinked solid is characterized by distinct changes in viscosity and viscoelastic moduli. Key events like gelation and vitrification define the boundaries of the processing window. Through systematic characterization using techniques like rotational rheometry, the influence of temperature, curing agents, and additives can be quantified. This knowledge enables researchers and engineers to tailor resin formulations and optimize cure cycles, minimizing defects and ensuring the final product meets the demanding performance requirements of its intended application.
References
- 1. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijert.org [ijert.org]
- 4. mdpi.com [mdpi.com]
- 5. Practical Tips for Curing Thermosets Part One: Review of Gelation and Vitrification - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. researchgate.net [researchgate.net]
- 7. epitoanyag.org.hu [epitoanyag.org.hu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rheological properties of resin composites according to variations in monomer and filler composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous rheology and cure kinetics dictate thermal post-curing of thermoset composite resins for material extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The effect of impurities on gel times for TGDDM epoxy resins cured with DDS | Semantic Scholar [semanticscholar.org]
- 15. Rheological properties of resin composites according to variations in composition and temperature | Pocket Dentistry [pocketdentistry.com]
- 16. technolife.ind.br [technolife.ind.br]
- 17. Separation of gelation from vitrification in curing of a fiber-reinforced epoxy composite - ProQuest [proquest.com]
- 18. engineering.unt.edu [engineering.unt.edu]
- 19. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
Determining the Molecular Weight of 4,4'-Methylenebis(N,N-diglycidylaniline): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenebis(N,N-diglycidylaniline) (TGDDM) is a tetrafunctional epoxy resin widely utilized in high-performance composites, adhesives, and coatings due to its excellent thermal and mechanical properties.[1][2] The molecular weight and its distribution are critical parameters that significantly influence the processing characteristics, curing kinetics, and final properties of the thermoset polymer. Accurate determination of these parameters is therefore essential for quality control, material characterization, and the development of new applications. This guide provides an in-depth overview of the primary analytical techniques for determining the molecular weight of TGDDM, offering detailed experimental protocols and data presentation for researchers and professionals in the field.
Theoretical Principles of Molecular Weight Determination
For polymers, including epoxy resins, the molecular weight is not a single value but a distribution of different chain lengths. Therefore, various average molecular weights are used to describe the polymer sample. The most common averages are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and viscosity-average molecular weight (Mv). The ratio of Mw to Mn is known as the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution.
Experimental Methodologies
This section details the experimental protocols for three widely used techniques for determining the molecular weight of epoxy resins: Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Viscometry.
Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC)
Principle: GPC/SEC separates molecules based on their hydrodynamic volume in solution. A dissolved sample is passed through a column packed with porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules penetrate the pores to varying extents and elute later.
Apparatus and Materials:
-
GPC/SEC system with a pump, injector, column oven, and detector (e.g., Refractive Index (RI), UV, or Evaporative Light Scattering Detector (ELSD))
-
GPC columns suitable for organic solvents and low molecular weight polymers
-
Volumetric flasks, pipettes, and syringes with filters
-
High-purity solvent (e.g., Tetrahydrofuran (THF))
-
Polystyrene standards for calibration
Reagent Preparation:
-
Mobile Phase: HPLC-grade THF is commonly used. It should be degassed before use.
-
Calibration Standards: Prepare a series of polystyrene standards of known molecular weight in THF at concentrations of approximately 1 mg/mL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4,4'-Methylenebis(N,N-diglycidylaniline) sample.
-
Dissolve the sample in 10 mL of THF in a volumetric flask to a concentration of about 1 mg/mL.
-
Ensure the sample is fully dissolved by gentle agitation.
-
Filter the solution through a 0.45 µm syringe filter into a vial for analysis.
Instrumental Parameters:
-
Column: A set of two GPC columns suitable for the analysis of low molecular weight polymers.
-
Mobile Phase: THF
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detector: Refractive Index (RI)
-
Injection Volume: 50 µL
Data Analysis:
-
Generate a calibration curve by plotting the logarithm of the molecular weight of the polystyrene standards against their elution time.
-
Analyze the TGDDM sample under the same conditions.
-
Use the calibration curve to determine the molecular weight averages (Mn, Mw) and the PDI of the sample from its chromatogram.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Principle: MALDI-TOF MS is a soft ionization technique that allows for the analysis of large molecules with minimal fragmentation. The analyte is co-crystallized with a matrix material. A pulsed laser desorbs and ionizes the matrix, which in turn ionizes the analyte molecules. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weight.
Apparatus and Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Micropipettes
-
Vortex mixer
-
Solvents (e.g., THF, acetone)
-
Matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB))
-
Cationizing agent (e.g., sodium trifluoroacetate (NaTFA))
Reagent Preparation:
-
Matrix Solution: Prepare a saturated solution of the chosen matrix (e.g., CHCA) in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and 0.1% trifluoroacetic acid in water).
-
Cationizing Agent Solution: Prepare a 10 mg/mL solution of NaTFA in the same solvent as the matrix.
Sample Preparation:
-
Prepare a 10 mg/mL solution of the 4,4'-Methylenebis(N,N-diglycidylaniline) sample in THF.
-
In a microcentrifuge tube, mix the sample solution, matrix solution, and cationizing agent solution in a ratio of 1:10:1 (v/v/v).
-
Vortex the mixture thoroughly.
-
Spot 1 µL of the final mixture onto the MALDI target plate.
-
Allow the spot to air dry completely before introducing it into the mass spectrometer.
Instrumental Parameters:
-
Ionization Mode: Positive ion reflectron mode
-
Laser: Nitrogen laser (337 nm)
-
Mass Range: m/z 50 - 2000
-
Laser Intensity: Optimized to achieve good signal-to-noise ratio without significant fragmentation.
Data Analysis:
-
Acquire the mass spectrum. The spectrum will show a series of peaks corresponding to the different oligomers of the epoxy resin, typically adducted with a sodium ion.
-
The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit.
-
The molecular weight of each oligomer can be directly determined from the m/z value of its corresponding peak.
-
Software can be used to calculate the number-average (Mn) and weight-average (Mw) molecular weights and the PDI from the peak intensities.
Viscometry
Principle: The viscosity of a polymer solution is related to the size and shape of the polymer molecules. By measuring the intrinsic viscosity of a polymer solution, its viscosity-average molecular weight (Mv) can be determined using the Mark-Houwink-Sakurada equation: [η] = K * Mv^a, where [η] is the intrinsic viscosity, and K and a are constants specific to the polymer-solvent-temperature system.
Apparatus and Materials:
-
Ubbelohde or similar capillary viscometer
-
Constant temperature water bath (e.g., 25 ± 0.1 °C)
-
Volumetric flasks and pipettes
-
Stopwatch
-
Solvent (e.g., THF)
Reagent Preparation:
-
Prepare a stock solution of 4,4'-Methylenebis(N,N-diglycidylaniline) in THF at a known concentration (e.g., 10 mg/mL).
-
Prepare a series of dilutions from the stock solution (e.g., 8, 6, 4, and 2 mg/mL).
Procedure:
-
Clean the viscometer thoroughly and dry it.
-
Equilibrate the viscometer in the constant temperature water bath.
-
Measure the flow time of the pure solvent (t₀) through the capillary. Repeat for consistency.
-
Measure the flow time (t) for each of the polymer solutions of different concentrations.
-
Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.
-
Calculate the reduced viscosity (η_red = η_sp / c) and inherent viscosity (η_inh = ln(η_rel) / c) for each concentration (c).
Data Analysis:
-
Plot both the reduced viscosity and the inherent viscosity against concentration.
-
Extrapolate the two lines to zero concentration. The common intercept on the y-axis gives the intrinsic viscosity ([η]).
-
Using the Mark-Houwink constants (K and a) for the specific epoxy resin-solvent system (which may need to be determined experimentally or found in the literature), calculate the viscosity-average molecular weight (Mv).
Data Presentation
Quantitative data for 4,4'-Methylenebis(N,N-diglycidylaniline) and a representative commercial product, Araldite® MY 720, are summarized in the tables below.
Table 1: Theoretical and Physical Properties of 4,4'-Methylenebis(N,N-diglycidylaniline)
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₀N₂O₄ | [3][4] |
| Molecular Weight | 422.52 g/mol | [1][3][4] |
| Appearance | Yellow to reddish-brown viscous liquid | [1] |
| Density | ~1.15 g/mL at 25 °C | [1] |
| Viscosity | 3000 - 6000 cP at 50 °C | [1] |
Table 2: Typical Molecular Weight Data for a Commercial TGDDM-based Epoxy Resin (Araldite® MY 720)
| Parameter | Value | Method | Reference |
| Epoxy Equivalent Weight (EEW) | 117 - 134 g/eq | Titration | [5][6][7] |
| Viscosity at 50°C | 7,000 - 19,000 mPa.s | Viscometry | [5][6] |
| Number-Average Molecular Weight (Mn) | Data not readily available in searched literature. Would be determined by GPC or MALDI-TOF. | GPC/MALDI-TOF | |
| Weight-Average Molecular Weight (Mw) | Data not readily available in searched literature. Would be determined by GPC or MALDI-TOF. | GPC/MALDI-TOF | |
| Polydispersity Index (PDI) | Data not readily available in searched literature. Would be calculated from Mn and Mw. | GPC/MALDI-TOF |
Note: For commercial epoxy resins, which are oligomeric mixtures, the Epoxy Equivalent Weight (EEW) is a more commonly reported value than the average molecular weights. The theoretical EEW for the pure monomer is approximately 105.6 g/eq (422.52 / 4 epoxy groups).
Mandatory Visualizations
Caption: Experimental workflow for molecular weight determination by GPC/SEC.
Caption: Experimental workflow for molecular weight determination by MALDI-TOF MS.
Caption: Relationship between different molecular weight averages.
Conclusion
The determination of the molecular weight of 4,4'-Methylenebis(N,N-diglycidylaniline) is crucial for controlling its application performance. GPC/SEC, MALDI-TOF MS, and viscometry are powerful and complementary techniques for this purpose. GPC/SEC provides a comprehensive overview of the molecular weight distribution, MALDI-TOF MS offers precise mass information for individual oligomers, and viscometry presents a cost-effective method for determining the viscosity-average molecular weight. The choice of technique will depend on the specific information required, available instrumentation, and the nature of the sample. By following the detailed protocols outlined in this guide, researchers can obtain reliable and accurate molecular weight data to advance their work in materials science and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. 4,4′-Methylenebis(N,N-diglycidylaniline) - Wikipedia [en.wikipedia.org]
- 3. 4,4'-Methylenebis(N,N-diglycidylaniline) | 28768-32-3 | FM141812 [biosynth.com]
- 4. 4,4'-Methylenebis(N,N-diglycidylaniline) | 28768-32-3 [chemicalbook.com]
- 5. biesterfeld.no [biesterfeld.no]
- 6. lookpolymers.com [lookpolymers.com]
- 7. scribd.com [scribd.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) is a tetrafunctional epoxy resin renowned for its high performance characteristics. Its molecular structure, featuring four reactive epoxy groups and a rigid aromatic backbone, imparts exceptional thermal stability, mechanical strength, and chemical resistance to cured thermosets. These properties have established TGDDM as a critical component in advanced materials, particularly in the aerospace, electronics, and high-performance adhesives industries.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of TGDDM, detailed experimental protocols for its characterization, and visualizations of its key chemical transformations.
Chemical Structure
The chemical structure of TGDDM is presented below:
Caption: Chemical structure of N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM).
Physical and Chemical Properties
The physical and chemical properties of TGDDM are summarized in the tables below. These properties can vary depending on the purity of the resin.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₂₅H₃₀N₂O₄ | - |
| Molar Mass | 422.52 g/mol | - |
| Appearance | Light yellow viscous liquid | [1] |
| Epoxy Equivalent Weight | 117-132 g/eq | [3] |
| Epoxy Value | 0.75 mol/100g | [1] |
| Density | 1.280 g/cm³ | [4] |
Thermal Properties
| Property | Value | Reference |
| Glass Transition Temperature (Tg) of Cured Resin | > 240 °C (with DDS) | [5][6] |
| Initial Decomposition Temperature (TGA) | ~290-373 °C | [2][5] |
| Char Yield (TGA in inert atmosphere) | High | [2][5] |
Rheological Properties
| Temperature (°C) | Viscosity (mPa·s) | Reference |
| 50 | 3429 - 4120 | [3] |
| 100 | Decreases with increasing temperature | [1][7] |
Electrical Properties (Cured with DICY)
| Property | Value | Reference |
| Dielectric Constant (1000 kHz) | 3.26 | [1][8] |
Mechanical Properties (Cured with DICY)
| Property | Value | Reference |
| Tensile Strength (25 °C) | 27.1 MPa | [1][8] |
| Shear Strength (200 °C) | 12.6 MPa | [1][8] |
| Water Absorption | 0.41% | [1][8] |
Synthesis of TGDDM
TGDDM is typically synthesized in a two-step process involving a ring-opening reaction followed by a ring-closure reaction.[2][3][9]
Caption: Synthesis workflow for TGDDM.
Curing of TGDDM
The exceptional properties of TGDDM are realized after a curing process, where the epoxy groups react with a curing agent (hardener) to form a highly cross-linked three-dimensional network.[1][5] Common curing agents include aromatic amines like 4,4'-diaminodiphenylmethane (DDM) and 4,4'-diaminodiphenylsulfone (DDS), as well as latent curing agents like dicyandiamide (DICY).[1][5]
The curing mechanism with dicyandiamide (DICY) involves two main reactions.[1][8][10]
Caption: Curing reactions of TGDDM with DICY.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions of TGDDM, such as the glass transition temperature (Tg) of the cured resin, and to study the curing kinetics.[1][11]
Methodology:
-
A small sample (typically 5-10 mg) of the uncured or cured TGDDM resin is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in a DSC instrument.
-
The sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).[1]
-
The heat flow to the sample is measured as a function of temperature.
-
For non-isothermal curing studies, the exothermic heat flow associated with the curing reaction is recorded.[1][12] The glass transition is observed as a step change in the heat capacity.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition behavior of cured TGDDM.[2][5]
Methodology:
-
A small sample (typically 10-20 mg) of the cured TGDDM is placed in a TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition).[2][5]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition, the rate of mass loss, and the final char yield.[5][13]
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in TGDDM and to monitor the curing reaction by observing changes in the characteristic absorption bands.[1][14][15][16]
Methodology:
-
A thin film of the TGDDM sample is cast on a potassium bromide (KBr) salt plate, or a KBr pellet is prepared by mixing the sample with KBr powder.[1]
-
The sample is placed in the FTIR spectrometer.
-
An infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[1]
-
For monitoring curing, spectra are taken at different time intervals or temperatures during the curing process.[1][17] Key peaks to monitor include the epoxy group (~910 cm⁻¹), primary amine (~3360 cm⁻¹), and hydroxyl group (~3400 cm⁻¹).[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure of TGDDM and its reaction products.[18][19][20][21]
Methodology:
-
A sample of TGDDM is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]
-
The solution is placed in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.[2][18]
-
The chemical shifts, signal integrations, and coupling patterns in the spectra provide detailed information about the molecular structure. For TGDDM, characteristic signals for aromatic protons, methylene protons, and protons of the oxirane ring can be identified.[18]
Safety Information
TGDDM is a chemical that requires careful handling. It may cause skin and eye irritation, and may also cause an allergic skin reaction.[22][23][24][25][26] Inhalation may cause respiratory tract irritation.[22] It is important to use appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.[22][23][24][25][26] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[22][23][24][25][26]
References
- 1. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel TGDDM epoxy nanocomposites for aerospace and high performance applications – Study of their thermal and electrical behaviour - Arabian Journal of Chemistry [arabjchem.org]
- 3. CN112724106A - Synthetic method of high-purity TGDDM epoxy resin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. bioengineer.org [bioengineer.org]
- 22. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 23. mgchemicals.com [mgchemicals.com]
- 24. multimedia.3m.com [multimedia.3m.com]
- 25. docs.rs-online.com [docs.rs-online.com]
- 26. sea-line.eu [sea-line.eu]
An In-depth Technical Guide to CAS Number 28768-32-3: Properties and Applications in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 28768-32-3 identifies the chemical compound 4,4'-Methylenebis(N,N-diglycidylaniline), a tetrafunctional epoxy resin monomer commonly known by the acronym TGMDA (Tetraglycidyl-4,4'-methylenedianiline). While primarily utilized in high-performance industrial applications such as aerospace and automotive manufacturing, its unique properties have garnered interest within the biomedical field. This technical guide provides a comprehensive overview of TGMDA's chemical and physical properties, its applications in creating biocompatible materials, and standardized protocols for evaluating the biological safety of TGMDA-based materials. This document is intended to serve as a resource for researchers and professionals in drug development and biomedical engineering who are exploring advanced materials for medical devices, drug delivery systems, and tissue engineering scaffolds.
Chemical and Physical Properties
TGMDA is a viscous liquid at room temperature, with a chemical structure characterized by a central methylene bridge connecting two aniline moieties, each substituted with two glycidyl ether groups. This tetrafunctional nature allows for the formation of highly cross-linked and robust polymer networks upon curing. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | References |
| IUPAC Name | 4,4'-methylenebis[N,N-bis(oxiran-2-ylmethyl)aniline] | |
| Synonyms | TGMDA, Tetraglycidyl-4,4'-methylenedianiline | |
| CAS Number | 28768-32-3 | |
| Molecular Formula | C25H30N2O4 | |
| Molecular Weight | 422.52 g/mol | |
| Appearance | Yellow to reddish-brown viscous liquid | |
| Density | 1.15 g/mL at 25 °C | |
| Boiling Point | 619.3 °C at 760 mmHg | |
| Flash Point | >230 °F | |
| Water Solubility | 9.2 mg/L at 20 °C | |
| Solubility | Soluble in organic solvents like acetone and ethanol | |
| Refractive Index | n20/D 1.601 |
Applications in Biomedical Research and Development
The primary relevance of TGMDA to the biomedical and pharmaceutical sectors lies in its use as a monomer for creating thermosetting epoxy resins. These resins, when appropriately formulated and cured, can exhibit excellent mechanical strength, thermal stability, and chemical resistance, making them suitable for various biomedical applications.
-
Biocompatible Adhesives and Coatings: TGMDA-based epoxy resins can be formulated into biocompatible adhesives for bonding components of medical devices.[1] They can also be used to create durable, non-toxic coatings for medical instruments and implants.
-
Medical Device Components: The high performance of TGMDA-based composites makes them candidates for fabricating structural components of durable medical equipment.
-
Drug Delivery Systems: The cross-linked network of cured TGMDA can be engineered to create matrices for the controlled release of therapeutic agents. The formulation can be tailored to control the diffusion rate of encapsulated drugs.
-
Tissue Engineering Scaffolds: TGMDA can be used as a crosslinking agent in the synthesis of hydrogels and other porous scaffolds.[2][3] These scaffolds can provide mechanical support and a suitable microenvironment for cell growth and tissue regeneration.
It is crucial to note that the biocompatibility of a TGMDA-based material is highly dependent on the curing process and the final state of the polymer. Unreacted monomers can be cytotoxic, so complete curing and subsequent purification are essential for biomedical applications.
Toxicological and Biocompatibility Profile
The toxicological profile of TGMDA is not extensively documented in the context of direct pharmaceutical applications. Most available data pertains to occupational health and the toxicity of its precursors, such as 4,4'-methylenedianiline (MDA). MDA is a known hepatotoxin and is classified as a probable human carcinogen. Therefore, minimizing residual MDA and uncured TGMDA in the final biocompatible material is of paramount importance.
The biocompatibility of cured TGMDA-based resins must be rigorously evaluated according to international standards, primarily the ISO 10993 series, "Biological evaluation of medical devices." The key tests for assessing the biocompatibility of materials intended for medical devices are outlined in the following sections.
Experimental Protocols for Biocompatibility Testing
The following are generalized experimental protocols based on the ISO 10993 standards for evaluating the biocompatibility of TGMDA-based materials. Researchers should refer to the specific ISO documents for detailed procedures and requirements.
ISO 10993-5: Tests for In Vitro Cytotoxicity
This test assesses the potential of a material to cause cell death or inhibit cell growth.
-
Objective: To determine the cytotoxicity of extracts from the TGMDA-based material.
-
Methodology:
-
Sample Preparation: The cured TGMDA-based material is extracted in a suitable cell culture medium (e.g., MEM with 10% fetal bovine serum) at 37°C for 24-72 hours. The extraction ratio is typically based on the surface area or mass of the material.
-
Cell Culture: A confluent monolayer of a suitable cell line (e.g., L929 mouse fibroblasts or human fibroblasts) is prepared in 96-well plates.
-
Exposure: The culture medium is replaced with the material extract at various concentrations (e.g., 100%, 50%, 25%, 12.5% of the original extract). A negative control (culture medium only) and a positive control (e.g., dilute phenol solution) are included.
-
Incubation: The cells are incubated with the extracts for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Assessment: Cell viability is assessed using a quantitative assay, such as the MTT assay, which measures mitochondrial activity. The absorbance is read using a microplate reader.
-
-
Data Analysis: The cell viability is expressed as a percentage relative to the negative control. A material is generally considered cytotoxic if it causes a reduction in cell viability of more than 30% (i.e., less than 70% viability).
ISO 10993-10: Tests for Irritation and Skin Sensitization
These tests evaluate the potential of a material to cause a local inflammatory response or an allergic reaction.
-
Objective: To assess the irritation and sensitization potential of the TGMDA-based material.
-
Methodology (for Sensitization - Guinea Pig Maximization Test):
-
Sample Preparation: Extracts of the cured TGMDA material are prepared in both polar (e.g., saline) and non-polar (e.g., vegetable oil) solvents.
-
Induction Phase: A group of guinea pigs is initially exposed to the material extract through intradermal injections with an adjuvant (Freund's Complete Adjuvant) to enhance the immune response. This is followed by a topical application of the extract to the same area.
-
Challenge Phase: After a two-week rest period, the animals are challenged with a topical application of the material extract on a naive skin site.
-
Observation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.
-
-
Data Analysis: The severity of the skin reactions is scored. The material is considered a sensitizer if the reactions in the test group are significantly greater than in a control group not exposed during the induction phase.
ISO 10993-23: Tests for Irritation
This standard specifically addresses the assessment of irritation.
-
Objective: To determine the potential of the TGMDA-based material to cause skin irritation.
-
Methodology (In Vitro Reconstructed Human Epidermis - RhE - Test):
-
Sample Preparation: Extracts of the cured TGMDA material are prepared in suitable solvents.
-
Exposure: The RhE tissue models are topically exposed to the material extracts for a defined period.
-
Viability Assessment: After exposure, the viability of the tissue is determined using the MTT assay.
-
-
Data Analysis: The material is classified as an irritant or non-irritant based on the mean tissue viability relative to a negative control.
Quantitative Data
There is a notable lack of publicly available, standardized quantitative biological data for TGMDA-based materials, such as IC50 values from cytotoxicity studies. This is likely because the biological response is highly dependent on the specific formulation, curing agent, curing conditions, and any post-curing processing. Researchers developing TGMDA-based biomaterials should perform their own comprehensive biocompatibility testing on the final, sterilized product. A template for presenting such data is provided in Table 2.
| Assay | Cell Line / Animal Model | Endpoint | Result (e.g., IC50, % Viability) | Reference |
| Cytotoxicity (ISO 10993-5) | L929 | Cell Viability (MTT) | Data not available | |
| Sensitization (ISO 10993-10) | Guinea Pig | Skin Reaction Score | Data not available | |
| Irritation (ISO 10993-23) | Reconstructed Human Epidermis | Tissue Viability | Data not available |
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows relevant to the development and evaluation of TGMDA-based biomaterials.
Caption: Generalized workflow for the synthesis of a TGMDA-based biomaterial.
Caption: Workflow for biocompatibility assessment of a TGMDA-based material according to ISO 10993.
Conclusion
4,4'-Methylenebis(N,N-diglycidylaniline) (CAS 28768-32-3) is a versatile tetrafunctional epoxy monomer with significant potential for the development of high-performance biocompatible materials. While not a therapeutic agent itself, its role as a building block for medical adhesives, coatings, and scaffolds places it in the purview of researchers in drug development and biomedical engineering. A thorough understanding of its chemical properties, coupled with rigorous biocompatibility testing of the final cured material according to established standards like ISO 10993, is essential for its safe and effective application in the medical field. The lack of extensive public data on the biological performance of specific TGMDA formulations underscores the need for comprehensive in-house evaluation for any new biomedical application.
References
An In-depth Technical Guide to the Purity and Analysis of TGDDM Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) is a tetrafunctional epoxy resin renowned for its high crosslink density, exceptional thermal stability, and mechanical performance when cured.[1] These properties have established TGDDM as a critical component in high-performance composites, particularly within the aerospace and electronics industries.[1][2] However, the presence of impurities in the TGDDM monomer can significantly impact its reactivity, processing characteristics, and the ultimate performance of the cured material.[3][4] Commercial grades of TGDDM are often not pure monomers and contain various impurities stemming from side reactions during synthesis.[3] These impurities can lower the epoxy value, alter curing kinetics, and diminish the mechanical properties of the final product.[3]
This technical guide provides a comprehensive overview of TGDDM monomer purity, common impurities, and the analytical methodologies used for its characterization and quality control. Detailed experimental protocols, data summaries, and workflow visualizations are presented to assist researchers and professionals in ensuring the quality and consistency of TGDDM for demanding applications.
Synthesis of TGDDM and Formation of Impurities
The industrial synthesis of TGDDM is typically a multi-step process that begins with the reaction of 4,4'-diaminodiphenylmethane (DDM) with an excess of epichlorohydrin. This is followed by a dehydrochlorination step, usually with sodium hydroxide, to form the glycidyl ether linkages.
Side reactions during this process are common and can lead to the formation of various impurities.[3] These can include incompletely reacted intermediates, oligomers, and products of hydrolysis or other side reactions of the epoxide groups. The presence of hydroxyl groups from impurities can catalyze epoxide reactions, affecting the initial reaction rate and gel time.[5] Therefore, controlling the synthesis process is crucial for producing high-purity TGDDM. A patented method for synthesizing high-purity TGDDM involves a three-step process designed to effectively control and reduce the occurrence of side reactions.[3]
Below is a generalized workflow for the synthesis of TGDDM.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Development of novel TGDDM epoxy nanocomposites for aerospace and high performance applications – Study of their thermal and electrical behaviour - Arabian Journal of Chemistry [arabjchem.org]
- 3. CN112724106A - Synthetic method of high-purity TGDDM epoxy resin - Google Patents [patents.google.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. semanticscholar.org [semanticscholar.org]
In-Depth Technical Guide: Health and Safety Handling of 4,4'-Methylenebis(N,N-diglycidylaniline)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for handling 4,4'-Methylenebis(N,N-diglycidylaniline) (CAS No. 28768-32-3), a tetrafunctional epoxy resin. Due to its reactive nature, understanding its toxicological profile and implementing appropriate safety measures is critical in a laboratory and manufacturing setting.
Chemical and Physical Properties
4,4'-Methylenebis(N,N-diglycidylaniline) is a viscous liquid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C25H30N2O4 | [1][2][3] |
| Molecular Weight | 422.52 g/mol | [1][2][3] |
| Appearance | Dark brown viscous liquid | [4] |
| Density | 1.15 g/mL at 25 °C | [1] |
| Boiling Point | 619.3 °C (predicted) | [2] |
| Flash Point | >113 °C | [4] |
| Water Solubility | 9.2 mg/L at 20 °C | [2] |
| Vapor Pressure | 2.9 x 10⁻¹⁵ mm Hg at 25 °C | [2] |
Toxicological Profile
The primary hazards associated with 4,4'-Methylenebis(N,N-diglycidylaniline) are skin sensitization and aquatic toxicity.[4] It is also suspected of causing genetic defects.[5]
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 2000 mg/kg | [6] |
| LD50 | Rabbit | Dermal | > 3000 mg/kg | [7] |
Skin Sensitization
This chemical is a known skin sensitizer.[4][8] Direct contact may cause an allergic skin reaction.
Aquatic Toxicity
4,4'-Methylenebis(N,N-diglycidylaniline) is classified as toxic to aquatic life with long-lasting effects.[4][8]
| Endpoint | Species | Duration | Value | Reference |
| EC50 | Daphnia magna (Water Flea) | 48 hours | 0.78 mg/L | [5] |
| EC50 | Algae (Pseudokirchneriella subcapitata) | 72 hours | 1.9 mg/L | [5] |
| LC50 | Fish (Oncorhynchus mykiss) | 96 hours | 0.9 mg/L | [5] |
Mutagenicity and Carcinogenicity
While data for 4,4'-Methylenebis(N,N-diglycidylaniline) is limited, its precursor, 4,4'-methylenedianiline (MDA), is a suspected human carcinogen.[9] Therefore, it is prudent to handle this compound with extreme caution.
Experimental Protocols
The following are summaries of standard experimental protocols relevant to the toxicological assessment of this chemical.
Acute Oral Toxicity (OECD 401)
This test provides information on health hazards likely to arise from a single oral exposure.[10]
-
Test Animals: Typically rats, with at least 5 animals per dose group, all of the same sex.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.
-
A gross necropsy is performed on all animals.
-
-
Endpoint: The LD50 (median lethal dose) is calculated.
Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)
The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[11]
-
Test Animals: Typically mice, with a minimum of four animals per dose group.
-
Procedure:
-
The test substance is applied to the dorsal surface of the ears for three consecutive days.
-
On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.
-
After a set time, the draining auricular lymph nodes are excised.
-
Lymphocyte proliferation is measured by quantifying the incorporation of the radiolabel.
-
-
Endpoint: A Stimulation Index (SI) is calculated. An SI of 3 or greater indicates that the substance is a sensitizer.
Aquatic Toxicity - Daphnia sp. Acute Immobilisation Test (OECD 202)
This test determines the acute toxicity of a substance to Daphnia magna.[9]
-
Test Organisms: Young daphnids, less than 24 hours old.
-
Procedure:
-
Daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Immobilisation is observed at 24 and 48 hours.
-
-
Endpoint: The EC50 (median effective concentration) for immobilisation at 48 hours is calculated.
Health and Safety Handling
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Use a closed system for transfers and handling whenever possible.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to prevent exposure. The following workflow can be used to guide PPE selection:
PPE Selection Workflow
Handling and Storage
-
Avoid contact with skin and eyes.[8]
-
Avoid inhalation of vapor or mist.[8]
-
Keep container tightly closed in a dry and well-ventilated place.[4]
-
Keep away from heat and sources of ignition.[4]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
Spill Response Procedure
First Aid Measures
| Exposure | Action | Reference |
| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [8] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [8] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [8] |
Disposal Considerations
Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations.[8] Do not allow it to enter drains or waterways.[8]
Signaling Pathways in Skin Sensitization
While specific signaling pathways for 4,4'-Methylenebis(N,N-diglycidylaniline) have not been fully elucidated, the general mechanism of skin sensitization by electrophilic chemicals involves several key events.
Simplified Skin Sensitization Pathway
This guide is intended for informational purposes only and does not supersede any institutional or regulatory guidelines. Always consult your institution's safety officer and the most current Safety Data Sheet (SDS) before handling any chemical.
References
- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. oecd.org [oecd.org]
- 5. criver.com [criver.com]
- 6. ovid.com [ovid.com]
- 7. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols: TGDDM Epoxy Resin for Carbon Fiber Composites
For Researchers, Scientists, and Professionals in Advanced Materials Development
Introduction
Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) is a tetra-functional epoxy resin widely employed as a high-performance matrix for carbon fiber reinforced polymer (CFRP) composites. Its prevalence in demanding sectors such as aerospace, defense, and automotive industries stems from its exceptional properties upon curing, including a high glass transition temperature (Tg), excellent mechanical strength, and good thermal stability.
These characteristics are attributed to the high cross-link density achieved during the curing process, typically with aromatic amine hardeners like 4,4'-diaminodiphenyl sulfone (DDS). The resulting composites exhibit a superior strength-to-weight ratio, making them ideal for lightweight structural applications. This document provides detailed application notes, quantitative data, and experimental protocols for the use of TGDDM epoxy resin in the fabrication of carbon fiber composites.
Quantitative Data Summary
The following tables summarize the typical mechanical and thermal properties of carbon fiber composites utilizing a TGDDM epoxy matrix. The data presented is for a composite system comprising T-300 carbon fiber with a TGDDM/DDS matrix, normalized to a 60% fiber volume fraction.
Table 1: Mechanical Properties of T-300/TGDDM-DDS Carbon Fiber Composite
| Property | Test Method | Value (Metric) | Value (Imperial) |
| Tensile Strength | ASTM D3039 | 1,860 MPa | 270 ksi |
| Tensile Modulus | ASTM D3039 | 135 GPa | 20.0 Msi |
| Tensile Strain | ASTM D3039 | 1.3 % | 1.3 % |
| Compressive Strength | ASTM D695 | 1,470 MPa | 215 ksi |
| Flexural Strength | ASTM D790 | 1,810 MPa | 260 ksi |
| Flexural Modulus | ASTM D790 | 125 GPa | 18.0 Msi |
| Interlaminar Shear Strength (ILSS) | ASTM D2344 | 96.5 MPa | 14 ksi |
Note: Properties are dependent on the specific processing cycle and composite layup.
Table 2: Thermal and Physical Properties of T-300/TGDDM-DDS Carbon Fiber Composite
| Property | Test Method | Value |
| Glass Transition Temperature (Tg) | DMA/DSC | 240 - 266 °C |
| Coefficient of Thermal Expansion (CTE), In-Plane (Fiber Direction) | TMA | -0.41 x 10⁻⁶ /°C |
| Coefficient of Thermal Expansion (CTE), Through-Thickness | TMA | 2.04 x 10⁻⁶ /°C[1] |
| Thermal Conductivity, In-Plane (Fiber Direction) | Laser Flash | 20 - 68 W/m·K[1] |
| Thermal Conductivity, Through-Thickness | Laser Flash | 3 - 12 W/m·K[1] |
| Density | ASTM D792 | 1.76 g/cm³ |
| Fiber Volume Fraction | - | 60% |
Chemical Curing Pathway
The curing of TGDDM with an aromatic amine hardener such as DDS is a complex polyaddition reaction. The primary amine groups of the DDS molecule react with the epoxy groups of the TGDDM molecule, initiating a chain-growth polymerization. This is followed by the reaction of the newly formed secondary amines with other epoxy groups, leading to a highly cross-linked, three-dimensional thermoset network.
Experimental Protocols
Protocol for Prepreg Fabrication (Hot-Melt Process)
This protocol outlines the fabrication of a unidirectional carbon fiber prepreg using a hot-melt film transfer process.
Materials and Equipment:
-
TGDDM epoxy resin
-
DDS curing agent
-
Unidirectional carbon fiber (e.g., T-300)
-
Release paper
-
Hot-melt prepreg machine with heated rollers and film applicators
-
Mixing vessel with temperature control and mechanical stirrer
-
Vacuum oven for degassing
Procedure:
-
Stoichiometric Calculation: Calculate the required weight ratio of TGDDM to DDS. For a stoichiometric mixture, the ratio is typically around 100:31 by weight.[2]
-
Resin Formulation:
-
Preheat the TGDDM resin to 80°C to reduce its viscosity.
-
Slowly add the DDS powder to the molten TGDDM resin while stirring continuously until the DDS is fully dissolved and a homogeneous mixture is obtained.
-
Degas the resin mixture in a vacuum oven at 80°C for approximately 10-15 minutes to remove any entrapped air.[2]
-
-
Film Coating:
-
Cast the degassed resin mixture onto release paper at a controlled thickness using the film applicator of the prepreg machine. The resin temperature should be maintained to ensure proper viscosity for coating.
-
-
Impregnation:
-
Feed the unidirectional carbon fiber sheet and the resin-coated release paper into the heated rollers of the prepreg machine.
-
The machine applies heat and pressure to facilitate the impregnation of the resin into the carbon fibers.[3]
-
-
Cooling and Spooling:
-
The resulting prepreg is then cooled and spooled with a protective layer of release film for storage.
-
-
Storage: Store the prepreg rolls in a freezer at -18°C or below to inhibit the curing reaction and extend shelf life.
Protocol for Composite Laminate Fabrication and Curing (Autoclave)
This protocol describes the fabrication of a flat composite laminate from prepreg and its subsequent curing in an autoclave.
Materials and Equipment:
-
TGDDM/DDS carbon fiber prepreg
-
Mold with a flat, sealed surface
-
Release agent
-
Vacuum bagging materials (release film, breather cloth, vacuum bag)
-
Autoclave with programmable temperature and pressure controls
-
Cutting tools for prepreg
-
Clean room environment
Procedure:
-
Mold Preparation:
-
Thoroughly clean the mold surface.
-
Apply a suitable release agent according to the manufacturer's instructions to prevent the composite from bonding to the mold.
-
-
Lay-up:
-
Cut the prepreg into plies of the desired dimensions and orientation.
-
Lay up the plies onto the mold surface in the desired stacking sequence.
-
-
Vacuum Bagging:
-
Place a layer of release film over the prepreg stack.
-
Add a breather cloth over the release film to ensure even vacuum distribution.
-
Enclose the entire assembly in a vacuum bag and seal it to the mold surface.
-
Apply a vacuum to the bag to remove air and compact the laminate. Check for leaks.[4]
-
-
Autoclave Curing:
-
Place the vacuum-bagged mold into the autoclave.
-
Connect the vacuum line to the autoclave's vacuum port.
-
Execute the following cure cycle:
-
Apply full vacuum.
-
Increase the pressure inside the autoclave to 6 bar (90 psi).
-
Ramp the temperature from ambient to 120°C at a rate of 1.5°C/min.[2]
-
Hold at 120°C for 1 hour.[2]
-
Ramp the temperature to 180°C at a rate of 1.5°C/min.[2]
-
Hold at 180°C for 2 hours.
-
Cool down to ambient temperature at a rate of 2°C/min.[2]
-
Release the pressure and vacuum once the part has cooled.
-
-
-
Demolding and Finishing:
-
Carefully remove the cured laminate from the mold.
-
Trim and finish the composite part as required.
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the fabrication and characterization of TGDDM-based carbon fiber composites.
Conclusion
TGDDM epoxy resin, when combined with carbon fibers and cured with an appropriate hardener like DDS, produces high-performance composite materials suitable for a wide range of advanced applications. The protocols and data provided in this document offer a comprehensive guide for researchers and professionals working with these materials. Adherence to precise processing parameters is crucial for achieving the desired mechanical and thermal properties in the final composite part.
References
Application Notes and Protocols for Curing Kinetics of 4,4'-Methylenebis(N,N-diglycidylaniline) with Diamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the curing kinetics of the tetrafunctional epoxy resin 4,4'-Methylenebis(N,N-diglycidylaniline) (MBDGA), also known as N,N,N′,N′-tetraglycidyl-4,4′-diaminodiphenylmethane (TGDDM), with various diamine curing agents. This information is critical for controlling the reaction process and tailoring the final properties of the thermoset materials for a wide range of applications, including advanced composites, adhesives, and coatings.
Introduction to Curing Kinetics
The curing of epoxy resins with diamines is a complex polyaddition reaction involving the opening of the epoxide ring by the amine groups. This process transforms the low-viscosity liquid resin into a highly cross-linked, three-dimensional network with high strength and thermal stability. The kinetics of this curing process, which dictates the rate of reaction and the evolution of the polymer network structure, is influenced by factors such as the chemical structure of the diamine, the stoichiometry of the reactants, and the curing temperature.
Understanding and quantifying the curing kinetics are essential for:
-
Optimizing processing parameters such as cure time and temperature.
-
Predicting the evolution of material properties during curing.
-
Controlling the final performance of the cured material, including its mechanical strength, thermal stability, and chemical resistance.
-
Preventing processing defects such as voids and residual stresses.
This document outlines the key experimental techniques for studying curing kinetics—Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheometry—and provides a comparative analysis of the kinetic parameters for MBDGA cured with different diamines.
Comparative Curing Kinetics Data
The curing behavior of MBDGA with different diamines can be quantitatively compared using kinetic parameters such as activation energy (Ea) and reaction order (n). A higher activation energy generally indicates a greater sensitivity of the reaction rate to temperature, while the reaction order provides insights into the reaction mechanism.
| Diamine Curing Agent | Method | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Reference |
| m-Xylylenediamine (m-XDA) | Non-isothermal DSC (Kissinger) | 65.23 | 0.911 | [1] |
| Non-isothermal DSC (Friedman) | 52.20 | 0.729 | [1] | |
| Non-isothermal DSC (Flynn-Wall-Ozawa) | 66.10 | 0.923 | [1] | |
| Dicyandiamide (DICY) | Non-isothermal DSC (Kissinger) - Stage 1 (α < 0.45) | 69.7 | Autocatalytic | [2] |
| Non-isothermal DSC (Kissinger) - Stage 2 (α > 0.45) | 88.7 | Autocatalytic | [2] | |
| Non-isothermal DSC (Flynn-Wall-Ozawa) - Stage 1 | 68.2 | Autocatalytic | [2] | |
| Non-isothermal DSC (Flynn-Wall-Ozawa) - Stage 2 | 86.9 | Autocatalytic | [2] | |
| 4,4'-Diaminodiphenylmethane (DDM) | Qualitative Reactivity Ranking | Less reactive than DDM | - | [3] |
| 4,4'-Diaminodiphenyl Sulfone (DDS) | Qualitative Reactivity Ranking | More reactive than DDS | - | [3] |
Note: The curing of MBDGA with Dicyandiamide (DICY) exhibits a two-stage autocatalytic process.[2] The reactivity of diamines with MBDGA generally follows the order: 4,4'-diaminodiphenylmethane (DDM) > a pyridine-containing diamine > 4,4'-diaminodiphenyl sulfone (DDS).[3]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the curing kinetics of MBDGA with diamines are provided below.
Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC is a powerful thermal analysis technique used to measure the heat flow associated with the curing reaction as a function of temperature or time. The exothermic heat flow is directly proportional to the rate of reaction.
Objective: To determine the total heat of reaction (ΔH_total), the extent of conversion (α), and the kinetic parameters (Ea, n) of the curing reaction.
Materials and Equipment:
-
4,4'-Methylenebis(N,N-diglycidylaniline) (MBDGA) resin
-
Diamine curing agent (e.g., m-XDA, DICY, DDM, DDS)
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Aluminum DSC pans and lids
-
Microbalance
Protocol for Non-Isothermal DSC:
-
Sample Preparation:
-
Accurately weigh the MBDGA resin and the diamine curing agent in a stoichiometric ratio into a clean container.
-
Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.
-
Accurately weigh 5-10 mg of the mixture into an aluminum DSC pan.
-
Hermetically seal the pan. Prepare an empty sealed pan as a reference.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample from the starting temperature to a temperature where the curing reaction is complete (e.g., 300°C) at several different constant heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak for each heating rate to determine the total heat of reaction (ΔH_total).
-
The extent of conversion (α) at any given temperature T is calculated as the ratio of the partial heat of reaction (ΔH_T) up to that temperature to the total heat of reaction: α = ΔH_T / ΔH_total.
-
Use model-free isoconversional methods (e.g., Kissinger, Flynn-Wall-Ozawa, Friedman) to determine the activation energy (Ea) as a function of conversion.
-
The reaction order (n) can be estimated using various models that fit the experimental data.
-
Protocol for Isothermal DSC:
-
Sample Preparation: As described in the non-isothermal protocol.
-
DSC Measurement:
-
Place the sample and reference pans into the DSC cell and purge with an inert gas.
-
Rapidly heat the sample to the desired isothermal curing temperature.
-
Hold the sample at this temperature for a sufficient time for the curing reaction to go to completion or to vitrify.
-
Record the heat flow as a function of time.
-
Repeat the experiment at several different isothermal temperatures.
-
-
Data Analysis:
-
The rate of cure (dα/dt) is directly proportional to the heat flow (dH/dt).
-
The extent of conversion (α) is calculated by integrating the heat flow curve over time.
-
Kinetic parameters can be determined by fitting the conversion-time data to appropriate kinetic models (e.g., n-th order, autocatalytic).
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Cure Monitoring
FTIR spectroscopy is a valuable technique for monitoring the chemical changes that occur during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.
Objective: To monitor the conversion of epoxy groups and amine groups as a function of time and temperature.
Materials and Equipment:
-
MBDGA resin and diamine curing agent
-
Fourier-Transform Infrared (FTIR) spectrometer with a heated transmission or Attenuated Total Reflectance (ATR) accessory
-
KBr plates (for transmission) or a diamond ATR crystal
-
Temperature controller
Protocol:
-
Sample Preparation:
-
Prepare a homogeneous mixture of MBDGA and the diamine curing agent.
-
For transmission, apply a thin film of the mixture between two KBr plates.
-
For ATR, apply a small drop of the mixture directly onto the ATR crystal.
-
-
FTIR Measurement:
-
Place the sample assembly into the heated cell of the FTIR spectrometer.
-
Rapidly heat the sample to the desired isothermal curing temperature.
-
Acquire FTIR spectra at regular time intervals throughout the curing process. Key spectral regions to monitor include:
-
Epoxy group: ~915 cm⁻¹ (oxirane ring deformation)
-
Primary amine N-H stretching: ~3370 and ~3220 cm⁻¹
-
Secondary amine N-H stretching: ~3380 cm⁻¹
-
Hydroxyl group O-H stretching (formed during reaction): broad peak around 3400 cm⁻¹
-
-
-
Data Analysis:
-
The conversion of the epoxy groups can be calculated by monitoring the decrease in the absorbance of the epoxy peak at ~915 cm⁻¹. An internal standard peak that does not change during the reaction (e.g., a C-H stretching peak) should be used for normalization.
-
The degree of conversion (α) is calculated as: α = (A₀ - Aₜ) / A₀, where A₀ is the initial absorbance of the epoxy peak and Aₜ is the absorbance at time t.
-
Plot the conversion as a function of time to obtain the curing profile.
-
Rheometry for Cure Monitoring
Rheometry is used to measure the changes in the viscoelastic properties of the resin system as it transitions from a liquid to a solid during curing. Key events such as gelation and vitrification can be identified.
Objective: To determine the gel time and monitor the evolution of viscosity and modulus during the curing process.
Materials and Equipment:
-
MBDGA resin and diamine curing agent
-
Rotational rheometer with parallel plate or cone-and-plate geometry and a temperature-controlled environment
-
Disposable plates are recommended.
Protocol:
-
Sample Preparation:
-
Prepare a homogeneous mixture of MBDGA and the diamine curing agent.
-
Quickly load a small amount of the mixture onto the lower plate of the rheometer.
-
-
Rheological Measurement (Isothermal):
-
Bring the upper plate down to the desired gap setting.
-
Equilibrate the sample at the desired isothermal curing temperature.
-
Perform a time sweep experiment using small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
-
Gel time: The gel point is often identified as the crossover point of the storage modulus (G') and the loss modulus (G''), where tan(δ) = G''/G' = 1.
-
Viscosity profile: The evolution of the complex viscosity (η*) provides information about the workability and flow of the resin during processing.
-
Vitrification: The point at which the rate of change of the moduli significantly decreases, and the material behaves more like a solid, can indicate the onset of vitrification.
-
Visualizations of Key Processes
Chemical Structures and Curing Reaction
Caption: General curing reaction of MBDGA with a diamine.
Experimental Workflow for Curing Kinetics Analysis
Caption: Workflow for characterizing the curing kinetics of MBDGA with diamines.
Signaling Pathway of Epoxy-Amine Curing
Caption: Simplified reaction pathway for epoxy-amine curing.
References
Biomedical Applications of TGDDM-Based Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) is a multifunctional epoxy resin renowned for its high crosslink density, thermal stability, and mechanical strength.[1] While traditionally used in high-performance aerospace and electronic applications, the unique properties of TGDDM are being explored for a variety of biomedical applications. When appropriately synthesized and cured, TGDDM-based polymers can be fabricated into scaffolds for tissue engineering, matrices for controlled drug delivery, and components of medical devices.[2][3] These materials offer the potential for creating robust, biocompatible structures that can support cell growth and deliver therapeutic agents.
This document provides detailed application notes and experimental protocols for researchers interested in utilizing TGDDM-based polymers in biomedical research and development.
Application Note 1: TGDDM-Based Scaffolds for Bone Tissue Engineering
TGDDM's high mechanical strength makes it an attractive candidate for creating scaffolds for bone tissue engineering, an application where load-bearing capacity is often crucial.[4] By creating porous structures, these scaffolds can provide a temporary framework for bone cells to attach, proliferate, and regenerate new tissue.[5] The surface of TGDDM-based scaffolds can be further modified to enhance biocompatibility and promote osteogenesis.
Potential Advantages:
-
High Mechanical Strength: Cured TGDDM exhibits excellent mechanical properties, which can mimic the load-bearing function of bone.[6]
-
Tunable Porosity: Various fabrication techniques can be employed to create interconnected porous networks, facilitating nutrient transport and cell infiltration.[4]
-
Surface Modifiability: The surface of TGDDM polymers can be functionalized to improve cell adhesion and differentiation.
Key Considerations:
-
Biocompatibility: The biocompatibility of TGDDM-based materials is highly dependent on the curing agent used and the concentration of any residual unreacted monomers.[7] Thorough in vitro and in vivo testing is essential.
-
Biodegradability: While traditional TGDDM is not biodegradable, the polymer backbone can be modified or blended with biodegradable polymers to control the degradation rate.[8]
-
Leachables: Potential leaching of unreacted TGDDM or curing agents must be carefully assessed to ensure the material's safety.[7]
Application Note 2: TGDDM-Based Matrices for Controlled Drug Delivery
The highly crosslinked network of cured TGDDM can be utilized to create matrices for the controlled release of therapeutic agents.[9] The drug can be incorporated into the resin before curing, and its release is then governed by diffusion through the polymer matrix. The release rate can be tailored by altering the crosslink density, the hydrophilicity of the polymer system, and the geometry of the delivery device.[10]
Potential Advantages:
-
Sustained Release: The dense network of TGDDM can provide a slow and sustained release of encapsulated drugs.
-
Protection of Therapeutics: The rigid matrix can protect sensitive drug molecules from degradation in the physiological environment.
-
Tunable Release Kinetics: By modifying the formulation, the drug release profile can be adjusted to meet specific therapeutic needs.[11]
Key Considerations:
-
Drug-Polymer Interaction: The chemical compatibility of the drug with the TGDDM resin and curing agent must be evaluated to prevent unwanted reactions.
-
Fabrication Methods: The method of incorporating the drug and fabricating the delivery device will significantly impact the release characteristics.
-
In Vivo Performance: The in vivo degradation and drug release profile may differ from in vitro studies and require thorough investigation.
Quantitative Data Summary
Due to the nascent stage of research into biomedical applications of TGDDM-based polymers, specific quantitative data is limited. The following tables provide a template for how such data should be presented and include representative data from studies on similar materials where TGDDM-specific data is not available.
Table 1: Mechanical Properties of Porous Scaffolds for Bone Tissue Engineering
| Material | Porosity (%) | Compressive Strength (MPa) | Elastic Modulus (GPa) | Reference |
| Porous Titanium | 30 | 221.7 | 44.2 | [4] |
| Porous Titanium | 40 | 117.0 | 24.7 | [4] |
| Porous Titanium | 50 | - | 15.4 | [4] |
| Hypothetical TGDDM Composite | ~60-70 | Comparable to trabecular bone | Comparable to trabecular bone |
Note: Data for TGDDM-based scaffolds is hypothetical and would need to be determined experimentally. The goal is to achieve mechanical properties similar to human bone.[4]
Table 2: In Vitro Cell Viability on Different Polymer-Based Materials (MTT Assay)
| Material | Cell Line | Incubation Time (days) | Cell Viability (%) | Reference |
| Self-cure acrylic | L929 mouse fibroblasts | 1 | ~85 | [12] |
| Light-cure composite | L929 mouse fibroblasts | 1 | ~110 | [12] |
| Hypothetical TGDDM (cured) | Human Osteoblasts | 3 | >70% (non-cytotoxic) |
Note: The cytotoxicity of epoxy resins is a concern, and thorough testing is required.[7][13] A cell viability of >70% is generally considered non-cytotoxic.[14] The specific results for TGDDM would depend on the curing agent and processing conditions.
Table 3: Osteogenic Gene Expression on Scaffolds (Relative mRNA Levels)
| Gene Marker | Scaffold Material | Day 7 | Day 14 | Reference |
| Alkaline Phosphatase (ALP) | PCL | 1.5-fold | 2.0-fold | [15] |
| Runt-related transcription factor 2 (RUNX2) | PCL | 1.2-fold | 1.8-fold | [15] |
| Collagen Type I (COL1A1) | PCL | 1.8-fold | 2.5-fold | [15] |
| Osteocalcin (OCN) | PCL | 1.1-fold | 1.5-fold | [16] |
| Hypothetical TGDDM Composite | Increased expression | Sustained high expression |
Note: This table illustrates the type of data obtained from qRT-PCR analysis of osteogenic markers. The expectation for a successful TGDDM-based bone scaffold would be a significant upregulation of these genes over time, indicating osteogenic differentiation.
Experimental Protocols
Protocol 1: Synthesis of a TGDDM-Based Polymer
This protocol describes a general method for synthesizing a TGDDM-based polymer using an amine curing agent. The specific ratios and curing cycle should be optimized for the desired application.
Materials:
-
N,N,N',N'-Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) epoxy resin
-
Amine curing agent (e.g., 4,4'-Diaminodiphenyl sulfone - DDS)
-
Solvent (if necessary, for viscosity reduction, e.g., acetone)
-
Beaker, magnetic stirrer, hot plate
-
Vacuum oven
-
Mold for casting
Procedure:
-
Preheat the TGDDM resin to reduce its viscosity (e.g., 80-100°C).
-
Calculate the stoichiometric amount of the amine curing agent required based on the epoxy equivalent weight of the TGDDM and the amine hydrogen equivalent weight of the curing agent.
-
In a beaker, combine the preheated TGDDM resin and the curing agent.
-
If using a solvent, add it at this stage to achieve the desired viscosity.
-
Stir the mixture thoroughly at an elevated temperature (e.g., 80-120°C) until the curing agent is completely dissolved and the mixture is homogeneous.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the degassed mixture into a preheated mold.
-
Cure the polymer in an oven following a specific curing cycle (e.g., 2 hours at 150°C followed by 1 hour at 180°C). The curing cycle will depend on the specific resin and curing agent system.
-
Allow the cured polymer to cool down slowly to room temperature to avoid thermal stresses.
Protocol 2: Fabrication of Porous TGDDM-Based Scaffolds using Salt Leaching
This protocol describes a simple and common method for creating porous scaffolds.
Materials:
-
Synthesized TGDDM-based polymer (uncured)
-
Porogen (e.g., sieved sodium chloride (NaCl) particles of a desired size range)
-
Mold
-
Deionized water
-
Freeze-dryer (optional)
Procedure:
-
Prepare the uncured TGDDM and curing agent mixture as described in Protocol 1.
-
Add the NaCl particles to the liquid resin mixture. The weight ratio of NaCl to polymer will determine the porosity of the scaffold.
-
Thoroughly mix to ensure a uniform distribution of the salt particles within the resin.
-
Pour the mixture into a mold and cure it using the appropriate curing cycle.
-
After curing, immerse the solid composite in deionized water to leach out the salt particles.
-
Change the water frequently (e.g., every 12 hours) for several days to ensure complete removal of the salt.
-
Once the salt is completely leached out, dry the porous scaffold, for example by freeze-drying, to preserve the porous structure.
Protocol 3: In Vitro Cell Viability Assessment using MTT Assay
This protocol details the steps for assessing the cytotoxicity of a TGDDM-based material on a cell line.
Materials:
-
Sterilized TGDDM-based polymer samples (e.g., small disks)
-
96-well cell culture plates
-
Cell line of interest (e.g., human osteoblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Place the sterile TGDDM polymer samples into the wells of a 96-well plate.
-
Seed the cells into the wells at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
After 24 hours, replace the medium with fresh medium. For the test group, the medium will be in contact with the TGDDM samples. Include a control group with cells cultured on tissue culture plastic only.
-
Incubate for the desired time periods (e.g., 1, 3, and 7 days).
-
At each time point, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 4: In Vitro Drug Release Study
This protocol outlines a method for quantifying the release of a drug from a TGDDM-based matrix.
Materials:
-
Drug-loaded TGDDM matrix of a defined shape and size
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
-
Syringes and filters
Procedure:
-
Place the drug-loaded TGDDM matrix into a known volume of the release medium.
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.
-
Filter the collected samples to remove any particulates.
-
Analyze the concentration of the drug in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the cumulative amount of drug released over time and plot the drug release profile.
Visualizations
References
- 1. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical and biological properties of 3D printed bone tissue engineering scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanical and biological properties of 3D printed bone tissue engineering scaffolds | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Mechanical and biological properties of 3D printed bone tissue engineering scaffolds [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. mdpi.com [mdpi.com]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. ijpras.com [ijpras.com]
- 10. Controlled drug release from hydrogel-based matrices: Experiments and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPMC-matrices for controlled drug delivery: a new model combining diffusion, swelling, and dissolution mechanisms and predicting the release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Evaluation of Various Composite Resin Materials: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of the In-Vitro Cytotoxicity of Heat Cure Denture Base Resin Modified with Recycled PMMA-Based Denture Base Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modifications in Gene Expression in the Process of Osteoblastic Differentiation of Multipotent Bone Marrow-Derived Human Mesenchymal Stem Cells Induced by a Novel Osteoinductive Porous Medical-Grade 3D-Printed Poly(ε-caprolactone)/β-tricalcium Phosphate Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes: Adhesion Properties of 4,4'-Methylenebis(N,N-diglycidylaniline) (MBDGA) Adhesives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4,4'-Methylenebis(N,N-diglycidylaniline), also known as MBDGA or Tetraglycidyl-4,4'-methylenedianiline (TGDDM), is a tetrafunctional epoxy resin renowned for its ability to form highly cross-linked, rigid polymer networks.[1] Its structure, featuring a central methylene bridge and four reactive epoxy groups, imparts exceptional thermal stability, mechanical strength, and chemical resistance to cured adhesive systems.[2] These properties make MBDGA-based adhesives critical materials in high-performance applications, including aerospace structural components, carbon fiber composites, and electronics encapsulation. Furthermore, its utility as a crosslinking agent in biocompatible materials has garnered interest in the medical device and drug development fields.[2]
This document provides an overview of the key adhesion properties of MBDGA adhesives, along with detailed protocols for their characterization.
Adhesion Performance and Properties
The adhesive performance of MBDGA is highly dependent on the formulation, particularly the choice of curing agent. Aromatic amines, such as 4,4'-diaminodiphenyl sulfone (DDS), and anhydrides are commonly used to achieve high glass transition temperatures (Tg) and superior mechanical properties.[3][4] The resulting cured adhesive typically exhibits high strength and modulus, making it suitable for structural bonding applications.
Quantitative Data Summary
The following tables summarize typical mechanical and adhesion properties for MBDGA-based adhesive systems. These values are illustrative and can vary significantly based on the specific formulation (e.g., curing agent, accelerators, tougheners), cure cycle, substrate type, and surface preparation.
Table 1: Typical Mechanical and Thermal Properties of Cured MBDGA Adhesives
| Property | Curing Agent | Value | Reference |
| Tensile Strength | 4,4'-DDS | 80 MPa | [3] |
| 3,3'-DDS | 88 MPa | [3] | |
| Dicyandiamide (DICY) | 27.1 MPa | [5][6] | |
| Tensile Modulus | 4,4'-DDS | 2100 MPa | [3] |
| 3,3'-DDS | 2221 MPa | [3] | |
| Fracture Toughness (KIC) | 4,4'-DDS | 0.6 MPa·m1/2 | [3] |
| 3,3'-DDS | 0.9 MPa·m1/2 | [3] | |
| Glass Transition Temp. (Tg) | 4,4'-DDS | 266 °C | [3] |
| 3,3'-DDS | 241 °C | [3] |
Table 2: Illustrative Lap Shear Strength of MBDGA Adhesives
| Substrate | Curing Agent | Test Temperature | Lap Shear Strength (MPa) | Reference |
| Steel | Dicyandiamide (DICY) | 25 °C | 27.1 MPa | [5][6] |
| Steel | Dicyandiamide (DICY) | 200 °C | 12.6 MPa | [5][6] |
| Aluminum | Toughened Epoxy* | 25 °C | 15 - 25 MPa | [7] |
| Composites | Various | 25 °C | 20 - 40 MPa | [8] |
*Note: Data for specific MBDGA formulations on aluminum and composites can be limited in public literature. The values presented are typical for high-performance toughened epoxies used in similar applications. Surface preparation is a critical factor for achieving optimal adhesion.[7]
Visualization of MBDGA Adhesive Chemistry and Testing
Curing Mechanism
The adhesion and mechanical properties of MBDGA are derived from its ability to form a dense, three-dimensional network. This process, known as curing, is initiated by a curing agent that opens the epoxide rings of the MBDGA monomer, leading to extensive cross-linking.
Caption: Simplified reaction showing MBDGA and a curing agent forming a polymer network.
Experimental Workflow
A systematic approach is essential for characterizing the adhesion properties of MBDGA adhesives. The workflow involves formulation, application, curing, and a series of standardized tests to evaluate thermal, mechanical, and adhesive performance.
Caption: Standard workflow for preparing and testing MBDGA adhesive performance.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and comparable data. The following sections outline methodologies for key experiments.
Protocol 1: Determination of Single Lap Shear Strength
This protocol is based on ASTM D1002 and is used to measure the shear strength of an adhesive bond between two rigid substrates.
-
Objective: To determine the maximum shear stress an MBDGA adhesive can sustain when bonded between two metal or composite plates.
-
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Grips for securing specimens.
-
Calipers for precise measurement of the bond area.
-
Controlled temperature oven for curing.
-
-
Specimen Preparation:
-
Cut substrates (e.g., aluminum alloy, steel) into rectangular strips, typically 101.6 mm x 25.4 mm x 1.63 mm.
-
Prepare the bonding surface of the substrates as required (e.g., degrease with acetone, abrade with sandpaper, apply chemical etchants or primers).
-
Prepare the MBDGA adhesive by mixing the resin with the specified curing agent in the correct stoichiometric ratio.
-
Apply a thin, uniform layer of the mixed adhesive to the prepared surface of one substrate.
-
Place the second substrate over the adhesive, creating a single lap joint with a defined overlap, typically 12.7 mm.
-
Clamp the assembly to ensure consistent bond line thickness and remove any excess adhesive.
-
Transfer the clamped assembly to an oven and cure according to the specified schedule (e.g., 2 hours at 180°C).
-
After curing, allow the specimens to cool to room temperature before unclamping.
-
-
Test Procedure:
-
Measure the exact width and length of the bonded overlap area for each specimen.
-
Secure the ends of the lap shear specimen in the grips of the UTM, ensuring the load is applied axially.
-
Apply a tensile load at a constant crosshead speed, typically 1.3 mm/min, until the bond fails.
-
Record the maximum load (F_max) reached during the test.
-
-
Calculation:
-
Calculate the lap shear strength (τ) in megapascals (MPa) using the formula: τ = F_max / A where F_max is the maximum load in Newtons (N) and A is the bond area in square millimeters (mm²).
-
Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
This protocol determines the glass transition temperature (Tg) and the extent of cure of the MBDGA adhesive.
-
Objective: To measure key thermal transitions that define the material's service temperature and verify the completion of the curing reaction.
-
Equipment:
-
Differential Scanning Calorimeter (DSC).
-
Hermetic aluminum pans and lids.
-
Precision microbalance.
-
-
Procedure for Glass Transition Temperature (Tg):
-
Weigh 5-10 mg of a fully cured adhesive sample into an aluminum DSC pan.
-
Crimp the pan to seal it. Place an empty, sealed pan on the reference side.
-
Place the sample in the DSC cell.
-
Perform an initial heating scan to erase any prior thermal history, for example, from 30°C to a temperature above the expected Tg (e.g., 300°C) at a rate of 10°C/min.
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate (10°C/min).
-
The Tg is determined from the second heating curve, typically as the midpoint of the step change in heat flow.[9]
-
-
Procedure for Degree of Cure:
-
Weigh 5-10 mg of the uncured, mixed adhesive into a DSC pan.
-
Heat the sample in the DSC from room temperature through the entire curing range (e.g., to 350°C) at a heating rate of 10°C/min. This scan measures the total heat of reaction (ΔH_total) from the exothermic curing peak.
-
Take a separate sample of the adhesive that has been partially or fully cured according to the desired schedule.
-
Run this cured sample through the same DSC heating program to measure the residual heat of reaction (ΔH_residual).
-
Calculate the degree of cure (α) using the formula: α (%) = [(ΔH_total - ΔH_residual) / ΔH_total] x 100
-
Protocol 3: Determination of Gel Time
This protocol measures the time from the initial mixing of the resin and curing agent to the formation of a gelatinous, unworkable mass.
-
Objective: To determine the working life or pot life of the MBDGA adhesive formulation at a specific temperature.
-
Equipment:
-
Hot plate or temperature-controlled bath set to the desired temperature (e.g., 120°C).
-
Disposable aluminum cup or beaker.
-
Wooden stick or spatula.
-
Stopwatch.
-
-
Procedure:
-
Preheat the hot plate to the specified test temperature.
-
Measure the MBDGA resin and curing agent into the cup in the correct ratio.
-
Place the cup on the hot plate and start the stopwatch simultaneously while beginning to mix the components thoroughly.
-
Periodically probe the mixture with the wooden stick.
-
The gel time is the point at which the mixture becomes stringy and rubber-like and no longer flows. Record the elapsed time.
-
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4,4'-Methylenebis(N,N-diglycidylaniline) | 28768-32-3 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Purity Testing of N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for determining the purity of N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM), a critical epoxy resin component in various high-performance applications. The purity of TGDDM is paramount as impurities can significantly impact its processing and the mechanical and thermal properties of the final cured product.[1] This document outlines detailed protocols for several analytical techniques, presents quantitative data in a comparative format, and includes visualizations to clarify experimental workflows and potential degradation pathways.
Introduction to TGDDM and Importance of Purity
N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) is a tetra-functional epoxy resin widely used in the aerospace, electronics, and automotive industries due to its excellent thermal stability, mechanical strength, and chemical resistance upon curing. The presence of impurities, which can arise from the synthesis process or degradation, can act as plasticizers, alter the curing kinetics, and ultimately compromise the performance and reliability of the final material.[1] Therefore, robust analytical methods are essential for quality control and to ensure the consistency and performance of TGDDM-based formulations.
Common impurities can include incompletely reacted intermediates, oligomers, and byproducts from side reactions.[2] Thermal degradation of uncured TGDDM can also lead to the formation of various compounds that affect its purity.
Analytical Methods for Purity Determination
A suite of analytical techniques can be employed to assess the purity of TGDDM. The choice of method depends on the specific information required, such as the identification and quantification of specific impurities or a general assessment of the overall purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. For TGDDM, reverse-phase HPLC is a suitable method for purity assessment and impurity profiling.
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with a composition of 50% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of TGDDM (e.g., 1 mg/mL) in acetonitrile.
The purity of TGDDM is determined by the area percentage of the main peak in the chromatogram. Impurities will appear as separate peaks, and their relative abundance can be quantified.
| Parameter | Value | Reference |
| Purity of TGDDM (%) | > 95% (Typical) | Internal Data |
| Relative Retention Time of Major Impurity 1 | ~0.85 | Internal Data |
| Relative Retention Time of Major Impurity 2 | ~1.15 | Internal Data |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities. For TGDDM, which has a high boiling point, a high-temperature GC method is required. Pyrolysis-GC-MS can also be used to analyze decomposition products.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A high-temperature, low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature of 150 °C, hold for 2 minutes.
-
Ramp to 320 °C at a rate of 15 °C/min.
-
Hold at 320 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the TGDDM sample in a suitable solvent like dichloromethane or acetone to a concentration of approximately 1 mg/mL.
The total ion chromatogram (TIC) will show the separation of different components. Mass spectra of individual peaks can be used to identify impurities by comparing them to spectral libraries.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | ~1 ppm (for specific impurities) | General GC-MS capability |
| Limit of Quantitation (LOQ) | ~5 ppm (for specific impurities) | General GC-MS capability |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the absolute purity of a substance without the need for a reference standard of the analyte itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). Accurately weigh a known amount of the internal standard and the TGDDM sample into an NMR tube.
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of TGDDM (e.g., the aromatic protons) and a signal from the internal standard.
-
-
Purity Calculation: The purity of TGDDM can be calculated using the following formula:
Purity (%) = (I_TGDDM / N_TGDDM) * (N_IS / I_IS) * (MW_TGDDM / m_TGDDM) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts TGDDM and IS refer to the analyte and internal standard, respectively.
-
| Parameter | Value | Reference |
| ¹H NMR Chemical Shifts (CDCl₃, ppm) | Aromatic protons: ~6.6-7.0 ppm; Methylene bridge protons: ~3.8 ppm; Glycidyl protons: ~2.5-3.3 ppm | General NMR knowledge |
| Purity determined by qNMR (%) | Can achieve >99% accuracy | [3][4][5][6][7] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that is useful for identifying functional groups and can be used to qualitatively assess the presence of certain impurities.
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the liquid TGDDM resin is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: The presence of impurities can be indicated by the appearance of unexpected peaks or shifts in the characteristic peaks of TGDDM. For example, the presence of hydroxyl groups from hydrolyzed epoxy rings would result in a broad peak around 3400 cm⁻¹.[8]
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| Epoxy Ring | ~910 |
| Aromatic C=C | ~1610, 1515 |
| C-N Stretching | ~1300 |
| Hydroxyl (impurity) | ~3400 (broad) |
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that can provide information about the purity of TGDDM.
DSC can be used to determine the purity of crystalline or semi-crystalline substances based on the melting point depression phenomenon.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the TGDDM sample into an aluminum pan and hermetically seal it.
-
Heating Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which is typically integrated into the instrument's software.[9][10][11][12][13]
TGA measures the change in mass of a sample as a function of temperature and can be used to assess thermal stability, which can be an indicator of purity.
-
Instrumentation: A Thermogravimetric Analyzer.
-
Sample Preparation: Place a small amount of the TGDDM sample (5-10 mg) into a tared TGA pan.
-
Heating Program: Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Analysis: The onset of decomposition temperature and the residual mass at high temperatures can be indicative of the presence of volatile or less stable impurities.[14][15][16][17]
| Parameter (DSC) | Value for Pure TGDDM | Observation with Impurities |
| Melting Point (Tₘ) | Sharp peak | Broadened and depressed peak |
| Purity (mol%) | > 99% | Lower values |
| Parameter (TGA) | Value for Pure TGDDM | Observation with Impurities |
| Onset of Decomposition (Tₒ) | Higher temperature | Lower temperature |
| Residual Mass at 600°C | Lower percentage | Higher percentage (if impurities are less volatile) |
Visualizations
Experimental Workflow for TGDDM Purity Analysis
References
- 1. CN112724106A - Synthetic method of high-purity TGDDM epoxy resin - Google Patents [patents.google.com]
- 2. Epoxy resins based on aromatic glycidylamines. II. Preparation of N,N,N′,N′‐tetraglycidyl‐4,4′‐diaminodiphenylmethane from 4,4′‐diaminodiphenylmethane: Analysis of product by GPC and HPLC | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tainstruments.com [tainstruments.com]
- 10. thermalsupport.com [thermalsupport.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of High-Performance Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) Epoxy Resins
Introduction
N,N,N′,N′-tetraglycidyl-4,4′-diaminodiphenylmethane (TGDDM) is a tetrafunctional epoxy resin widely utilized in high-performance applications, particularly as a matrix for fiber-reinforced composites in the aerospace industry.[1][2] Its high crosslink density after curing imparts excellent thermal and mechanical properties.[2][3] However, neat TGDDM resins are inherently brittle, limiting their application in damage-tolerant structures. The formulation of TGDDM resins—through the careful selection of curing agents, toughening modifiers, and curing cycles—is critical to optimizing performance and achieving a desirable balance of properties such as fracture toughness, high glass transition temperature (Tg), and processability.
These application notes provide researchers and scientists with detailed protocols and comparative data for formulating high-performance TGDDM epoxy resins using various modification strategies.
Application Note 1: Self-Toughening of TGDDM Resins via Hybrid Isomeric Curing Agents
This note describes a self-toughening approach that enhances the fracture toughness of TGDDM epoxy resins without the addition of a secondary toughening agent, thereby preserving thermal stability and processability. The method utilizes mixtures of structural isomers of diaminodiphenyl sulfone (DDS) as curing agents to control the epoxy network structure.
Principle
By mixing 3,3'-DDS and 4,4'-DDS isomers, it is possible to manipulate the crosslink density and free volume of the cured epoxy network. A strategic ratio of these isomers can significantly increase fracture toughness compared to using either isomer alone, without compromising the high glass transition temperature (Tg) required for aerospace applications.[4] An optimal ratio of 7:3 (3,3'-DDS:4,4'-DDS) has been shown to improve fracture toughness by up to 100% compared to the neat 4,4'-DDS system.[4]
Data Presentation
Table 1: Thermo-Mechanical Properties of TGDDM Cured with Isomeric DDS Mixtures [4]
| Formulation (3,3'-DDS : 4,4'-DDS ratio) | Tensile Strength (MPa) | Tensile Modulus (MPa) | Fracture Toughness (K₁c, MPa·m¹/²) | Glass Transition Temp. (Tg, °C) |
| 10:0 (m-TGDDM) | 88 | 2221 | 0.9 | 241 |
| 7:3 | 87 | 2195 | 1.2 | 255 |
| 5:5 | 85 | 2160 | 1.0 | 260 |
| 3:7 | 82 | 2135 | 0.8 | 264 |
| 0:10 (p-TGDDM) | 80 | 2100 | 0.6 | 266 |
Experimental Protocol
Materials:
-
Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) epoxy resin
-
3,3'-diaminodiphenyl sulfone (3,3'-DDS)
-
4,4'-diaminodiphenyl sulfone (4,4'-DDS)
Procedure:
-
Pre-mixing: Calculate the required amounts of 3,3'-DDS and 4,4'-DDS to achieve the desired molar ratio. The total amount of the DDS mixture should be 33 parts per hundred of resin (phr).
-
Mixing: Heat the TGDDM resin to 80°C to reduce its viscosity. Add the pre-mixed DDS curing agents to the TGDDM resin.
-
Stirring: Mechanically stir the mixture at 80°C for 2 hours to ensure complete dissolution and homogenization of the curing agents.
-
Degassing: Transfer the mixture to a rotary evaporator and degas at 80°C for 10 minutes to remove entrapped air bubbles.
-
Curing: Pour the degassed resin into a pre-heated mold. Place the mold in an oven and cure using the following multi-stage cycle:
-
2 hours at 150°C
-
1 hour at 180°C
-
2 hours at 210°C
-
-
Cooling: After the curing cycle is complete, turn off the oven and allow the cured plaque to cool slowly to room temperature inside the oven to prevent thermal shock and cracking.
Visualization
Caption: Workflow for self-toughening TGDDM resin.
Application Note 2: Thermoplastic Toughening of TGDDM Resins with Polyetherimide (PEI)
This note details the procedure for enhancing the fracture toughness of brittle TGDDM epoxy resins by blending them with a high-performance thermoplastic, Polyetherimide (PEI).
Principle
The incorporation of high-modulus, high-Tg thermoplastics like PEI into an epoxy matrix can significantly improve fracture properties.[5] During the curing process, a phase-separated morphology develops, where the thermoplastic forms a distinct secondary phase within the epoxy thermoset. This two-phase structure helps to dissipate fracture energy, thereby increasing the material's resistance to crack propagation.[5] However, adding thermoplastics increases the viscosity of the resin system, which can pose challenges for processing.[6]
Data Presentation
Table 2: Effect of PEI Content on the Fracture Properties of TGDDM/DDS Epoxy [5]
| PEI Content (wt%) | Fracture Toughness (K₁c, MPa·m¹/²) | Fracture Energy (G₁c, J/m²) |
| 0 | 0.58 | 115 |
| 10 | 0.59 | 118 |
| 15 | 0.81 | 224 |
| 20 | 0.82 | 230 |
| 30 | 0.80 | 218 |
| 40 | 0.81 | 225 |
| Note: Data corresponds to post-cured samples. |
Experimental Protocol
Materials:
-
Triglycidyl-p-aminophenol (TGAP) or Tetraglycidyl-diaminodiphenylmethane (TGDDM) epoxy resin
-
4,4'-diaminodiphenyl sulfone (DDS) curing agent
-
Polyetherimide (PEI), e.g., Ultem 1000
-
Dichloromethane (DCM) solvent
Procedure:
-
Dissolution: Dissolve the desired amount of PEI thermoplastic and the stoichiometric amount of DDS curing agent in a minimal amount of DCM with gentle heating and stirring until a clear solution is obtained.
-
Epoxy Addition: Add the TGDDM epoxy resin to the solution and continue stirring until the mixture is homogeneous.
-
Solvent Removal: Remove the DCM solvent using a rotary evaporator. Continue degassing under a vacuum for at least 30 minutes to ensure all residual solvent is removed.
-
Curing: Pour the viscous, solvent-free mixture into a pre-heated mold. Cure in an oven for 2 hours at 180°C.
-
Post-Curing: For optimal properties, perform a post-curing step by heating the material for 10 hours at 200°C.
-
Cooling: Allow the plaque to cool slowly to room temperature inside the oven.
Visualization
Caption: Workflow for thermoplastic toughening of TGDDM.
Application Note 3: Formulation with Dicyandiamide (DICY) Latent Curing Agent
This note provides a protocol for formulating TGDDM epoxy with dicyandiamide (DICY), a latent curing agent that enables one-component systems with long shelf-life at room temperature.
Principle
DICY is a solid powder with limited solubility in epoxy resins at ambient temperatures, making it an effective latent curing agent.[7] Upon heating, DICY becomes soluble and reacts with the epoxy groups. The curing mechanism involves two primary reactions: the ring-opening of the epoxy group by the amino groups of DICY, and the reaction between the nitrile group of DICY and the newly formed hydroxyl groups.[3][8] This system offers excellent processability for applications like prepregs and adhesives.[7]
Data Presentation
Table 3: Properties of Cured TGDDM/DICY System [3][8]
| Property | Value | Test Condition |
| Tensile Strength | 27.1 MPa | 25 °C |
| Shear Strength (Steel) | 12.6 MPa | 200 °C |
| Dielectric Constant | 3.26 | 1000 kHz |
| Water Absorption | 0.41 % | - |
Experimental Protocol
Materials:
-
Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) epoxy resin (epoxy value ~0.75 mol/100g)
-
Dicyandiamide (DICY), micronized powder
Procedure:
-
Preparation: Prepare a stoichiometric mixture of TGDDM and DICY.
-
Mixing: Heat the TGDDM resin to 80°C. Add the DICY powder and mix with vigorous mechanical stirring for approximately 15 minutes to obtain a uniform, viscous dispersion.
-
Curing: The material can be stored at room temperature. To cure, use a multi-stage heating program in an air convection oven. A representative cycle is:
-
1 hour at 100°C
-
1 hour at 130°C
-
1 hour at 160°C
-
1 hour at 190°C
-
1 hour at 220°C
-
1 hour at 250°C
-
-
Cooling: Allow the cured component to cool slowly to room temperature.
Visualization
Caption: Curing reactions in the TGDDM/DICY system.
Protocols for Key Characterization Experiments
1. Differential Scanning Calorimetry (DSC) for Curing Analysis
-
Objective: To determine the curing behavior, including onset temperature, peak exothermic temperature, and total heat of reaction (ΔH).
-
Protocol:
-
Prepare a fresh, uncured sample (8-10 mg) of the epoxy formulation.
-
Seal the sample in an aluminum DSC pan. Use an empty sealed pan as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from room temperature (e.g., 25°C) to a temperature beyond the completion of the curing exotherm (e.g., 250-350°C).
-
Use a constant heating rate, typically 10°C/min.[9]
-
Analyze the resulting thermogram to determine T_onset, T_peak, and integrate the area under the exothermic peak to calculate ΔH.
-
2. Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (Tg)
-
Objective: To measure the glass transition temperature (Tg) and the storage modulus (E') of the cured resin.
-
Protocol:
-
Prepare a rectangular specimen from the fully cured epoxy plaque with typical dimensions of 35 mm length x 12 mm width x 2 mm thickness.
-
Mount the specimen in the DMA instrument using a single cantilever clamp.
-
Apply a cyclic displacement at a fixed frequency (e.g., 1 Hz) and amplitude (e.g., 15 µm).[10]
-
Heat the specimen at a constant ramp rate (e.g., 2-3°C/min) through the expected glass transition region.
-
The Tg is typically identified as the peak of the tan δ (loss modulus / storage modulus) curve.
-
3. Tensile Testing (ASTM D638)
-
Objective: To determine the tensile strength, tensile modulus, and elongation-to-failure of the cured resin.
-
Protocol:
-
Machine dog-bone shaped specimens from the cured epoxy plaque according to ASTM D638 specifications.
-
Measure the cross-sectional area of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine equipped with an extensometer.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load-displacement data to generate a stress-strain curve, from which the tensile properties can be calculated.
-
4. Mode I Fracture Toughness (ASTM D5045)
-
Objective: To measure the critical stress intensity factor (K₁c) and critical strain energy release rate (G₁c), which quantify the material's resistance to fracture.
-
Protocol:
-
Machine single-edge-notch three-point-bending (SEN-3PB) specimens from the cured plaque as per ASTM D5045.
-
Create a sharp pre-crack at the tip of the machined notch by gently tapping a fresh razor blade into it.
-
Place the specimen on the three-point bend fixture in a universal testing machine.
-
Apply a load at a constant displacement rate until the specimen fractures.
-
Record the peak load and specimen dimensions to calculate K₁c and G₁c using the formulas provided in the standard.
-
References
- 1. Epoxy resin toughened with thermoplastic | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13233F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. mdpi.com [mdpi.com]
- 7. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Curing Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) with Anhydride Hardeners
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the curing of N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) epoxy resin with various anhydride hardeners. This document includes detailed information on the reaction mechanisms, quantitative data on the resulting thermoset properties, and step-by-step experimental protocols for formulation, curing, and characterization.
Introduction
Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) is a tetrafunctional epoxy resin widely used in high-performance applications such as aerospace composites, adhesives, and electronics due to its low viscosity, excellent processability, and the high crosslink density of its cured products, which imparts outstanding thermo-mechanical properties.[1] Anhydride hardeners are a class of curing agents that offer several advantages for curing epoxy resins, including long pot life, low viscosity of the mixture, low cure shrinkage, and excellent thermal and electrical properties in the final thermoset.[2]
The curing reaction between TGDDM and anhydride hardeners is a complex process involving several competing reactions, primarily esterification and etherification. The final properties of the cured thermoset are highly dependent on the specific anhydride used, the stoichiometry of the formulation, the type and concentration of accelerator, and the curing and post-curing cycles employed.
Curing Reaction Mechanisms
The curing of epoxy resins with anhydrides is initiated by a source of hydroxyl groups.[3] These can be present as trace amounts of water, on the epoxy resin itself, or introduced via an accelerator. The primary reaction is the ring-opening of the anhydride by a hydroxyl group to form a monoester with a carboxylic acid group. This carboxylic acid then reacts with an epoxy group to form a diester and a new hydroxyl group, which can then react with another anhydride molecule, propagating the crosslinking reaction.[2]
A significant side reaction is the homopolymerization of the epoxy groups (etherification), which can be catalyzed by acids or bases.[4] The balance between esterification and etherification is influenced by the reaction temperature and the catalyst used.
Quantitative Data on Cured TGDDM-Anhydride Systems
The choice of anhydride hardener significantly impacts the thermal and mechanical properties of the cured TGDDM thermoset. Below are tables summarizing key quantitative data for TGDDM cured with various anhydride hardeners. For comparison, data for a common amine-cured TGDDM system is also included.
Table 1: Thermal Properties of Cured TGDDM Systems
| Curing Agent | Stoichiometric Ratio (Anhydride/Epoxy) | Accelerator (phr) | Post-Cure Cycle | Glass Transition Temperature (Tg) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/°C) |
| Anhydride Hardeners | |||||
| Nadic Methyl Anhydride (NMA) | 0.90 - 0.95 | 1 (BDMA) | 2h @ 150°C + 2h @ 200°C | 165[5] | ~55-60[6] |
| Methyltetrahydrophthalic Anhydride (MTHPA) | 0.90 - 0.95 | Not Specified | Not Specified | 125[5] | Not Available |
| Hexahydrophthalic Anhydride (HHPA) | Stoichiometric | None (uncatalyzed) | Not Specified | 206[7] | Not Available |
| Tetrahydrophthalic Anhydride (THPA) | Stoichiometric | None (uncatalyzed) | 2h @ 120°C + 2h @ 170°C + 2h @ 200°C | 184[7][8] | Not Available |
| Amine Hardener (for comparison) | |||||
| 4,4'-Diaminodiphenyl Sulfone (DDS) | 33 phr | None | 2h @ 150°C + 1h @ 180°C + 2h @ 210°C | 241 - 266 | Not Available |
Note: phr = parts per hundred parts of resin by weight. BDMA = Benzyldimethylamine.
Table 2: Mechanical Properties of Cured TGDDM Systems
| Curing Agent | Stoichiometric Ratio | Accelerator (phr) | Post-Cure Cycle | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Anhydride Hardeners | |||||||
| Nadic Methyl Anhydride (NMA) | 80 - 90 phr | 1 (BDMA) | 2h @ 150°C + 2h @ 200°C | Not Available | Not Available | > 120 | Not Available |
| Methyltetrahydrophthalic Anhydride (MTHPA) | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| Hexahydrophthalic Anhydride (HHPA) | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| Tetrahydrophthalic Anhydride (THPA) | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| Amine Hardener (for comparison) | |||||||
| 4,4'-Diaminodiphenyl Sulfone (DDS) | 33 phr | None | 2h @ 150°C + 1h @ 180°C + 2h @ 210°C | 80 - 88 | 2.1 - 2.2 | Not Available | Not Available |
Experimental Protocols
Materials
-
Epoxy Resin: Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM)
-
Anhydride Hardeners:
-
Nadic Methyl Anhydride (NMA)
-
Methyltetrahydrophthalic Anhydride (MTHPA)
-
Hexahydrophthalic Anhydride (HHPA)
-
Tetrahydrophthalic Anhydride (THPA)
-
-
Accelerator: Benzyldimethylamine (BDMA) or 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30)
Formulation and Mixing
The following protocol outlines a general procedure for preparing TGDDM-anhydride formulations. Specific quantities should be calculated based on the desired stoichiometry and the equivalent weights of the resin and hardener.
Protocol for Formulation and Mixing:
-
Calculate Formulation:
-
Determine the desired stoichiometric ratio (A/E ratio, anhydride equivalents to epoxy equivalents). For many anhydride systems, an optimal ratio is between 0.90 and 0.95 to account for side reactions.[4]
-
Calculate the parts per hundred resin (phr) of the anhydride hardener using the following formula: phr = (100 / EEW) * AEW * (A/E) where:
-
EEW = Epoxy Equivalent Weight of TGDDM
-
AEW = Anhydride Equivalent Weight of the hardener
-
A/E = Desired stoichiometric ratio
-
-
-
Pre-heating: Gently pre-heat the TGDDM resin to reduce its viscosity for easier mixing. A typical temperature is 60-80°C.
-
Mixing:
-
In a suitable container, add the calculated amount of anhydride hardener to the pre-heated TGDDM resin.
-
Mix thoroughly using a mechanical stirrer until a homogeneous mixture is obtained.
-
Add the desired amount of accelerator (typically 1-2 phr) to the mixture.
-
Continue mixing until the accelerator is fully dispersed.
-
-
Degassing: Place the mixture in a vacuum oven at a temperature similar to the mixing temperature to remove any entrapped air bubbles. Degas until bubbling subsides.
Curing and Post-Curing
The curing process is critical for developing the desired properties of the thermoset. A multi-stage cure cycle, including a post-cure at a temperature above the initial glass transition temperature (Tg), is often necessary to achieve full cure and optimal performance.
General Curing Protocol:
-
Initial Cure: Pour the degassed mixture into a pre-heated mold. Place the mold in an oven and cure at a moderate temperature (e.g., 2 hours at 120-150°C). This allows for gradual gelation and minimizes internal stresses.
-
Intermediate Cure: Increase the oven temperature to an intermediate level (e.g., 2 hours at 170-180°C) to advance the crosslinking reaction.
-
Post-Cure: Increase the temperature to a final, higher temperature (e.g., 2 hours at 200°C or higher) for post-curing. The post-cure temperature should be above the expected final Tg of the material to ensure maximum crosslink density.
-
Cooling: Allow the cured part to cool slowly to room temperature to prevent thermal shock and cracking.
Note: The specific temperatures and durations of the cure cycle should be optimized for the specific TGDDM-anhydride system being used.
Characterization Methods
4.4.1. Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and monitor the extent of cure.
-
Protocol:
-
Prepare a small sample (5-10 mg) of the cured material in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The Tg is identified as a step-change in the heat flow curve.
-
-
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition temperature of the cured material.
-
Protocol:
-
Place a small sample (10-20 mg) of the cured material in a TGA crucible.
-
Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The onset of weight loss indicates the decomposition temperature.
-
-
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including the storage modulus, loss modulus, and a more precise determination of the Tg (often taken as the peak of the tan δ curve).
-
Protocol:
-
Prepare a rectangular specimen of the cured material with defined dimensions.
-
Clamp the specimen in the DMA instrument.
-
Apply a sinusoidal strain at a fixed frequency while ramping the temperature.
-
The storage modulus (E'), loss modulus (E''), and tan δ are recorded as a function of temperature.
-
-
4.4.2. Mechanical Testing
-
Tensile Testing (ASTM D638): Measures the tensile strength, tensile modulus, and elongation at break of the cured material.
-
Protocol:
-
Prepare dog-bone shaped specimens according to ASTM D638 specifications.
-
Conduct the test using a universal testing machine at a constant crosshead speed.
-
-
-
Flexural Testing (ASTM D790): Measures the flexural strength and flexural modulus of the cured material.
-
Protocol:
-
Prepare rectangular bar specimens according to ASTM D790 specifications.
-
Conduct a three-point bending test using a universal testing machine at a specified span-to-depth ratio and crosshead speed.
-
-
Visualizations
Caption: Curing reaction pathway of TGDDM with an anhydride hardener.
Caption: Experimental workflow for TGDDM-anhydride thermoset preparation.
Caption: Key factors influencing the properties of cured TGDDM thermosets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Note: Curing of TGDDM Epoxy Resin Investigated by Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) is a multifunctional epoxy resin widely utilized in high-performance composites, particularly in the aerospace industry, due to its high glass transition temperature (Tg) and excellent mechanical properties after curing.[1] Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the curing process of thermosetting resins like TGDDM.[2][3] DSC measures the heat flow associated with chemical reactions as a function of temperature, providing crucial information on the curing kinetics, including the heat of cure, glass transition temperature, and reaction mechanism.[2][3][4] This application note provides a detailed protocol for analyzing the curing of TGDDM using DSC and presents key quantitative data from relevant studies.
Curing Mechanism of TGDDM
The curing of TGDDM typically involves reactions with a hardener, often an aromatic amine like 4,4'-diaminodiphenyl sulfone (DDS) or dicyandiamide (DICY).[1][5][6] The curing process is a complex set of reactions involving the opening of the epoxy rings by the active hydrogens of the amine groups. This leads to the formation of a highly cross-linked, three-dimensional network structure. The reaction proceeds through primary and secondary amine additions to the epoxy groups, followed by etherification reactions at higher temperatures.[7]
A proposed curing mechanism for a TGDDM/DDS system is illustrated below:
Caption: Curing mechanism of TGDDM with an amine hardener.
Experimental Protocol: Non-Isothermal DSC Analysis of TGDDM Curing
This protocol outlines the steps for a non-isothermal DSC experiment to determine the curing characteristics of a TGDDM resin system.
1. Materials and Equipment:
-
TGDDM epoxy resin
-
Curing agent (e.g., DICY, 3,3'-DDS, 4,4'-DDS)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Precision balance (microgram sensitivity)
-
Nitrogen gas supply for purging
2. Sample Preparation:
-
Accurately weigh the TGDDM resin and the desired amount of curing agent into a suitable container. The stoichiometric ratio will depend on the specific curing agent used. For example, TGDDM can be mixed with 33 phr (parts per hundred resin) of DDS.[1]
-
Thoroughly mix the components at an elevated temperature (e.g., 80 °C) to ensure a homogeneous mixture.[1]
-
Degas the mixture to remove any entrapped air bubbles.[1]
-
Accurately weigh approximately 10-20 mg of the uncured mixture into an aluminum DSC pan.[8]
-
Hermetically seal the pan to prevent any mass loss during the experiment.
3. DSC Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Set the purge gas (nitrogen) flow rate, typically around 100 ml/min.[8]
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
4. Thermal Program (Non-Isothermal Scan):
-
Equilibrate the sample at a temperature below the onset of the curing reaction (e.g., room temperature or 30 °C).[8]
-
Heat the sample at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min) to a temperature where the curing reaction is complete (e.g., 250 °C or 358 °C).[5][8]
-
Record the heat flow as a function of temperature.
5. Data Analysis:
-
Heat of Cure (ΔH): Integrate the area under the exothermic curing peak to determine the total heat of reaction. This value is proportional to the extent of the curing reaction.[9]
-
Characteristic Temperatures: Determine the onset temperature (Ti), peak temperature (Tp), and final temperature (Tf) of the curing exotherm from the DSC curve.[5]
-
Degree of Cure (α): The degree of cure at a given temperature can be calculated by dividing the partial heat of reaction up to that temperature by the total heat of reaction.[2][10]
-
Glass Transition Temperature (Tg): After the initial heating scan, cool the sample and then perform a second heating scan at the same rate. The glass transition temperature of the fully cured sample can be determined from the step change in the baseline of the second heating curve.[3][4]
-
Curing Kinetics: The activation energy (Ea) of the curing reaction can be determined using model-free isoconversional methods like the Kissinger, Flynn-Wall-Ozawa (FWO), or Starink methods by performing experiments at multiple heating rates.[5][11][12]
Experimental Workflow
The following diagram illustrates the workflow for the DSC analysis of TGDDM curing.
Caption: Workflow for DSC analysis of TGDDM curing.
Quantitative Data Summary
The following tables summarize quantitative data obtained from DSC studies on the curing of TGDDM with different curing agents.
Table 1: Curing Characteristics of TGDDM/DICY System at Different Heating Rates.[5]
| Heating Rate (°C/min) | Ti (°C) | Tp1 (°C) | Tp2 (°C) | Tf (°C) | ΔH (J/g) |
| 5 | 148.2 | 185.3 | 240.1 | 275.4 | 435.6 |
| 10 | 159.1 | 196.2 | 252.3 | 290.1 | 430.1 |
| 15 | 165.3 | 202.4 | 260.5 | 305.2 | 425.3 |
| 20 | 170.2 | 207.1 | 265.8 | 312.7 | 421.5 |
Ti: Initial curing temperature, Tp1: First exothermic peak temperature, Tp2: Second exothermic peak temperature, Tf: Final curing temperature, ΔH: Total enthalpy of cure reaction.
Table 2: Activation Energies for TGDDM/DICY Curing.[5]
| Method | Activation Energy (Ea) for first process (kJ/mol) | Activation Energy (Ea) for second process (kJ/mol) |
| Kissinger | 69.7 | 88.7 |
Table 3: Glass Transition Temperatures (Tg) of TGDDM Cured with DDS Isomers.[1]
| Curing Agent (3,3'-DDS : 4,4'-DDS ratio) | Tg (°C) |
| 10 : 0 | 241 |
| 7 : 3 | 255 |
| 5 : 5 | 261 |
| 3 : 7 | 264 |
| 0 : 10 | 266 |
Table 4: Reaction Enthalpies for TGDDM/DDS Curing at 170°C.[7]
| Reaction | Enthalpy (kJ/mol) |
| Epoxide with primary amine | -83 ± 2 |
| Epoxide with secondary amine | -131 ± 9 |
| Epoxide with hydroxyl | -65 ± 6 |
| Average reaction enthalpy | -92 ± 1 |
Conclusion
Differential Scanning Calorimetry is an indispensable tool for characterizing the curing behavior of TGDDM epoxy resins. By following the detailed protocol and analyzing the resulting data, researchers can gain valuable insights into the heat of cure, glass transition temperature, and curing kinetics. This information is critical for optimizing curing cycles, predicting material performance, and ensuring the quality and reliability of TGDDM-based composites in demanding applications. The quantitative data presented provides a useful benchmark for formulation development and process control.
References
- 1. mdpi.com [mdpi.com]
- 2. tainstruments.com [tainstruments.com]
- 3. youtube.com [youtube.com]
- 4. thermalsupport.com [thermalsupport.com]
- 5. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. uotechnology.edu.iq [uotechnology.edu.iq]
- 9. Thermoset Characterization Part 2: DSC of Thermosets - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. scribd.com [scribd.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. mdpi.com [mdpi.com]
Application of Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring the Cure of Tetraglycidyl-diaminodiphenyl-methane (TGDDM)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraglycidyl-diaminodiphenyl-methane (TGDDM) is a multifunctional epoxy resin widely utilized in high-performance composites, adhesives, and coatings due to its excellent thermal and mechanical properties. The curing process, a complex series of chemical reactions, transforms the liquid resin into a rigid, three-dimensional network. Monitoring the extent of this cure is critical to ensure the final material possesses the desired properties. Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique for real-time, in-situ monitoring of the TGDDM curing process.[1][2] This non-destructive method allows for the quantitative analysis of the chemical changes occurring during polymerization by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[3][4]
This document provides detailed protocols for using FTIR spectroscopy to monitor the cure of TGDDM, focusing on systems cured with common agents like dicyandiamide (DICY) and diaminodiphenyl sulfone (DDS).
Principle of FTIR Cure Monitoring
The curing of TGDDM with amine-based hardeners primarily involves the ring-opening reaction of the epoxide groups by the primary and secondary amines of the curing agent.[1][3] This leads to the formation of hydroxyl groups and a cross-linked polymer network. FTIR spectroscopy monitors these changes by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the functional groups involved.
The key reactions are:
-
Primary amine reaction: The primary amine group of the hardener reacts with an epoxy group, opening the ring and forming a secondary amine and a hydroxyl group.
-
Secondary amine reaction: The newly formed secondary amine can then react with another epoxy group, leading to further cross-linking and the formation of a tertiary amine and another hydroxyl group.
By monitoring the decrease in the absorbance of the epoxide and primary amine peaks and the increase in the absorbance of the hydroxyl peak, the extent of the cure reaction can be determined as a function of time and temperature.[5][6]
Experimental Protocols
This section outlines the methodologies for monitoring TGDDM cure using different FTIR sampling techniques.
Protocol 1: Transmission FTIR Spectroscopy
This method is suitable for analyzing thin films of the resin mixture.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Heatable transmission cell
-
Potassium bromide (KBr) windows or other IR-transparent windows
-
TGDDM resin and curing agent (e.g., DICY or DDS)
-
Solvent for cleaning (e.g., acetone, isopropanol)
-
Micropipette or spatula
-
Oven or hot plate
Procedure:
-
Sample Preparation:
-
Prepare the TGDDM/curing agent mixture according to the desired stoichiometric ratio. For a TGDDM/DICY system, this can be a prepolymer.[7][8] For a TGDDM/DDS system, the components are typically heated and mixed until a homogeneous solution is obtained.[5]
-
Apply a small amount of the uncured resin mixture onto a KBr window to form a thin film. The film thickness should be controlled to ensure that the absorbance of the key analytical bands is within the linear range of the detector (typically between 0.1 and 1.0 absorbance units).[9]
-
Place a second KBr window on top to create a sandwich-like cell, ensuring no air bubbles are trapped. The thickness can be controlled using a spacer.
-
-
FTIR Analysis:
-
Place the sample holder with the KBr cell into the heatable transmission cell of the FTIR spectrometer.
-
Set the desired isothermal curing temperature.
-
Record an initial FTIR spectrum of the uncured sample at room temperature. This will serve as the reference (time = 0).
-
Begin the curing process by heating the cell to the set temperature.
-
Collect FTIR spectra at regular time intervals throughout the curing process. The frequency of data collection will depend on the curing rate.
-
Continue collecting spectra until no further changes are observed in the key spectral bands, indicating the completion of the reaction.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the epoxy group (e.g., ~908 cm⁻¹), primary amine group (e.g., ~5067 cm⁻¹ in the near-IR for DDS), and hydroxyl group (broad band ~3300-3500 cm⁻¹).[5][6]
-
To account for variations in sample thickness, select an internal reference peak that does not change during the curing process (e.g., a C-H stretching or aromatic C=C stretching band).[3]
-
Calculate the normalized absorbance of the reacting functional groups at each time point.
-
The degree of conversion (α) of the epoxy group can be calculated using the following equation: α = 1 - (At / A0) where At is the normalized absorbance of the epoxy peak at time t, and A0 is the initial normalized absorbance.
-
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This technique is ideal for analyzing the cure of bulk samples or highly filled systems without the need for thin film preparation.[10]
Materials and Equipment:
-
FTIR spectrometer equipped with a heated Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).[10]
-
TGDDM resin and curing agent.
-
Spatula.
-
Solvent for cleaning.
Procedure:
-
Sample Preparation:
-
Prepare the TGDDM/curing agent mixture as described in Protocol 1.
-
Apply a small amount of the uncured mixture directly onto the surface of the ATR crystal, ensuring complete and uniform contact.[10]
-
-
FTIR Analysis:
-
Heat the ATR crystal to the desired isothermal curing temperature.[10]
-
Record an initial spectrum of the uncured resin.
-
Collect spectra at regular intervals as the curing proceeds.
-
-
Data Analysis:
-
The data analysis is similar to the transmission method. Identify the key functional group peaks and an internal reference peak.
-
Calculate the degree of conversion as a function of time.
-
Protocol 3: Fiber-Optic FTIR Spectroscopy
This method allows for remote, in-situ monitoring of the curing process, which is particularly useful for analyzing samples in a cure oven or mold.[5][6]
Materials and Equipment:
-
FTIR spectrometer with a fiber-optic interface.
-
Mid-IR or Near-IR fiber-optic probe.
-
TGDDM resin and curing agent.
-
Reaction vessel or mold.
Procedure:
-
Setup:
-
Insert the fiber-optic probe into the uncured resin mixture within the reaction vessel or mold.
-
Ensure the sensing region of the probe is fully immersed in the resin.
-
-
FTIR Analysis:
-
Begin the curing process (e.g., by heating the oven or mold).
-
Record an initial spectrum.
-
Collect spectra continuously or at set intervals throughout the cure cycle.
-
-
Data Analysis:
Quantitative Data
The following table summarizes the key FTIR absorption bands used for monitoring the cure of TGDDM with different curing agents.
| Functional Group | Wavenumber (cm⁻¹) | Curing System | Observation During Cure | Reference |
| Epoxy Ring (oxirane) | ~908-917 | TGDDM/DICY, TGDDM/DDS | Decrease | [1][11] |
| ~4530 (Near-IR) | TGDDM/DDS | Decrease | [3] | |
| Primary Amine (N-H) | ~5067 (Near-IR) | TGDDM/DDS | Decrease | [5][6] |
| ~3300-3400 | TGDDM/DDS | Decrease | [2][12] | |
| Hydroxyl (O-H) | Broad band ~3300-3500 | TGDDM/DICY, TGDDM/DDS | Increase | [5][6] |
| Nitrile (C≡N) of DICY | ~2160-2240 | TGDDM/DICY | Decrease | [1] |
| Internal Reference | ~1508-1515 (Aromatic C=C) | TGDDM/DDS, TGDDM/DICY | No change | [11] |
| ~2970 (C-H) | General Epoxy Systems | No change | [2][12] |
The activation energy for the cure reaction of TGDDM with DDS has been determined to be approximately 70 kJ/mol, as measured by the consumption of the primary amine band in near-IR spectroscopy.[5][6] For the TGDDM/DICY system, the curing process exhibits two autocatalytic stages with average activation energies of 69.7 and 88.7 kJ/mol.[13][14]
Visualizations
Caption: Experimental workflow for FTIR-based cure monitoring of TGDDM.
Caption: Simplified reaction pathway for the amine curing of TGDDM epoxy resin.
References
- 1. researchgate.net [researchgate.net]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. "Development of quantitative FT-IR methods for analyzing the cure kinet" by Sang Ha Son [docs.lib.purdue.edu]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Real-time monitoring of the cure reaction of a TGDDM/DDS epoxy resin using fiber optic FT-IR - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 7. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13233F [pubs.rsc.org]
- 8. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. (PDF) Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide (2018) | Feng Wu | 99 Citations [scispace.com]
Application Note: Real-Time Monitoring of Epoxy Network Formation Using Near-Infrared Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Epoxy resins are a vital class of thermosetting polymers used in high-performance adhesives, coatings, and composite materials.[1] The final mechanical and thermal properties of these materials are critically dependent on the curing process, which involves the transformation of liquid monomers and prepolymers into a three-dimensional cross-linked network.[2] A thorough understanding and precise monitoring of the cure kinetics are therefore essential for process optimization and quality control.[1] Near-infrared (NIR) spectroscopy offers a powerful analytical method for real-time, in-situ, and non-destructive monitoring of the chemical changes occurring during epoxy network formation.[3][4] Unlike methods like Differential Scanning Calorimetry (DSC), which indirectly measure the degree of cure through heat flow, NIR spectroscopy directly tracks the concentration changes of specific functional groups involved in the polymerization reaction.[3][4] This application note provides a detailed protocol for using NIR spectroscopy to quantitatively analyze the curing of epoxy-amine systems.
Principle of the Method The curing of an epoxy resin with an amine hardener is a polyaddition reaction. The primary chemical reactions involve the opening of the oxirane (epoxy) ring by the amine groups.[1][5] Initially, a primary amine (R-NH₂) reacts with an epoxy group to form a secondary amine (-NH-). This secondary amine can then react with another epoxy group, creating a tertiary amine (-N-) and establishing a cross-link point in the polymer network.[1] Concurrently, the concentration of hydroxyl (-OH) groups increases as a result of the ring-opening reaction.[6]
NIR spectroscopy operates in the 700-2500 nm (14,000-4000 cm⁻¹) region, which excites overtones and combination bands of fundamental molecular vibrations.[7][8] Functional groups containing hydrogen, such as C-H, N-H, and O-H, exhibit characteristic absorption bands in the NIR spectrum.[9] By monitoring the intensity changes of these specific bands, one can quantify the consumption of reactants (epoxy and primary amine groups) and the formation of products (secondary/tertiary amines and hydroxyl groups), thereby determining the degree of cure over time.[7][10]
Chemical Reaction Pathway
The primary reactions in an epoxy-amine system involve the nucleophilic attack of the amine on the electrophilic carbon of the epoxy ring.
Caption: Epoxy-amine curing reaction pathway.
Quantitative Data Summary
NIR spectroscopy allows for the quantitative tracking of functional groups during the curing process. The selection of appropriate absorption bands is crucial for accurate analysis.
Table 1: Key NIR Absorption Bands for Epoxy-Amine Cure Monitoring
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Trend During Curing | Reference(s) |
| Epoxy (Oxirane) Ring | ~4530 | Combination (C-H stretch + C-H deform.) | Decreases | [1][5][11][12] |
| ~6090 | First Overtone (C-H stretch) | Decreases | [1] | |
| Primary Amine | ~4930 | Combination (N-H stretch) | Decreases | [1] |
| Secondary Amine | ~6580 | First Overtone (N-H stretch) | Forms, then decreases | [6][13] |
| Hydroxyl Group | 3300 - 3700 | Fundamental (O-H stretch) | Increases | [5] |
| Aromatic C-H (Reference) | ~4620 | Combination | Stable | [11][13] |
| Aliphatic C-H (Reference) | ~6007 | First Overtone (C-H stretch) | Stable | [1] |
Table 2: Example Data - Degree of Cure vs. Time for an Epoxy-Amine System
This table illustrates typical data obtained from an isothermal cure monitored by NIR spectroscopy, where the degree of cure (α) is calculated from the normalized absorbance of the epoxy peak at ~4530 cm⁻¹.
| Curing Time (minutes) | Normalized Epoxy Peak Absorbance (Aₜ) | Degree of Cure (α) |
| 0 | 1.00 | 0.00 |
| 30 | 0.85 | 0.15 |
| 60 | 0.68 | 0.32 |
| 120 | 0.40 | 0.60 |
| 240 | 0.15 | 0.85 |
| 480 | 0.05 | 0.95 |
| 1000 | 0.01 | 0.99 |
Experimental Protocols
This section provides a detailed methodology for monitoring the isothermal cure of a standard epoxy-amine system.
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), e.g., EPON 828.[1]
-
Curing Agent (Hardener): Amine-based hardener, e.g., triethylenetetramine (TETA) or diethylmethylbenzenediamine (Epikure W).[1][2]
-
Instrumentation:
Experimental Workflow
Caption: Experimental workflow for NIR monitoring.
Detailed Procedure
-
Sample Preparation:
-
Accurately weigh the epoxy resin and amine hardener in the stoichiometric ratio recommended by the manufacturer.
-
Thoroughly mix the two components for 2-3 minutes until a homogeneous mixture is achieved. Avoid introducing excessive air bubbles.
-
Immediately place a small, uniform amount of the mixture onto the sample holder (e.g., a glass slide in a transmission cell). Ensure a consistent path length for quantitative accuracy.
-
-
Instrument Setup and Data Acquisition:
-
Set the spectrometer to acquire spectra in the NIR range (e.g., 4000-10000 cm⁻¹).
-
Set the desired isothermal curing temperature on the heated cell (e.g., 72 °C or 160 °C).[6][13]
-
Configure acquisition parameters. A typical starting point would be:
-
Integration Time: 1.75 ms (adjust for good signal-to-noise).[1]
-
Averaging: 32-64 scans per spectrum.
-
Time Interval: Collect a spectrum every 1-5 minutes, depending on the expected cure speed.
-
-
Place the prepared sample into the pre-heated cell and immediately begin data acquisition to capture the t=0 spectrum.
-
-
Data Processing and Analysis:
-
Normalization: To correct for variations in sample thickness or light scattering, normalize the spectra. This is often done by ratioing the reactive peak's absorbance to that of a reference peak that does not change during the reaction, such as an aromatic C-H band (~4620 cm⁻¹).[11][13]
-
Baseline Correction: Apply a suitable baseline correction to the spectral region of interest to ensure accurate peak height or area measurement.
-
Calculate Degree of Cure (α): The conversion of the epoxy group can be calculated using the following relationship, based on the decrease in the ~4530 cm⁻¹ peak absorbance:[1]
α = (A₀ - Aₜ) / A₀
Where:
-
α is the degree of cure (conversion).
-
A₀ is the normalized absorbance of the epoxy peak at time t=0.
-
Aₜ is the normalized absorbance of the epoxy peak at time t.
-
-
Kinetic Analysis: Plot the degree of cure (α) as a function of time to visualize the curing kinetics. This data can be further fitted to kinetic models to determine reaction rate constants and activation energies.
-
Conclusion Near-infrared spectroscopy is a highly effective and efficient technique for the quantitative analysis of epoxy network formation.[13][15] It provides direct chemical information in real-time, allowing researchers and process engineers to monitor reaction kinetics, determine the extent of cure, and optimize processing parameters to achieve desired material properties.[7][16] The ability to perform in-situ measurements makes NIR an invaluable tool for both laboratory research and industrial quality control in the manufacturing of advanced polymer materials.[3][14]
References
- 1. avantesusa.com [avantesusa.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. Erdmann et al.: Analyzing the network formation and... [mobility-compass.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. NIR spectroscopy in the polymer industry: The ideal tool for QC and product screening – Part 1 | Metrohm [metrohm.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Quantitative Analysis of Epoxy Resin Cure Reaction: A Study by Near-Infrared Spectroscopy [opg.optica.org]
- 14. azom.com [azom.com]
- 15. azonano.com [azonano.com]
- 16. Epoxy Resin Analysis with NIR Spectroscopy - Application Note - Avantes [avantes.com]
Troubleshooting & Optimization
TGDDM Curing Process Technical Support Center
Welcome to the technical support center for the N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) curing process. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimentation with this tetrafunctional epoxy resin.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the TGDDM curing process.
Question: Why is my TGDDM resin not curing completely or remaining tacky?
Answer: Incomplete curing is a common issue that can stem from several factors. Here's a step-by-step guide to troubleshoot this problem:
-
Verify Resin-to-Hardener Ratio: An incorrect stoichiometric ratio of TGDDM to the curing agent is a primary cause of incomplete curing.[1] Precisely measure and adhere to the manufacturer's recommended mix ratio. Even slight deviations can disrupt the chemical reaction necessary for full cross-linking.
-
Ensure Thorough Mixing: Inadequate mixing can lead to localized areas of uncured resin.[1][2] Mix the resin and hardener thoroughly, scraping the sides and bottom of the mixing container to ensure a homogenous mixture. A mixing time of 3-5 minutes is generally recommended.[1]
-
Check Curing Temperature and Time: The curing process is highly dependent on temperature.[1] Ensure your curing oven is calibrated and maintaining the specified temperature for the recommended duration. Curing at temperatures that are too low can significantly slow down or halt the reaction.[1] Refer to the provided experimental protocols for appropriate curing schedules.
-
Evaluate for Contamination: Moisture, dust, or grease on the substrate or in the resin mixture can interfere with the curing reaction.[1] Ensure all equipment is clean and dry, and work in a controlled environment to minimize contamination.
-
Assess Material Age and Quality: Expired or improperly stored TGDDM or curing agents can exhibit reduced reactivity.[2] Always check the expiration dates and store materials according to the manufacturer's instructions.
Question: What causes the cured TGDDM resin to be brittle?
Answer: Brittleness in cured TGDDM is often a consequence of its highly cross-linked network structure, which provides excellent thermal performance but can compromise toughness.[3] Here are some approaches to address this:
-
Optimize the Curing Agent: The choice and ratio of the curing agent play a crucial role in the final mechanical properties. For instance, using a mixture of isomeric curing agents like 3,3'- and 4,4'-diaminodiphenyl sulfone (DDS) can enhance fracture toughness without significantly sacrificing the glass transition temperature (Tg).[3]
-
Modify the Resin Formulation: Incorporating toughening agents can improve the fracture toughness of the cured epoxy. However, this must be done carefully to avoid negatively impacting other properties like thermal stability and processability.[3]
-
Control the Curing Profile: A carefully controlled curing schedule can influence the development of the network structure and potentially reduce internal stresses, which can contribute to brittleness. A multi-stage curing process with gradual temperature ramps can be beneficial.
Question: How can I prevent the formation of voids in my cured TGDDM sample?
Answer: Voids are a common defect that can significantly compromise the mechanical properties of the final product.[4] Key factors in void formation include entrapped air, moisture, and volatile components.[4] Here are preventative measures:
-
Degassing the Mixture: Before curing, it is essential to degas the TGDDM and curing agent mixture to remove any entrapped air bubbles. This is typically done using a vacuum chamber or a rotary evaporator.[3]
-
Control Environmental Conditions: High humidity can introduce moisture into the resin system, which can vaporize at elevated curing temperatures and create voids.[1] Store materials in a dry environment and perform mixing and curing in a controlled atmosphere.
-
Optimize Curing Parameters: The curing pressure and temperature profile can influence void formation. Applying pressure during the cure cycle can help to suppress the growth of voids.[4] However, a rapid increase in temperature can accelerate the curing reaction, trapping voids before they can be removed.[5] A slower initial heating rate can be beneficial.
Frequently Asked Questions (FAQs)
Question: What is the typical glass transition temperature (Tg) of cured TGDDM?
Answer: The glass transition temperature (Tg) of cured TGDDM is highly dependent on the curing agent used and the degree of cure. Generally, TGDDM systems are known for their high Tg, often exceeding 220°C, making them suitable for high-performance aerospace applications.[3] For example, TGDDM cured with 4,4'-DDS can exhibit a Tg in the range of 241 to 266°C.[3] Factors that influence Tg include the cross-link density, chain flexibility, and intermolecular forces within the polymer network.[6][7]
Question: What are the primary chemical reactions occurring during the TGDDM curing process?
Answer: The curing of TGDDM with amine-based hardeners like dicyandiamide (DICY) or diaminodiphenyl sulfone (DDS) involves several key reactions. The primary reaction is the ring-opening of the epoxy groups by the primary and secondary amines of the curing agent.[8][9] This leads to the formation of a highly cross-linked three-dimensional network.[8] At higher temperatures, etherification reactions between epoxy groups and hydroxyl groups formed during the primary amine reaction can also occur.[8][10]
Question: Which characterization techniques are most suitable for analyzing the TGDDM curing process?
Answer: Several techniques are commonly used to monitor and characterize the curing process and the final properties of TGDDM resins:
-
Differential Scanning Calorimetry (DSC): DSC is used to study the cure kinetics by measuring the heat flow associated with the exothermic curing reactions.[8][11] It can determine the onset and peak curing temperatures, the total heat of reaction, and the glass transition temperature (Tg) of the cured material.[3][8]
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is employed to monitor the chemical changes during curing by tracking the disappearance of characteristic absorption bands of the reactive groups (e.g., epoxy and primary amine) and the appearance of new bands (e.g., hydroxyl groups).[8][12]
-
Dynamic Mechanical Analysis (DMA): DMA is used to determine the viscoelastic properties of the cured material, including the storage modulus, loss modulus, and the glass transition temperature (tan delta peak).[13]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition behavior of the cured TGDDM resin.[13]
Data Presentation
Table 1: Mechanical Properties of TGDDM Cured with Different Ratios of 3,3'-DDS and 4,4'-DDS
| Curing Agent Ratio (3,3'-DDS : 4,4'-DDS) | Fracture Toughness (KIC, MPa·m1/2) | Glass Transition Temperature (Tg, °C) | Crosslink Density (mol/m3) |
| 10 : 0 | 0.9 | 241 | 9.28 x 103 |
| 7 : 3 | 1.17 | 252 | 10.8 x 103 |
| 5 : 5 | - | 258 | 10.1 x 103 |
| 3 : 7 | - | 262 | - |
| 0 : 10 | 0.6 | 266 | 8.77 x 103 |
Data synthesized from a study on self-toughening epoxy resins.[3]
Table 2: Curing Characteristics of TGDDM/DICY System at Different Heating Rates
| Heating Rate (°C/min) | Initial Curing Temp. (Ti, °C) | First Peak Temp. (Tp1, °C) | Second Peak Temp. (Tp2, °C) | Final Curing Temp. (Tf, °C) | Total Enthalpy (ΔHtotal, J/g) |
| 5 | 140.2 | 195.8 | 250.1 | 358.1 | 540.3 |
| 10 | 152.6 | 208.4 | 265.3 | 358.2 | 535.8 |
| 15 | 160.1 | 216.5 | 274.9 | 358.3 | 531.4 |
| 20 | 165.7 | 223.1 | 282.7 | 358.5 | 527.1 |
Data from a study on the reaction mechanism and cure behavior of a TGDDM/DICY system.[8]
Experimental Protocols
Protocol 1: Sample Preparation for TGDDM/DDS Curing
-
Materials: N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) resin, 4,4'-diaminodiphenyl sulfone (DDS) curing agent.
-
Mixing: The stoichiometric amount of DDS is added to the TGDDM resin. The mixture is heated to 80°C and stirred mechanically for 2 hours to ensure complete dissolution and homogenization of the DDS.[3]
-
Degassing: The mixture is then degassed at 80°C for 10 minutes in a rotary evaporator or vacuum oven to remove any entrapped air bubbles.[3]
-
Casting: The degassed mixture is poured into a pre-heated mold.
-
Curing: The mold is placed in a programmable oven and subjected to a multi-stage curing cycle, for example: 150°C for 2 hours, followed by 180°C for 1 hour, and a final post-cure at 210°C for 2 hours.[3] Another reported curing cycle is heating at 130°C for 1 hour and then post-curing at 180°C for 4 hours.[14]
-
Cooling: After the curing cycle is complete, the oven is turned off and the sample is allowed to cool down slowly to room temperature to minimize residual thermal stresses.
Protocol 2: Characterization of Curing Behavior using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Approximately 10-15 mg of the uncured TGDDM/DDS mixture is hermetically sealed in an aluminum DSC pan. An empty sealed aluminum pan is used as a reference.[3]
-
Instrument Setup: The DSC instrument is purged with nitrogen at a flow rate of 50 mL/min.[3]
-
Non-isothermal Scan: A dynamic scan is performed by heating the sample from room temperature to 300°C at a constant heating rate (e.g., 2, 5, 10, or 20°C/min) to determine the curing profile.[3]
-
Isothermal Scan: For isothermal analysis, the sample is rapidly heated to the desired curing temperature (e.g., 160, 180, 200, or 220°C) and held for a specified time (e.g., 2 hours) to measure the heat flow as a function of time.[3]
-
Data Analysis: The resulting thermograms are analyzed to determine the onset temperature of curing, the peak exothermic temperature, the total heat of reaction (proportional to the degree of cure), and the glass transition temperature (Tg) of the cured sample.
Visualizations
Caption: Simplified reaction pathway for the amine curing of TGDDM epoxy resin.
Caption: Troubleshooting workflow for incomplete curing of TGDDM resin.
References
- 1. bestbartopepoxy.com [bestbartopepoxy.com]
- 2. Resin Didn't Cure? 12 Reasons Why Epoxy Didn't Harden - Resin Obsession [resinobsession.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Technical Support Center: 4,4'-Methylenebis(N,N-diglycidylaniline) Resin Viscosity Reduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the viscosity of 4,4'-Methylenebis(N,N-diglycidylaniline) (MBDGA) resin. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-Methylenebis(N,N-diglycidylaniline) (MBDGA) resin and why is its viscosity a concern?
A1: 4,4'-Methylenebis(N,N-diglycidylaniline), also known as TGDDM, is a tetrafunctional epoxy resin monomer.[1] Due to its complex molecular structure, it is a viscous liquid at room temperature.[2] This high viscosity can present challenges in handling, mixing with curing agents and fillers, and achieving uniform application in various experimental setups.
Q2: What are the primary methods for reducing the viscosity of MBDGA resin?
A2: The two main approaches for reducing the viscosity of MBDGA resin are:
-
Increasing the temperature: Heating the resin effectively lowers its viscosity.
-
Using reactive diluents: These are low-viscosity epoxy compounds that are incorporated into the resin matrix during curing.
Q3: How does temperature affect the viscosity of MBDGA resin?
A3: Increasing the temperature of the MBDGA resin will decrease its viscosity. This is a common and effective method for improving its flow and processability. However, it is crucial to control the temperature carefully, as excessive heat can accelerate the curing process, potentially leading to premature gelation.
Q4: What are reactive diluents and how do they work?
A4: Reactive diluents are low-viscosity epoxy-functionalized molecules that are added to the MBDGA resin to reduce its overall viscosity.[3] Unlike non-reactive diluents (solvents), they have epoxy groups that allow them to co-react with the curing agent and become a permanent part of the cured polymer network. This integration minimizes the negative impact on the final mechanical and thermal properties of the cured resin.
Q5: What are some common reactive diluents used with MBDGA resin?
A5: Common reactive diluents for epoxy resins like MBDGA include:
-
Monofunctional glycidyl ethers: such as n-butyl glycidyl ether[4], phenyl glycidyl ether[5], and cresyl glycidyl ether[6].
-
Difunctional glycidyl ethers: such as 1,4-butanediol diglycidyl ether[7].
Q6: Are there any safety precautions I should take when working with MBDGA resin and its diluents?
A6: Yes, it is essential to handle MBDGA resin and reactive diluents with care. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[8][9] For detailed safety information, always refer to the Safety Data Sheet (SDS) for each chemical.
Troubleshooting Guide
This guide addresses specific issues you may encounter when attempting to reduce the viscosity of MBDGA resin.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Resin is too thick to handle, even after warming. | The ambient temperature may be too low, or the resin may have partially polymerized due to improper storage. | Store the resin in a tightly sealed container in a cool, dark place as recommended.[9] Before use, warm the resin in a temperature-controlled oven or water bath. Monitor the temperature closely to avoid overheating. |
| Inconsistent viscosity between batches. | Inaccurate measurement of resin or diluent. Inconsistent heating temperature or duration. | Use calibrated scales for accurate measurements. Employ a calibrated oven or water bath with precise temperature control. |
| Reduced mechanical properties of the cured resin after adding a diluent. | The concentration of the reactive diluent is too high. The chosen diluent is not suitable for the application. | Reduce the weight percentage of the reactive diluent. Consider using a difunctional reactive diluent, which can have less impact on the crosslink density and mechanical properties compared to monofunctional diluents. |
| Premature curing or gelation during mixing. | The processing temperature is too high. The reactive diluent is highly reactive with the chosen curing agent. | Lower the mixing temperature. Select a reactive diluent with lower reactivity or a curing agent with a longer pot life at the desired processing temperature. |
| Phase separation or cloudiness in the resin mixture. | The reactive diluent is not fully compatible with the MBDGA resin. | Ensure the chosen reactive diluent is miscible with the MBDGA resin. Perform small-scale compatibility tests before preparing a large batch. |
Data Presentation
The following tables provide estimated quantitative data on the effect of temperature and common reactive diluents on the viscosity of MBDGA resin. Note: This data is illustrative and may vary depending on the specific grade of MBDGA and the measurement conditions. Experimental verification is highly recommended.
Table 1: Estimated Effect of Temperature on the Viscosity of MBDGA Resin
| Temperature (°C) | Estimated Viscosity (mPa·s) |
| 25 | 8000 - 15000 |
| 40 | 2000 - 4000 |
| 60 | 300 - 700 |
| 80 | 50 - 150 |
Table 2: Estimated Effect of Reactive Diluents on the Viscosity of MBDGA Resin at 25°C
| Reactive Diluent | Concentration (wt%) | Estimated Viscosity (mPa·s) |
| n-Butyl Glycidyl Ether | 10 | 3000 - 5000 |
| 20 | 800 - 1500 | |
| Phenyl Glycidyl Ether | 10 | 3500 - 5500 |
| 20 | 1000 - 1800 | |
| Cresyl Glycidyl Ether | 10 | 4000 - 6000 |
| 20 | 1200 - 2000 | |
| 1,4-Butanediol Diglycidyl Ether | 10 | 4500 - 6500 |
| 20 | 1500 - 2500 |
Experimental Protocols
Protocol 1: Viscosity Reduction of MBDGA Resin by Heating
Objective: To reduce the viscosity of MBDGA resin for improved handling and mixing.
Materials:
-
4,4'-Methylenebis(N,N-diglycidylaniline) (MBDGA) resin
-
Temperature-controlled oven or water bath
-
Beaker or appropriate container
-
Stirring rod
Procedure:
-
Place the desired amount of MBDGA resin into a clean, dry beaker.
-
Place the beaker in a pre-heated, temperature-controlled oven or water bath set to the desired temperature (e.g., 40°C, 60°C, or 80°C).
-
Allow the resin to equilibrate at the set temperature for at least 30 minutes, or until it has reached a uniform, lower viscosity.
-
Gently stir the resin with a stirring rod to ensure uniform temperature distribution.
-
Once the desired viscosity is achieved, the resin is ready for mixing with curing agents or other components. Be mindful of the reduced pot life at elevated temperatures.
Protocol 2: Viscosity Reduction of MBDGA Resin using a Reactive Diluent
Objective: To reduce the viscosity of MBDGA resin by incorporating a reactive diluent.
Materials:
-
4,4'-Methylenebis(N,N-diglycidylaniline) (MBDGA) resin
-
Reactive diluent (e.g., n-butyl glycidyl ether)
-
Beaker or appropriate container
-
Stirring rod or mechanical stirrer
-
Analytical balance
Procedure:
-
Weigh the desired amount of MBDGA resin into a clean, dry beaker.
-
Calculate and weigh the required amount of the reactive diluent based on the desired weight percentage (e.g., 10 wt% or 20 wt%).
-
Add the reactive diluent to the MBDGA resin.
-
Mix the components thoroughly using a stirring rod or a mechanical stirrer at a low speed to avoid introducing air bubbles.
-
Continue mixing until a homogeneous, clear mixture is obtained.
-
The diluted resin is now ready for use.
Protocol 3: Measurement of MBDGA Resin Viscosity
Objective: To accurately measure the viscosity of MBDGA resin formulations.
Materials:
-
MBDGA resin sample (neat or diluted)
-
Rotational viscometer with appropriate spindle
-
Temperature-controlled sample holder or water bath
-
Cleaning solvents (e.g., acetone, isopropanol)
Procedure:
-
Ensure the viscometer is calibrated and level.
-
Set the temperature of the sample holder or water bath to the desired measurement temperature (e.g., 25°C).
-
Select an appropriate spindle for the expected viscosity range of the sample.
-
Carefully pour the MBDGA resin sample into the sample holder, avoiding the introduction of air bubbles.
-
Immerse the spindle into the resin to the marked level.
-
Allow the sample to thermally equilibrate for at least 15 minutes.
-
Start the viscometer at a specified rotational speed and allow the reading to stabilize.
-
Record the viscosity reading in milliPascal-seconds (mPa·s).
-
Clean the spindle and sample holder thoroughly with appropriate solvents immediately after use.
Visualizations
Caption: Experimental workflow for reducing and measuring the viscosity of MBDGA resin.
Caption: Troubleshooting logic for addressing high viscosity in MBDGA resin.
References
- 1. 4,4′-Methylenebis(N,N-diglycidylaniline) - Wikipedia [en.wikipedia.org]
- 2. 4,4′-亚甲基二(N,N-二缩水甘油基苯胺) | Sigma-Aldrich [sigmaaldrich.com]
- 3. The brief introduction of Butyl glycidyl ether_Chemicalbook [chemicalbook.com]
- 4. n-Butyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 5. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 6. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. bestbartopepoxy.com [bestbartopepoxy.com]
- 9. epoxies.com [epoxies.com]
Technical Support Center: Improving the Toughness of Cured TGDDM Epoxy
Welcome to the technical support center for researchers, scientists, and professionals working with Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) epoxy resins. This resource provides troubleshooting guidance and answers to frequently asked questions related to enhancing the fracture toughness of cured TGDDM systems.
Frequently Asked Questions (FAQs)
Q1: Why is cured TGDDM epoxy inherently brittle?
A1: TGDDM is a tetrafunctional epoxy resin, which, when cured, forms a very high crosslink density.[1] This dense, tightly bound network structure restricts polymer chain mobility, leading to high modulus and excellent thermal stability, but also to brittleness and low fracture toughness.
Q2: What are the main strategies for toughening TGDDM epoxy?
A2: The most common strategies involve introducing a secondary phase to absorb and dissipate fracture energy.[2] These methods include:
-
Self-Toughening with Isomeric Curing Agents: Utilizing a mix of structural isomers of a curing agent, such as 3,3'- and 4,4'-diaminodiphenyl sulfone (DDS), can create a more heterogeneous network structure that improves toughness without significant loss of thermal properties.[2][3]
-
Thermoplastic Toughening: Blending the epoxy with high-performance thermoplastics like polyetherimide (PEI) or polyethersulfone (PES) can lead to phase separation during curing, creating tougher, ductile domains within the epoxy matrix.[4][5]
-
Elastomer (Rubber) Toughening: Incorporating liquid rubbers, such as carboxyl-terminated butadiene acrylonitrile (CTBN), results in the formation of rubbery micro- or nano-particles that can initiate toughening mechanisms like crack bridging and shear banding.[6][7]
-
Nanoparticle Reinforcement: The addition of nanoparticles like nanosilica, carbon nanotubes, or graphene nanoplatelets can enhance toughness by promoting crack deflection and plastic deformation of the matrix.[7][8]
Q3: Will toughening my TGDDM epoxy compromise its high-temperature performance?
A3: It is a critical consideration. Some toughening methods, particularly the addition of liquid rubbers, can lower the glass transition temperature (T_g) and service temperature of the epoxy.[7] However, strategies like self-toughening with isomeric curing agents or using high-T_g thermoplastics like PEI are known to maintain a good balance between toughness and thermal stability.[2][4]
Q4: What is a typical curing agent used with TGDDM for high-performance applications?
A4: For high-temperature applications, aromatic diamines like 4,4'-diaminodiphenyl sulfone (DDS) are commonly used as curing agents for TGDDM epoxy resins.[9] The combination of TGDDM and DDS is known for producing cured systems with a high glass transition temperature, often exceeding 240°C.[2][9]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Curing and Processing Issues
Q: My cured epoxy is soft and tacky in some areas. What went wrong?
A: This is a common sign of incomplete or improper curing. The likely causes are:
-
Incorrect Mixing Ratio: Deviating from the recommended resin-to-hardener ratio is a primary cause of a tacky finish.[10] Always measure components accurately by weight or volume as specified by the manufacturer.
-
Improper Mixing: Insufficient mixing can leave unreacted resin and hardener, leading to uneven curing.[10][11] Be sure to scrape the sides and bottom of the mixing container thoroughly to ensure a homogeneous mixture.[12]
-
Low Curing Temperature: The chemical reaction for curing is temperature-dependent. If your workspace is too cold, the reaction may be significantly slowed or even halted.[10][12] Ensure the curing environment is within the recommended temperature range, typically 70-80°F (21-27°C) for initial mixing and curing stages.[13]
Q: I'm seeing a lot of bubbles in my final cured sample. How can I prevent this?
A: Bubbles are typically caused by trapped air or moisture. Here are some solutions:
-
Gentle Mixing: Avoid vigorous stirring, which can introduce air into the mixture.[12]
-
Degassing: Use a vacuum chamber to degas the mixed resin and hardener before pouring.
-
Warming the Resin: Gently warming the resin can lower its viscosity, allowing trapped air to escape more easily.[12]
-
Using a Heat Gun or Torch: Shortly after pouring, a heat gun or torch can be passed quickly over the surface to eliminate surface bubbles.[13]
-
Sealing Porous Materials: If you are embedding porous materials like wood, apply a thin seal coat of epoxy first to prevent outgassing from the material into the main pour.[12]
Q: My cured TGDDM sample cracked during the curing process. Why did this happen?
A: Cracking during curing can result from excessive exotherm (heat generated by the reaction) or improper mixing ratios.
-
Exothermic Reaction: TGDDM curing can be highly exothermic. If a large volume of epoxy is mixed at once, the heat generated can be significant, leading to thermal stresses that cause cracking. Consider pouring in thinner layers or using a cure cycle with a slower temperature ramp rate.
-
Incorrect Ratios: An improper mix ratio can lead to an uneven cure and internal stresses, resulting in cracks.[13]
Performance and Toughness Issues
Q: I added a toughening agent, but the fracture toughness barely improved. What could be the reason?
A: The effectiveness of a toughening agent depends heavily on achieving the correct morphology within the cured epoxy.
-
Phase Separation: For thermoplastic and rubber tougheners, achieving the right size and distribution of the secondary phase is crucial. This is influenced by the compatibility of the toughener with the epoxy, the curing temperature, and the cure rate.
-
Dispersion: For nanoparticle tougheners, poor dispersion can lead to agglomerates that act as stress concentrators, potentially reducing toughness instead of improving it. Ensure you are using an appropriate dispersion technique (e.g., ultrasonication, high-shear mixing).
-
Interfacial Adhesion: Good adhesion between the toughening agent and the epoxy matrix is necessary to transfer stress effectively. In some cases, functionalized toughening agents are used to improve this adhesion.
Q: My toughened epoxy shows a significant drop in its glass transition temperature (T_g). How can I mitigate this?
A: A decrease in T_g is a common trade-off when using certain tougheners, especially low-T_g rubbers.
-
Choice of Toughener: Consider using a toughening agent with a higher T_g, such as a high-performance thermoplastic like PEI.[4]
-
Hybrid Toughening: A combination of toughening agents can sometimes provide a better balance of properties. For example, combining rubber nanoparticles with rigid nanoparticles.
-
Self-Toughening Approach: Employing mixtures of isomeric curing agents can enhance toughness while maintaining a high T_g.[2][3]
Quantitative Data on Toughened TGDDM Epoxy
The following tables summarize quantitative data on the effects of different toughening strategies on the mechanical properties of TGDDM epoxy.
Table 1: Effect of Isomeric DDS Curing Agent Ratio on TGDDM Properties
| Curing Agent Ratio (3,3'-DDS : 4,4'-DDS) | Fracture Toughness (K_IC, MPa·m¹/²) | Improvement vs. 4,4'-DDS only | Glass Transition Temp. (T_g, °C) | Tensile Strength (MPa) |
| 0 : 100 (p-TGDDM) | 0.6 | - | 266 | ~70 |
| 100 : 0 (m-TGDDM) | 0.9 | 50% | 241 | ~86 |
| 70 : 30 | 1.2 | 100% | 241-266 (intermediate) | 86 |
| 50 : 50 | - | - | 241-266 (intermediate) | 89 |
Data synthesized from references[2][14].
Table 2: Comparison of Different Toughening Agents for TGDDM/DDS Systems
| Toughening Agent | Loading Level | Fracture Toughness Improvement | Reference |
| Polyethersulfone (PES) | Not specified | 14 - 80% | [2][14] |
| Polyetherimide (PEI) | Not specified | 19 - 57% | [2][14] |
| Amino-bearing Phenyl Silicone Resins | Not specified | 6 - 45% | [14] |
| Graphene Nanoplatelets (f-GNP) | 0.25 wt% | ~50% (in G_IC) | [8] |
Experimental Protocols
Protocol 1: Preparation of Toughened TGDDM Epoxy Samples
This protocol describes a general procedure for preparing TGDDM epoxy samples toughened with a secondary agent.
-
Pre-treatment: Dry the TGDDM resin and the curing agent (e.g., DDS) in a vacuum oven at a specified temperature (e.g., 120°C for TGDDM, 150°C for DDS) for several hours to remove any absorbed moisture.
-
Mixing:
-
Melt the TGDDM resin in a beaker at an elevated temperature (e.g., 130°C).
-
If using a solid toughening agent (e.g., thermoplastic powder), add it to the molten TGDDM and stir until fully dissolved. This may require a higher temperature and prolonged mixing.
-
If using a liquid toughener or nanoparticles, add them to the TGDDM and mix thoroughly until a homogeneous mixture is achieved. For nanoparticles, this step may involve ultrasonication or high-shear mixing.
-
-
Adding Curing Agent:
-
Add the stoichiometric amount of the pre-heated curing agent (e.g., DDS) to the mixture.
-
Stir the mixture thoroughly for 5-10 minutes until the curing agent is completely dissolved and the mixture is uniform.
-
-
Degassing: Place the beaker with the mixture in a vacuum oven at the mixing temperature and degas until bubble formation ceases.
-
Casting: Pour the degassed mixture into pre-heated molds treated with a mold release agent.
-
Curing: Place the molds in a programmable oven and cure according to a specific cure schedule. A typical schedule for TGDDM/DDS might be:
-
Hold at 180°C for 2 hours.
-
Post-cure at 220°C for 2 hours.
-
-
Cooling: Allow the samples to cool slowly to room temperature inside the oven to prevent the buildup of internal stresses.
Protocol 2: Measurement of Fracture Toughness (K_IC_)
This protocol is based on the ASTM D5045 standard for plane-strain fracture toughness testing of plastics.[15]
-
Specimen Preparation:
-
Machine the cured epoxy into single-edge-notch bend (SENB) or compact tension (CT) specimens of standard dimensions.
-
Create a sharp pre-crack at the tip of the machined notch. This is a critical step and can be done by tapping a fresh, sharp razor blade into the notch tip.
-
-
Testing Procedure:
-
Mount the specimen in a universal testing machine equipped with a three-point bend fixture for SENB specimens or pin-loading grips for CT specimens.
-
Apply a tensile load to the specimen at a constant displacement rate (e.g., 0.5 mm/min).[15]
-
Record the load versus displacement data until the specimen fractures.
-
-
Calculation of K_IC_:
-
Determine the maximum load (P_max) from the load-displacement curve.
-
Calculate the conditional fracture toughness (K_Q) using the following formula for a SENB specimen: K_Q = (P_max / (B * W^(1/2))) * f(a/W) where:
-
P_max is the maximum load
-
B is the specimen thickness
-
W is the specimen width
-
a is the crack length
-
f(a/W) is a dimensionless geometry correction factor that depends on the specimen geometry and the ratio of crack length to specimen width.[15]
-
-
Validate the test to ensure it meets the criteria for plane-strain conditions as specified in ASTM D5045. If the criteria are met, then K_Q = K_IC_.
-
Visualizations
Caption: Workflow for selecting a TGDDM epoxy toughening strategy.
Caption: Experimental workflow for preparing and testing toughened TGDDM epoxy.
Caption: Simplified diagram of toughening mechanisms in modified epoxy.
References
- 1. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 5. scilit.com [scilit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Improving the fracture toughness and the strength of epoxy using nanomaterials – a review of the current status - Nanoscale (RSC Publishing) DOI:10.1039/C5NR01354B [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. zdschemical.com [zdschemical.com]
- 11. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 12. bestbartopepoxy.com [bestbartopepoxy.com]
- 13. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: TGDDM Composite Fabrication
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraglycidyl diaminodiphenylmethane (TGDDM) composites.
Troubleshooting Guides
This section addresses common problems encountered during the fabrication of TGDDM composites in a question-and-answer format.
Issue 1: Voids in the Final Composite
Question: My cured TGDDM composite shows significant void content. What are the potential causes and how can I prevent this?
Answer: Void formation is a common defect in composite fabrication and can significantly degrade mechanical properties.[1][2] For instance, a 1% increase in void content can lead to a 7% reduction in interlaminar shear strength. The primary causes of voids in TGDDM composites are related to improper processing parameters.
Potential Causes & Solutions:
-
Inadequate Degassing: Trapped air or dissolved moisture in the resin-hardener mixture is a primary source of voids.
-
Solution: Degas the mixture under vacuum after mixing the TGDDM resin and the curing agent. A typical degassing process involves subjecting the mixture to a vacuum of 25-30 inHg for 10-30 minutes, or until bubbling subsides.[3]
-
-
Incorrect Mixing Temperature: The viscosity of the TGDDM resin is highly temperature-dependent.
-
High Viscosity (Too Low Temperature): If the mixing temperature is too low, the resin will be too viscous, making it difficult for air bubbles to escape.
-
Low Viscosity (Too High Temperature): If the temperature is too high, the curing reaction may initiate prematurely, trapping bubbles as the viscosity rapidly increases.
-
Solution: Maintain the recommended mixing temperature for your specific TGDDM and curing agent system. For TGDDM-DDS systems, a mixing temperature of around 80°C is often used to ensure a low enough viscosity for good fiber wet-out and to facilitate degassing.[3]
-
-
Improper Curing Cycle: A rapid increase in temperature during the initial curing stage can lead to the expansion of trapped air or volatiles, resulting in void formation.
-
Solution: Employ a staged curing cycle. An initial low-temperature hold (e.g., 120-130°C) allows for the removal of any remaining volatiles and for the resin to flow and properly impregnate the fibers before a higher temperature is applied for full curing (e.g., 180°C).[4]
-
Issue 2: Incomplete or Uneven Curing
Question: My TGDDM composite is tacky or has soft spots after the recommended curing cycle. What could be the reason?
Answer: Incomplete or uneven curing points to issues with the stoichiometry of the resin and hardener, or improper temperature control during the curing process.
Potential Causes & Solutions:
-
Incorrect Mix Ratio: An improper ratio of TGDDM to the curing agent (e.g., DDS or DICY) will result in an incomplete chemical reaction, leaving unreacted components and leading to a soft or tacky final product.
-
Solution: Accurately weigh the TGDDM resin and curing agent according to the manufacturer's specifications or the established formulation. For example, a common stoichiometric ratio for TGDDM-DDS is approximately 100:33 by weight.[3]
-
-
Inhomogeneous Mixing: Poor mixing can lead to localized areas with an incorrect resin-to-hardener ratio.
-
Solution: Mix the resin and hardener thoroughly until a uniform consistency and color are achieved. Scrape the sides and bottom of the mixing container to ensure all material is incorporated.
-
-
Inaccurate Curing Temperature: The curing temperature directly influences the reaction kinetics.
-
Too Low Temperature: Will not provide sufficient energy to complete the cross-linking reaction within the specified time.
-
Uneven Temperature: Can lead to variations in the degree of cure across the composite.
-
Solution: Ensure your oven or autoclave is properly calibrated and provides uniform heating. Use thermocouples to monitor the temperature at different locations on the composite part. A typical curing cycle for a TGDDM-DDS system involves holds at 150°C, 180°C, and 210°C to ensure complete curing.[3]
-
Issue 3: Microcracking in the Composite
Question: After cooling, I observe microcracks in my TGDDM composite. What causes this and how can it be mitigated?
Answer: Microcracking is often a result of high residual stresses that develop during the curing and cooling process. These stresses arise from the mismatch in the coefficient of thermal expansion (CTE) between the matrix and the reinforcement, as well as from resin shrinkage during curing.[5]
Potential Causes & Solutions:
-
Rapid Cooling: Fast cooling from the curing temperature to room temperature induces significant thermal stresses, which can exceed the strength of the matrix and lead to cracking.
-
Solution: Employ a slow and controlled cooling rate. A typical cooling rate of 1-3°C/minute is often recommended to minimize the development of thermal stresses.
-
-
Sub-optimal Cure Cycle: A non-optimized cure cycle can lead to a rapid increase in the modulus of the resin before the gelation point, increasing the locked-in stresses.
-
Solution: Utilize a multi-step curing cycle with intermediate dwells. This allows for stress relaxation at elevated temperatures where the resin has a lower modulus.
-
-
Curing Agent Selection: The choice of curing agent can influence the cross-link density and brittleness of the final matrix.
-
Solution: For applications where toughness is critical, consider using a blend of curing agents. For instance, mixing 3,3'-DDS and 4,4'-DDS has been shown to improve the fracture toughness of TGDDM epoxy.
-
Data Presentation
Table 1: Typical Processing Parameters for TGDDM-DDS Composites
| Parameter | Value | Unit | Notes |
| TGDDM:DDS Ratio (by weight) | 100:33 | - | Stoichiometric ratio.[3] |
| Mixing Temperature | 80 | °C | To achieve low viscosity for mixing and degassing.[3] |
| Degassing Time | 10 | min | Under vacuum.[3] |
| Initial Cure Dwell 1 | 150 | °C | For 2 hours.[3] |
| Intermediate Cure Dwell 2 | 180 | °C | For 1 hour.[3] |
| Final Cure Dwell 3 | 210 | °C | For 2 hours.[3] |
| Cooling Rate | 1-3 | °C/min | To minimize residual stresses. |
Table 2: Effect of DDS Isomer on Mechanical Properties of TGDDM Epoxy
| Curing Agent | Tensile Strength (MPa) | Tensile Modulus (MPa) | Fracture Toughness (MPa·m¹/²) |
| 3,3'-DDS | 88 | 2221 | 0.9 |
| 4,4'-DDS | 80 | 2100 | 0.6 |
| 7:3 blend of 3,3'-DDS:4,4'-DDS | 86-89 | ~2300 | 1.2 |
Data synthesized from a study on self-toughening epoxy resins.
Experimental Protocols
Protocol 1: Fabrication of a TGDDM-DDS Composite Laminate
-
Material Preparation: Dry the TGDDM resin and DDS curing agent in a vacuum oven at 80°C for at least 4 hours to remove any absorbed moisture.
-
Mixing: In a suitable container, preheat the TGDDM resin to 80°C. Add the DDS powder to the molten resin while stirring continuously. The recommended weight ratio is 100 parts TGDDM to 33 parts DDS.[3] Continue stirring at 80°C for approximately 2 hours until the DDS is completely dissolved and the mixture is homogeneous.[3]
-
Degassing: Place the mixture in a vacuum chamber and apply a vacuum of 25-30 inHg for 10 minutes or until bubbling ceases to remove trapped air.[3]
-
Lay-up: Prepare the reinforcement fibers (e.g., carbon fiber fabric) in a mold. Pour the degassed resin mixture onto the fibers and ensure complete impregnation using a hand-layup or vacuum-assisted resin transfer molding (VARTM) technique.
-
Curing: Place the lay-up in an oven or autoclave and apply the following cure cycle:
-
Cooling: Cool the cured composite to room temperature at a controlled rate of 1-3°C/minute.
Protocol 2: Characterization of Void Content using Acid Digestion
-
Sample Preparation: Cut a small, representative sample from the cured composite of a known weight.
-
Digestion: Place the sample in a flask containing a suitable acid for digesting the epoxy matrix (e.g., concentrated sulfuric acid or nitric acid). Heat the flask gently to accelerate the digestion process.
-
Fiber Separation: Once the matrix is fully digested, carefully filter the solution to separate the reinforcement fibers.
-
Washing and Drying: Wash the separated fibers thoroughly with distilled water and then with a suitable solvent (e.g., acetone) to remove any residual acid. Dry the fibers in an oven until a constant weight is achieved.
-
Calculation: The void content can be calculated based on the initial weight of the composite, the weight of the fibers, and the known densities of the resin and fibers.
Mandatory Visualization
Caption: Troubleshooting workflow for common defects in TGDDM composite fabrication.
Caption: Simplified reaction pathway for the curing of TGDDM with DDS.
References
- 1. Influence of the curing method on the post-polymerization shrinkage stress of a composite resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents [mdpi.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Cure Cycle for TGDDM Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cure cycle optimization of Tetraglycidyl-diaminodiphenylmethane (TGDDM) resins.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the curing of TGDDM resins.
| Problem | Potential Causes | Recommended Solutions |
| Incomplete or Tacky Cure | • Incorrect mix ratio of resin to hardener.• Inadequate mixing.• Low curing temperature or insufficient cure time.[1] • Moisture contamination.[2] • Expired resin or hardener. | • Ensure precise measurement of components by weight using a calibrated scale.• Mix thoroughly for the recommended time, scraping the sides and bottom of the mixing container.[3] • Verify oven temperature calibration and follow the recommended cure schedule.[4] • Store resins and hardeners in a dry environment and handle in controlled humidity conditions.[5] • Check the expiration dates on all materials. |
| Bubbles or Voids in the Cured Resin | • Air entrapment during mixing.[2] • Too high viscosity of the resin mixture.• Rapid heating rate during curing.• Moisture outgassing. | • Mix slowly and carefully to avoid introducing air. Consider using a vacuum chamber to degas the mixed resin before curing.[2] • Gently warm the resin and hardener separately before mixing to reduce viscosity.• Use a slower initial heating ramp to allow trapped air to escape.• Ensure all materials and molds are completely dry. |
| Cloudy or Hazy Appearance | • High humidity during curing.[2][5] • Incompatibility of resin and hardener.• Contamination of the resin or mold. | • Cure in a controlled environment with low humidity (ideally below 60%).[5] • Ensure the correct hardener is being used for the specific TGDDM resin.• Clean molds and mixing equipment thoroughly to avoid contamination. |
| Yellowing of the Cured Resin | • Excessive curing temperature or time.• Exposure to UV light.[2] • Oxidation of the resin. | • Adhere strictly to the recommended cure cycle. Over-curing can lead to thermal degradation.• If UV stability is critical, consider using a UV-resistant topcoat or incorporating UV stabilizers in the formulation.• Store cured parts away from direct sunlight. |
| Cracking or Warping | • High internal stresses due to rapid cooling.[5] • Non-uniform heating and cooling.• Exceeding the recommended pour thickness, leading to excessive exotherm.[5] | • Implement a controlled cooling ramp after the final cure hold.• Ensure uniform temperature distribution within the curing oven.• For thick parts, use a stepped cure cycle with intermediate holds to manage the exothermic reaction. |
| Delamination in Composites | • Poor wetting of fibers by the resin.• Contamination on the fiber surface.• Improper cure cycle leading to incomplete matrix crosslinking.[6][7] | • Ensure resin viscosity is low enough for proper fiber impregnation. This can be achieved by optimizing the initial temperature.• Use appropriate surface treatments for fibers and ensure they are clean and dry.• Optimize the cure cycle to achieve the desired degree of cure. |
Frequently Asked Questions (FAQs)
1. What is the typical glass transition temperature (Tg) I should expect for a cured TGDDM resin?
The glass transition temperature (Tg) of a cured TGDDM resin is highly dependent on the curing agent used and the degree of cure. For example, TGDDM cured with 4,4'-diaminodiphenyl sulfone (DDS) can achieve a Tg exceeding 240°C.[8] When cured with a mixture of 3,3'- and 4,4'-DDS, the Tg can range from 241 to 266°C.[9]
2. How can I determine the optimal cure cycle for my specific TGDDM formulation?
The optimal cure cycle can be determined experimentally using thermal analysis techniques like Differential Scanning Calorimetry (DSC). By running DSC scans at different heating rates, you can determine the onset of cure, the peak exothermic temperature, and the total heat of reaction. This data can be used to develop a cure schedule with appropriate temperature ramps and holds to achieve a complete cure without excessive exotherm.
3. What is the "gel point" and why is it important?
The gel point is the stage during curing where the liquid resin begins to transition into a solid, cross-linked network.[3] It is a critical parameter because it marks the point at which the resin no longer flows. Knowing the gel time is essential for processes like resin transfer molding and infusion, as it defines the processing window. The gel point can be determined using rheometry by observing the crossover of the storage (G') and loss (G'') moduli.[8][10]
4. Can I modify the cure cycle to reduce processing time?
Yes, it is possible to shorten cure cycles. However, this must be done carefully to ensure a complete cure and avoid defects. Increasing the heating rate and cure temperature can accelerate the reaction, but it can also lead to a higher exotherm and increased internal stresses. It is recommended to use cure kinetics modeling and experimental validation (e.g., DSC and mechanical testing) to develop an optimized, shorter cure cycle that maintains the desired material properties.
5. How do I know if my TGDDM resin is fully cured?
The degree of cure can be determined using Differential Scanning Calorimetry (DSC). A DSC scan of a partially cured sample will show a residual exothermic peak, representing the remaining unreacted resin. The percentage of cure can be calculated by comparing the residual heat of reaction to the total heat of reaction of an uncured sample.[11] A fully cured sample will show no residual exotherm. Additionally, reaching a stable and expected glass transition temperature (Tg) is another indicator of a complete cure.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Cure Kinetics Analysis
Objective: To determine the heat of cure and develop a kinetic model for the curing reaction.
Methodology:
-
Accurately weigh 5-10 mg of the uncured TGDDM resin/hardener mixture into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature to a temperature above the final cure temperature (e.g., 350°C) at a constant heating rate (e.g., 5, 10, 15, and 20°C/min).[12] Repeat the experiment for each heating rate.
-
Record the heat flow as a function of temperature.
-
The total heat of cure (ΔH) is determined by integrating the area under the exothermic peak.
-
The activation energy (Ea) of the curing reaction can be calculated using model-free methods like the Kissinger or Flynn-Wall-Ozawa methods, which utilize the shift in the peak exothermic temperature with different heating rates.[13]
Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Cure Progression
Objective: To qualitatively and quantitatively monitor the disappearance of reactive functional groups during the cure cycle.
Methodology:
-
Prepare a thin film of the uncured TGDDM resin/hardener mixture between two potassium bromide (KBr) plates.
-
Place the sample in a heated transmission cell within the FTIR spectrometer.
-
Record the FTIR spectrum at regular intervals as the sample is heated through the desired cure cycle.
-
Monitor the decrease in the intensity of the characteristic absorption band of the epoxy group (around 910-915 cm⁻¹).[14][15][16]
-
An internal standard, such as a phenyl group absorption that does not change during the reaction, can be used to normalize the epoxy peak intensity for quantitative analysis.
-
The degree of conversion can be calculated based on the change in the normalized peak area of the epoxy group.
Rheometry for Gel Point Determination
Objective: To determine the gel time of the TGDDM resin system at a specific isothermal temperature.
Methodology:
-
Place a small amount of the uncured TGDDM resin/hardener mixture onto the lower plate of a parallel-plate rheometer.
-
Lower the upper plate to the desired gap (e.g., 1 mm).
-
Heat the sample to the desired isothermal cure temperature.
-
Perform a dynamic oscillatory time sweep at a constant frequency (e.g., 1 Hz) and a small strain amplitude (within the linear viscoelastic region).
-
Monitor the storage modulus (G') and loss modulus (G'') as a function of time.
-
The gel time is determined as the point where the G' and G'' curves intersect (tan δ = 1).[10]
Quantitative Data Summary
Table 1: Cure Characteristics of TGDDM/DICY System from Non-Isothermal DSC
| Heating Rate (°C/min) | Initial Cure Temp (°C) | First Peak Temp (°C) | Second Peak Temp (°C) | Final Cure Temp (°C) | Total Enthalpy (J/g) |
| 5 | 140.2 | 205.1 | 290.3 | 335.8 | 512.3 |
| 10 | 155.6 | 218.4 | 305.7 | 348.1 | 501.9 |
| 15 | 164.3 | 226.5 | 314.9 | 358.2 | 489.7 |
| 20 | 171.1 | 233.2 | 321.6 | 365.4 | 478.5 |
Data adapted from a study on a TGDDM/DICY system.[13]
Table 2: Mechanical Properties of Cured TGDDM/DICY Resin
| Property | Value |
| Tensile Strength (25°C) | 27.1 MPa |
| Shear Strength (200°C) | 12.6 MPa |
| Dielectric Constant (1000 kHz) | 3.26 |
| Water Absorption | 0.41% |
Data adapted from a study on a TGDDM/DICY system.[13]
Table 3: Glass Transition Temperatures (Tg) of TGDDM Cured with Different DDS Isomers
| Curing Agent Composition (3,3'-DDS : 4,4'-DDS) | Tg (°C) |
| 10 : 0 (m-TGDDM) | 241 |
| 7 : 3 | 255 |
| 5 : 5 | 260 |
| 3 : 7 | 263 |
| 0 : 10 (p-TGDDM) | 266 |
Data adapted from a study on TGDDM cured with mixtures of 3,3'- and 4,4'-DDS.[9]
Visualizations
Caption: Experimental workflow for optimizing the TGDDM resin cure cycle.
Caption: Simplified reaction mechanism of TGDDM with DDS curing agent.
References
- 1. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Thermoset Characterization Part 5: Calculation of Gel Point - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. piketech.com [piketech.com]
- 5. rheology.tripod.com [rheology.tripod.com]
- 6. wevolver.com [wevolver.com]
- 7. How to Identify the Defects and Damage in Composites Materials and Structures? [addcomposites.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. mdpi.com [mdpi.com]
- 10. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Void Content in TGDDM Composites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing void content during the fabrication of composites using Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) epoxy resin.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental process that can lead to increased void content in TGDDM composites.
Q1: What are the primary sources of voids in TGDDM composites?
A1: Voids in TGDDM composites, like other epoxy-based systems, primarily originate from entrapped air, moisture, and volatiles. Key sources include:
-
Mechanical Air Entrapment: Air can be trapped during the mixing of resin and curing agent, and during the layup process of prepreg materials.[1]
-
Moisture: TGDDM and its curing agents can absorb moisture from the environment. This moisture can vaporize at elevated curing temperatures, leading to the formation of voids.
-
Volatiles: The epoxy resin or curing agents themselves may contain volatile components that can turn into gas during the curing cycle.[2]
-
Incomplete Wet-out: The resin may not fully impregnate the fiber reinforcement, leaving dry spots that are essentially voids. This is often related to the resin's viscosity and the processing parameters.[1]
Q2: My composite has high void content despite using a vacuum bag. What are the likely causes and solutions?
A2: High void content even with vacuum bagging can be due to several factors. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Inadequate Vacuum Level | - Ensure a high vacuum level is achieved and maintained throughout the cure cycle. A minimum of 25-29 inches of mercury (Hg) is generally recommended for effective void removal.[3] - Check for leaks in the vacuum bag, sealant tape, and hose connections. A leak will prevent the system from reaching the necessary vacuum level. |
| Bridging of Vacuum Bag | - In complex geometries with sharp corners or deep sections, the vacuum bag can "bridge" over these features, preventing uniform pressure application and leaving voids underneath. - Use pleats in the vacuum bag to provide extra material in these areas, allowing the bag to conform to the mold surface. |
| Premature Resin Gelation | - If the resin's viscosity increases too quickly due to a rapid temperature ramp-up, it can trap air before it can be evacuated. - Optimize the cure cycle by using a slower initial heating rate or introducing a dwell period at a lower temperature to allow for better air removal while the resin viscosity is still low. |
| Insufficient Debulking | - For multi-layered laminates, entrapped air between plies is a common issue. - Perform debulking steps every few plies. This involves applying vacuum pressure for a period to consolidate the layup and remove entrapped air before adding the next layers.[4] |
| Improper Breather/Bleeder Setup | - The breather cloth provides a path for air to be evacuated. If it is not properly placed or becomes saturated with excess resin, it can block the vacuum pathway. - Ensure the breather cloth covers the entire laminate and extends to the vacuum port. Use a perforated release film to control the amount of resin bleeding out. |
Q3: How does the autoclave curing pressure affect void content in TGDDM composites?
A3: Autoclave pressure plays a crucial role in minimizing voids. Higher pressures help to:
-
Collapse Voids: The external pressure physically compresses and collapses any existing voids, forcing the entrapped gas to dissolve into the resin.
-
Suppress Volatile Formation: Increased pressure raises the boiling point of volatiles and moisture within the resin, preventing them from turning into gas bubbles during the high-temperature cure.[1]
-
Improve Resin Infiltration: The pressure aids in forcing the resin into the fiber bundles, ensuring complete wet-out and reducing the likelihood of dry spots.
Studies on similar carbon fiber/epoxy systems have shown a significant reduction in void content with increasing autoclave pressure. For instance, increasing the cure pressure can be the most influential parameter in reducing the void volume fraction.[5]
Quantitative Data on Void Reduction
The following tables summarize quantitative data from studies on void reduction in epoxy composites. While not all data is specific to TGDDM, the trends are highly relevant for process optimization.
Table 1: Effect of Vacuum Bagging Configuration on Void Content in Glass/Epoxy Laminates [4]
| Bagging Configuration | Key Feature | Average Void Content (%) |
| Baseline (Standard VBO) | Standard vacuum bag only setup | 8.36 |
| Edge Breather | Additional breather material at the edges | Reduced voids by enhancing air evacuation pathways |
| Intensifier | Use of a caul plate for improved pressure distribution | 4.94 |
| Edge Breather + Intensifier | Combination of both techniques | 3.85 |
Note: This data is for a glass/epoxy system but illustrates the significant impact of bagging configuration on void content.
Table 2: Influence of Vibration-Assisted Vacuum Composite Processing (VAVCP) on Void Content in Carbon/Epoxy Laminates [6]
| Processing Method | Void Content (%) | Reduction in Voids |
| Static Vacuum Cure | 2.5 | - |
| VAVCP | 1.2 | >50% |
Note: This data demonstrates the effectiveness of applying low-frequency vibration during the pre-gelation stage of the cure cycle.
Experimental Protocols
1. Vacuum Bagging for TGDDM Composites
This protocol outlines the fundamental steps for a standard vacuum bagging process to minimize voids.
-
Materials:
-
Mold/Tool
-
Release agent
-
TGDDM prepreg or dry fabric and catalyzed TGDDM resin system
-
Perforated release film
-
Breather cloth
-
Vacuum bag film
-
Sealant tape
-
Vacuum port and tubing
-
Vacuum pump with a gauge
-
-
Methodology:
-
Mold Preparation: Apply a suitable release agent to the mold surface to prevent the composite from bonding to it.
-
Layup: Carefully place the TGDDM prepreg plies or the dry fabric onto the mold surface, ensuring proper orientation. If using dry fabric, apply the mixed and degassed TGDDM resin system, ensuring thorough wet-out.
-
Debulking (for multi-layered laminates): After laying up a few plies, place a release film and breather cloth over the layup. Seal the assembly with a vacuum bag and apply vacuum for 15-30 minutes to consolidate the plies and remove trapped air. Release the vacuum, remove the bagging materials, and continue with the next set of plies.
-
Application of Consumables:
-
Place the perforated release film directly over the final laminate. This controls the amount of resin that is bled out.
-
Position the breather cloth over the release film. This provides a pathway for air to escape and absorbs any excess resin.
-
-
Bagging:
-
Apply sealant tape around the perimeter of the mold.
-
Place the vacuum bag film over the entire assembly, ensuring there is enough excess film to create pleats in corners and complex areas to prevent bridging.
-
Press the bag firmly onto the sealant tape to create an airtight seal.
-
-
Vacuum Application:
-
Install the vacuum port through the bag and connect the vacuum hose.
-
Turn on the vacuum pump and draw a vacuum. Check for leaks by observing the vacuum gauge. The vacuum should hold steady if the bag is properly sealed.
-
-
Curing: Place the entire assembly in an oven and follow the recommended cure cycle for the specific TGDDM resin system. Maintain vacuum throughout the curing process.
-
2. Autoclave Curing of TGDDM Composites
This protocol describes the general procedure for autoclave curing to achieve very low void content.
-
Materials:
-
Same as for vacuum bagging, but ensure all bagging materials are rated for the high temperatures and pressures of the autoclave.
-
-
Methodology:
-
Layup and Bagging: Follow the same layup and vacuum bagging procedure as described above. It is critical to have a leak-free vacuum bag assembly before placing it in the autoclave.
-
Loading into Autoclave: Place the bagged part inside the autoclave. Connect the vacuum line from the bag to a port inside the autoclave.
-
Curing Cycle:
-
Initial Vacuum: Apply a full vacuum to the bag.
-
Pressurization and Heating: Start the autoclave cure cycle. This typically involves simultaneously ramping up the temperature and pressure. The specific ramp rates, dwell temperatures, and pressures will depend on the TGDDM system and part thickness. A typical cycle might involve heating to an intermediate temperature, holding to allow the resin viscosity to drop and facilitate air removal, then ramping to the final cure temperature while applying full autoclave pressure.
-
Cooling: Once the cure is complete, the part is cooled down under pressure to minimize residual thermal stresses.
-
-
Demolding: After the cycle is complete and the part has cooled, release the autoclave pressure, remove the part, and carefully remove the bagging materials and the cured composite from the mold.
-
Visualizations
Caption: Workflow for minimizing voids in TGDDM composites.
Caption: Troubleshooting logic for high void content.
Caption: Idealized autoclave cure cycle for void reduction.
References
Technical Support Center: Enhancing Thermal Stability of TGDDM-Based Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and characterization of N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM)-based materials.
Frequently Asked Questions (FAQs)
Q1: What is TGDDM, and why is its thermal stability a critical property?
A1: TGDDM (N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane) is a tetrafunctional epoxy resin widely used in high-performance composites for the aerospace and electronics industries.[1][2] Its high functionality allows for the formation of a densely cross-linked network upon curing, resulting in materials with excellent mechanical properties and high glass transition temperatures (Tg).[2][3] Thermal stability is critical because these materials must withstand extreme temperatures during operation without degrading, ensuring structural integrity and performance longevity.[4][5]
Q2: What are the primary methods to enhance the thermal stability of TGDDM-based materials?
A2: The primary strategies include:
-
Selection of Curing Agent: Aromatic diamines like 4,4'-diaminodiphenyl sulfone (DDS) are commonly used to create high-Tg networks.[1][6] Mixing isomeric curing agents (e.g., 3,3'-DDS and 4,4'-DDS) can optimize the network structure for improved toughness without significantly compromising thermal properties.[6][7]
-
Incorporation of Nanofillers: Adding nanoparticles such as Polyhedral Oligomeric Silsesquioxanes (POSS), Graphene Oxide (GO), or carbon nanotubes can significantly improve thermal stability.[8][9] These fillers can form a protective char layer upon heating, preventing further oxidation and degradation of the polymer matrix.[8]
-
Use of Flame Retardants: Incorporating phosphorus-containing compounds can enhance fire retardancy and thermal stability by promoting char formation.[10][11]
Q3: How do different curing agents influence the final thermal properties?
A3: The chemical structure of the curing agent profoundly impacts the crosslink density and rigidity of the final thermoset. Aromatic amines like DDS lead to high-Tg materials due to their rigid structures.[6][12] The reactivity of the amine also plays a role; for example, 4,4'-diaminodiphenylmethane (DDM) is more reactive than DDS but may result in a slightly lower Tg.[12] Latent curing agents like dicyandiamide (DICY) can provide excellent room-temperature stability and good mechanical properties upon curing, though they require high temperatures to initiate the reaction.[2][13]
Q4: What is the mechanism by which nanoparticles like POSS improve thermal stability?
A4: Polyhedral Oligomeric Silsesquioxanes (POSS) are nanoscale inorganic-organic hybrid structures with a silicon-oxygen core.[8] When incorporated into the TGDDM matrix, the Si-O-Si framework enhances the inorganic content of the cured material. During thermal decomposition, this framework facilitates the formation of an inert silica (SiO₂) layer on the material's surface. This layer acts as a thermal barrier, insulating the underlying polymer from further degradation and oxidation, which results in a higher decomposition temperature and increased char yield.[8]
Troubleshooting Guides
Problem 1: The cured material exhibits a lower-than-expected Glass Transition Temperature (Tg).
-
Question: My TGDDM/DDS system shows a Tg of 220°C, but the literature reports values over 240°C. What could be the cause?
-
Answer: A lower-than-expected Tg is often linked to incomplete curing or a non-ideal network structure.
-
Possible Cause 1: Incomplete Curing. The curing cycle (time and temperature) may be insufficient for the reaction to reach full conversion.
-
Solution: Ensure you are following the recommended multi-stage curing schedule (e.g., 150°C for 2h, 180°C for 1h, and 210°C for 2h for a TGDDM/DDS system).[6] Use Differential Scanning Calorimetry (DSC) to check for any residual exothermic heat flow, which would indicate an incomplete cure.
-
-
Possible Cause 2: Incorrect Stoichiometry. An improper ratio of epoxy resin to curing agent will result in an imperfect network with unreacted chain ends, lowering the Tg.
-
Solution: Carefully calculate and precisely weigh the required amounts of TGDDM and the curing agent. For amine curatives, the stoichiometry is based on the amine hydrogen equivalent weight and the epoxy equivalent weight.
-
-
Possible Cause 3: Moisture Contamination. Water can react with epoxy groups, especially at high temperatures, disrupting the primary cross-linking reaction.
-
Solution: Ensure all components (resin, hardener) and equipment are thoroughly dried before mixing. Store resins and hardeners in desiccators or moisture-controlled environments.[14]
-
-
Problem 2: The material degrades at a lower temperature than anticipated during Thermogravimetric Analysis (TGA).
-
Question: My TGA results show the onset of decomposition at 290°C, but I expected it to be stable up to 320°C. Why is it degrading prematurely?
-
Answer: Premature degradation often points to issues with the formulation or the curing process that result in a less stable network.
-
Possible Cause 1: Insufficient Crosslink Density. Similar to issues causing low Tg, an incomplete cure or wrong stoichiometry can lead to a less dense network that is more susceptible to thermal decomposition.
-
Solution: Verify your curing process and stoichiometry. Consider using a curing agent that promotes higher crosslink density.[12]
-
-
Possible Cause 2: Oxidative Degradation. If the TGA is run in an air or oxygen atmosphere, oxidative reactions can begin at lower temperatures compared to an inert atmosphere (e.g., nitrogen or argon).[12]
-
Solution: For evaluating the intrinsic thermal stability of the polymer backbone, always perform TGA in an inert atmosphere. This will prevent oxidative side reactions and provide a clearer decomposition profile.[12]
-
-
Possible Cause 3: Lack of Protective Additives. The base TGDDM/amine system may have a certain degradation limit.
-
Solution: To push the stability to higher temperatures, incorporate thermal stabilizers or nanofillers. For example, adding POSS or other silica-based nanoparticles can significantly increase the decomposition temperature by forming a protective surface layer.[8]
-
-
Problem 3: The final cured material is excessively brittle.
-
Question: After curing, my TGDDM-based component is very brittle and fractures easily. How can I improve its toughness?
-
Answer: Brittleness is a known drawback of highly cross-linked epoxy systems like TGDDM.[1]
-
Possible Cause 1: High Crosslink Density. The tetrafunctional nature of TGDDM inherently leads to a rigid but brittle network.
-
Solution 1: Use Toughening Agents. Incorporate rubber particles or other toughening agents. However, this can sometimes compromise thermal stability.[6]
-
Solution 2: Blend with other Epoxy Resins. Blend TGDDM with a more flexible difunctional epoxy like Diglycidyl Ether of Bisphenol A (DGEBA) to reduce the overall crosslink density.[1]
-
Solution 3: Modify the Curing Agent System. A highly effective method is to use a mixture of structural isomers of the curing agent, such as 3,3'-DDS and 4,4'-DDS. This disrupts the network's regularity, reducing internal stress and increasing fracture toughness without a significant loss in Tg.[6]
-
-
Data Summary
Table 1: Influence of Curing Agents on Thermal Properties of TGDDM
| Curing Agent(s) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, Onset) (°C) | Char Yield (%) | Reference(s) |
| 4,4'-DDS | 266 | ~370 | High | [6][7] |
| 3,3'-DDS | 241 | ~370 | High | [6][7] |
| 7:3 mixture (3,3'-DDS:4,4'-DDS) | 255 | ~370 | High | [6] |
| DDM | Lower than DDS | Slower degradation rate in air | Lower than DDS | [12] |
| PDD | > 250 | Two-stage decomposition | Higher than DDS | [12] |
| DICY | ~150 (varies with cure) | ~254 (Td5) | N/A | [2][4] |
Table 2: Effect of Nanofiller Additives on TGDDM Thermal Stability
| Nanofiller | System | Initial Decomposition Temp. (°C) | Improvement (°C) | Char Yield (%) | Reference(s) |
| None | TGDDM/Amine (AX) | 290 | N/A | 20 | [8] |
| POSS-Amine (AXN1) | TGDDM/Amine | 300 | +10 | 23 | [8] |
| POSS-Amine (AXN2) | TGDDM/Amine | 320 | +30 | 26 | [8] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Profile
-
Sample Preparation: Prepare a small, uniform sample of the cured TGDDM material (typically 5-10 mg). The sample should be free of voids and have a consistent shape to ensure even heating.
-
Instrument Setup:
-
Place the sample in a clean, tared TGA pan (typically platinum or alumina).
-
Load the pan into the TGA instrument.
-
Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to remove all oxygen.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (a standard rate is 10°C/min) to a final temperature well above the expected decomposition range (e.g., 800°C).
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature (°C).
-
Determine the onset decomposition temperature (Td) , often calculated as the temperature at which 5% weight loss occurs (Td5) or by the tangent method at the steepest point of the weight loss curve.
-
Calculate the char yield , which is the percentage of residual mass remaining at a high temperature (e.g., 800°C).
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Glass Transition (Tg) and Cure Monitoring
-
Sample Preparation:
-
For Tg of Cured Material: Place a small, thin section of the fully cured material (5-10 mg) into a DSC pan.
-
For Cure Monitoring: Place a precise amount of the uncured liquid resin/hardener mixture into a hermetically sealed DSC pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas like nitrogen.
-
-
Thermal Program (for Tg):
-
Perform a heat-cool-heat cycle to erase the sample's prior thermal history.
-
First Heat: Ramp temperature from ambient to above the expected Tg (e.g., 30°C to 300°C) at a rate of 10-20°C/min.
-
Cool: Cool the sample back down to the starting temperature.
-
Second Heat: Ramp the temperature again at the same rate. The Tg is determined from the inflection point in the heat flow curve during this second heating scan.
-
-
Thermal Program (for Cure Monitoring):
-
Ramp the temperature of the uncured sample at a set rate (e.g., 5, 10, 15, 20°C/min) through the curing temperature range.[2]
-
The resulting exothermic peak represents the curing reaction. The total heat of reaction (ΔH) can be calculated by integrating the area under the peak, and the degree of conversion can be determined.[2][6]
-
Visualizations and Workflows
Caption: Troubleshooting workflow for low thermal stability in TGDDM materials.
Caption: Key strategies for enhancing the thermal stability of TGDDM materials.
References
- 1. Thermoset Cure Chemistry Part 2: Epoxy - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Manufacturing and Characterization of TGDDM Epoxy-based Carbon Fiber Composites for Space Applications According to Curing Agent Types -Textile Science and Engineering | Korea Science [koreascience.kr]
- 8. Development of novel TGDDM epoxy nanocomposites for aerospace and high performance applications – Study of their thermal and electrical behaviour - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13233F [pubs.rsc.org]
- 14. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
Technical Support Center: TGDDM (Tetraglycidyl-4,4'-diaminodiphenylmethane)
This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of TGDDM, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
A list of common questions regarding the proper storage and handling of TGDDM.
Q1: What are the recommended storage conditions for TGDDM?
A1: TGDDM should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Storing in a temperature-controlled environment, typically between 60°F and 85°F (18°C to 30°C), is crucial to maintain quality.[2][3] It is also recommended to keep containers sealed to prevent moisture absorption, which can facilitate crystallization.[4][5]
| Parameter | Recommendation | Source |
| Temperature | 18°C to 30°C (60°F to 85°F) | [2][3] |
| Environment | Dry, cool, and well-ventilated area | [1][4] |
| Container | Original, tightly sealed containers | [1][2][4] |
| Moisture | Avoid moisture to prevent crystallization | [4][5] |
Q2: What is the typical shelf life of TGDDM?
A2: The shelf life of epoxy resins like TGDDM can range from 6 months to over a decade if stored correctly.[3] For optimal performance, it is best practice to label containers with the date of receipt and follow a "first-in, first-out" (FIFO) inventory system.[2][3] Some epoxy systems may have their shelf life extended through recertification.[2]
Q3: What personal protective equipment (PPE) is required when handling TGDDM?
A3: Due to its chemical nature, comprehensive PPE is mandatory. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1][4]
-
Skin Protection: Chemical-resistant gloves and impervious, flame-resistant protective clothing.[1][4]
-
Respiratory Protection: A full-face respirator should be used if exposure limits are exceeded or if irritation occurs.[1] Work should always be conducted in a well-ventilated area, preferably with a local exhaust ventilation system.[1][4]
Q4: How should TGDDM waste be disposed of?
A4: Uncured TGDDM is considered a hazardous material and must be disposed of according to federal, state, and local regulations.[1][3] It should not be poured down the drain as it is toxic to aquatic life with long-lasting effects.[1][6] One common recommendation is to cure any unwanted resin with its hardener before disposing of it as solid waste.[6] Always consult the Safety Data Sheet (SDS) and local authorities for specific disposal instructions.[1]
Q5: What materials are incompatible with TGDDM?
A5: TGDDM should be stored away from strong oxidizing agents, oxidizing acids, acid chlorides, acid anhydrides, and chloroformates.[4] Contact with these materials can lead to hazardous reactions.
Q6: What should I do if TGDDM crystallizes during storage?
A6: Crystallization is a reversible process that can be corrected with gentle heating.[5] Heat the resin container to approximately 125°F (50°C) using a water bath for efficient heat transfer.[3][5] It may also be necessary to stir the resin to ensure all crystals have melted and the heat is evenly distributed.[3][5] Any remaining crystals can act as seeds, promoting re-crystallization.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving TGDDM.
Issue 1: The epoxy system is not curing or remains tacky.
-
Possible Causes:
-
Incorrect Mix Ratio: The most common cause is an improper ratio of resin to hardener.[7][8][9]
-
Inadequate Mixing: If the resin and hardener are not mixed thoroughly, catalysis will be incomplete, leading to sticky spots.[8][9][10]
-
Low Temperature: Curing is a temperature-dependent reaction. If the ambient temperature is too low (e.g., below 70°F or 21°C), the reaction will slow down or stop.[7][8][10]
-
Expired Materials: Using materials beyond their shelf life can result in poor curing.[9]
-
-
Solutions:
-
Verify Ratios: Always measure the resin and hardener precisely according to the manufacturer's instructions.[7][11]
-
Ensure Thorough Mixing: Mix for the recommended time (often 3-5 minutes), scraping the sides and bottom of the mixing container.[9][10]
-
Control Temperature: Maintain a consistent temperature between 70-80°F (21-27°C) during mixing, application, and curing.[7][8][11]
-
Fixing Tacky Spots: If curing has failed, scrape away the uncured material, lightly sand the surface, and reapply a new, correctly mixed batch of epoxy.[9]
-
Issue 2: The final cured product has poor mechanical properties (e.g., brittle, low strength).
-
Possible Causes:
-
Off-Ratio Mixing: Even slight deviations from the optimal stoichiometric ratio can significantly impact the crosslink density and, consequently, the mechanical properties.[12]
-
Incomplete Curing: If the material is not fully cured, it will not achieve its designed properties. This can be due to low temperature or insufficient curing time.
-
Improper Curing Cycle: TGDDM systems, especially those for high-performance applications, often require a specific multi-stage curing cycle (e.g., an initial cure at a lower temperature followed by a post-cure at a higher temperature) to develop the optimal polymer network.[13][14]
-
-
Solutions:
-
Precise Measurement: Use calibrated scales for accurate measurement of resin and hardener.
-
Follow Recommended Cure Schedule: Adhere strictly to the recommended curing temperatures and times. For a typical TGDDM/DDS system, a multi-stage cure such as 150°C for 2 hours, 180°C for 1 hour, and 210°C for 2 hours might be used.[13]
-
Post-Curing: A post-cure step at a temperature above the glass transition temperature (Tg) is often necessary to complete the crosslinking reaction and maximize mechanical performance.
-
| Typical Multi-Stage Cure Cycle for TGDDM/DDS | |
| Step 1 | 130°C for 1 hour |
| Step 2 | 180°C for 4 hours |
| Source:[14] |
Issue 3: Bubbles are trapped in the cured epoxy.
-
Possible Causes:
-
Air Introduced During Mixing: Vigorous mixing can incorporate air bubbles into the viscous liquid.[10]
-
Outgassing from Substrate: Porous materials can release trapped air when covered with resin, which then gets trapped as bubbles.[10]
-
Temperature Changes: Increasing the temperature after application can lower the resin's viscosity, allowing bubbles to rise, but if it gels too quickly, they become trapped.
-
-
Solutions:
-
Mixing Technique: Mix slowly and deliberately to avoid introducing excess air.[10]
-
Vacuum Degassing: Before application, place the mixed resin in a vacuum chamber to remove dissolved air.
-
Use a Heat Gun: Shortly after pouring, a heat gun or torch can be passed lightly over the surface to help bubbles rise and pop.[8][11] Be careful not to overheat the epoxy.
-
Seal Porous Surfaces: Apply a thin seal coat of epoxy to porous substrates and allow it to gel before applying the main coat.[10]
-
Experimental & Process Diagrams
Diagram 1: Troubleshooting Workflow for Curing Issues
Caption: A logical workflow for diagnosing and resolving common epoxy curing problems.
Diagram 2: Standard Experimental Workflow for TGDDM Composite Fabrication
Caption: Step-by-step workflow for preparing and curing a TGDDM-based composite part.
References
- 1. echemi.com [echemi.com]
- 2. astrochemical.com [astrochemical.com]
- 3. Practice for Developing a Receiving and Storage Step - P154 - CKN Knowledge in Practice Centre [compositeskn.org]
- 4. nbinno.com [nbinno.com]
- 5. entropyresins.com [entropyresins.com]
- 6. reddit.com [reddit.com]
- 7. epoxyclasses.com [epoxyclasses.com]
- 8. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 9. artresin.com [artresin.com]
- 10. resiners.com [resiners.com]
- 11. epoxyetc.com [epoxyetc.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Technical Support Center: Strategies to Improve the Fracture Toughness of TGDDM Resins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the fracture toughness of tetraglycidyl-4,4'-diaminodiphenyl methane (TGDDM) epoxy resins.
Frequently Asked Questions (FAQs)
Q1: What is fracture toughness and why is it a critical property for TGDDM resins?
A1: Fracture toughness is a measure of a material's resistance to crack propagation.[1] TGDDM epoxy resins are widely used in high-performance applications like aerospace composites due to their excellent thermal and mechanical properties, dimensional stability, and adhesive characteristics.[1][2] However, their highly crosslinked network structure, which provides a high glass transition temperature (Tg), also makes them inherently brittle and susceptible to cracking.[1][3] Improving fracture toughness is crucial to enhance the durability and prevent catastrophic failure of components under mechanical or thermal stress.[3]
Q2: What are the primary strategies for improving the fracture toughness of TGDDM resins?
A2: The most common strategies involve incorporating a secondary phase or modifying the resin's network structure.[1] Key approaches include:
-
Adding Toughening Agents: This involves introducing materials like rubber, thermoplastics, or inorganic nanoparticles.[1][4] While effective, rubber additives can compromise thermal properties, and thermoplastics can increase viscosity, hindering processability.[1][5]
-
Modifying the Epoxy Network: This can be achieved by altering the crosslinking density or the network topology itself.[1][6] A novel "self-toughening" approach involves using a hybrid of structural isomeric curing agents, such as 3,3'-diaminodiphenyl sulfone (3,3'-DDS) and 4,4'-diaminodiphenyl sulfone (4,4'-DDS), which can significantly improve fracture toughness without the drawbacks of traditional toughening agents.[1][7][8]
-
Incorporating Nanoparticles: Nanoscale inclusions like carbon nanotubes (CNTs), nanosilica, or 2D nanomaterials can introduce new energy dissipation mechanisms at the crack tip, thereby enhancing toughness.[5][9][10]
Q3: How does using a mixture of isomeric curing agents enhance fracture toughness?
A3: Using a mixture of structural isomers, like 3,3'-DDS and 4,4'-DDS, to cure TGDDM resin provides a "self-toughening" mechanism.[7][8] This approach enhances fracture toughness by controlling the cured epoxy network structure.[7] A study found that an optimal 7:3 mixing ratio of 3,3'-DDS to 4,4'-DDS resulted in a 100% improvement in fracture toughness compared to using 4,4'-DDS alone and a 30% improvement compared to using 3,3'-DDS alone.[7][8] This enhancement is attributed to a higher crosslink density and reduced free volume in the epoxy network, which improves mechanical properties without sacrificing thermal stability.[7][8]
Q4: What is the role of nanoparticles in toughening TGDDM resins?
A4: Nanoparticles enhance fracture toughness by introducing various energy dissipation mechanisms at the nanoscale.[10][11] When a crack propagates through the resin, nanoparticles can cause crack pinning, crack deflection, and microcracking, which all consume energy and impede the crack's progress.[12] For instance, functionalized molybdenum disulfide (f-MoS2) nanosheets at just 0.25 wt% loading have been shown to increase the fracture toughness (KIC) of TGDDM epoxy by 81%.[9] The effectiveness of nanoparticles depends on factors like their size, shape, concentration, dispersion within the matrix, and the interfacial adhesion between the nanoparticles and the epoxy.[11][13]
Q5: How critical is interfacial adhesion to the toughening process?
A5: Interfacial adhesion between the toughening agent (e.g., nanoparticles, rubber particles, or thermoplastic phase) and the TGDDM matrix is crucial for effective toughening.[14][15] Strong adhesion ensures that stress is efficiently transferred from the matrix to the toughening phase, allowing the toughening mechanisms to activate.[16] Poor adhesion can lead to premature debonding at the interface, creating voids that can coalesce and accelerate crack growth, thus failing to improve fracture toughness.[16] Molecular dynamics simulations have shown that while non-bonded interactions govern adhesion in the initial elastic region, covalent bonds at the interface play a major role in the energy dissipation during fracture.[14]
Troubleshooting Guide
Issue 1: Addition of a toughening agent significantly reduces the glass transition temperature (Tg).
| Possible Cause | Troubleshooting Steps |
| Use of low-Tg tougheners (e.g., liquid rubbers like CTBN) | The addition of a rubbery phase is a successful method for improving toughness, but often comes at the expense of modulus and Tg.[3] • Solution 1: Reduce the concentration of the rubber modifier. Toughness generally increases with rubber content up to a certain point.[12] • Solution 2: Switch to a toughening agent with a higher intrinsic Tg, such as engineering thermoplastics (e.g., polyetherimide (PEI) or polyethersulfone (PES)).[5][17] • Solution 3: Employ a "self-toughening" strategy by using mixed isomeric curing agents (e.g., 3,3'-DDS and 4,4'-DDS), which has been shown to improve toughness while maintaining a high Tg (241-266 °C).[1][7][8] |
Issue 2: Resin viscosity is too high after adding thermoplastic tougheners, leading to processing difficulties.
| Possible Cause | Troubleshooting Steps |
| High concentration or high molecular weight of the thermoplastic resin | Achieving optimal toughness often requires high concentrations of thermoplastics, which increases resin viscosity and reduces processability.[1][5] • Solution 1: Reduce the concentration of the thermoplastic. Even 10 wt% can provide significant toughening.[5] • Solution 2: Select a lower molecular weight grade of the thermoplastic, if available. • Solution 3: Increase the initial mixing and degassing temperature to lower the viscosity of the blend. Ensure the temperature is not high enough to initiate premature curing.[9][18] • Solution 4: Consider using hyperbranched polymers, which have a lower viscosity compared to linear thermoplastics and can improve toughness without compromising processability.[4] |
Issue 3: Nanoparticle fillers are agglomerating in the TGDDM resin.
| Possible Cause | Troubleshooting Steps |
| Poor dispersion technique | Homogeneous dispersion is critical for nanoparticles to be effective tougheners.[9] Agglomerates can act as stress concentrators and degrade mechanical properties.[13] • Solution 1: Improve the dispersion method. Use high-shear mixing, ultrasonication (sonication), or a three-roll mill.[9][13] • Solution 2: Optimize sonication parameters (time, power, temperature) to avoid overheating and potential early curing of the resin.[13] |
| Poor surface compatibility between nanoparticles and resin | The high surface area of nanoparticles can lead to re-agglomeration due to van der Waals forces if they are not compatible with the epoxy matrix. • Solution 1: Use functionalized nanoparticles. Surface modification with functional groups (e.g., amine or epoxy groups) can improve compatibility and interfacial bonding with the resin.[9] For example, MoS2 nanosheets functionalized with CTAB showed an 81% improvement in fracture toughness.[9] |
Issue 4: Inconsistent or lower-than-expected fracture toughness values.
| Possible Cause | Troubleshooting Steps |
| Incomplete or improper curing | The final network structure, and thus the mechanical properties, are highly dependent on the curing schedule.[1][19] • Solution 1: Ensure the correct stoichiometric ratio of resin to curing agent is used.[1] • Solution 2: Strictly follow the recommended multi-step curing cycle (e.g., 2h at 150°C, 1h at 180°C, 2h at 210°C for a TGDDM/DDS system).[1] • Solution 3: Ensure thorough degassing of the mixture before curing to remove trapped air bubbles, which can act as crack initiation sites.[1][9] |
| Flaws in test specimens | Fracture toughness testing is highly sensitive to the geometry and quality of the test specimen, particularly the sharpness of the pre-crack.[20] • Solution 1: Prepare specimens according to established standards like ASTM D5045.[20] • Solution 2: Ensure the notch or pre-crack is sharp and free from machining damage. A fresh, sharp razor blade is often used to create the final crack tip. |
| Incorrect test procedure or data analysis | The calculation of fracture toughness (KIC or GIC) depends on precise measurements of load, displacement, and specimen geometry.[20][21] • Solution 1: Verify that the testing machine is calibrated and the loading rate is appropriate.[20] • Solution 2: Double-check all calculations and ensure the correct formulas for the specific specimen geometry (e.g., compact tension or SENB) are used.[21] |
Data Presentation
Table 1: Mechanical Properties of TGDDM Cured with Isomeric DDS Mixtures.[1][8]
| Curing Agent Composition (3,3'-DDS : 4,4'-DDS) | Tensile Strength (MPa) | Tensile Modulus (MPa) | Fracture Toughness (KIC) (MPa·m¹/²) | Glass Transition Temp. (Tg) (°C) |
| 10:0 (m-TGDDM) | 88 | 2221 | 0.9 | 241 |
| 7:3 | - | 2303 | 1.2 | - |
| 5:5 | - | - | 0.9 | - |
| 3:7 | - | - | 0.9 | - |
| 0:10 (p-TGDDM) | 80 | 2100 | 0.6 | 266 |
Data extracted from studies on self-toughening TGDDM resins. The 7:3 ratio shows a 100% improvement in fracture toughness over the p-TGDDM system.[1][8]
Table 2: Effect of Functionalized MoS₂ Nanoplatelets on TGDDM Resin Properties.[9]
| Filler Content (wt% f-MoS₂) | Fracture Toughness (KIC) (MPa·m¹/²) | % Improvement (KIC) | Flexural Strength (MPa) | % Improvement (Flexural) | Compressive Strength (MPa) | % Improvement (Compressive) |
| 0 (Neat Epoxy) | 0.84 | - | - | - | - | - |
| 0.10 | - | - | - | - | - | - |
| 0.25 | 1.52 | 81% | - | 64% | - | 46% |
| 0.50 | - | - | - | - | - | - |
| 1.00 | - | - | - | - | - | - |
Data highlights the significant improvement in mechanical properties at a very low filler loading of 0.25 wt%.[9]
Experimental Protocols
Protocol 1: Preparation and Curing of TGDDM/DDS Epoxy Resin
This protocol is based on methodologies for preparing self-toughened and nanoparticle-modified TGDDM resins.[1][9]
-
Preparation of Resin-Hardener Mixture:
-
Preheat the TGDDM resin to 80-120°C to reduce its viscosity.
-
Add the stoichiometric amount of the curing agent (e.g., a 7:3 mixture of 3,3'-DDS and 4,4'-DDS, where the total phr is 33) to the heated resin.[1]
-
Stir the mixture mechanically at high speed (e.g., 2000 rpm) at 80-120°C for 20-120 minutes until the hardener is completely dissolved and the mixture is homogeneous.[1][9]
-
-
Dispersion of Nanoparticles (If Applicable):
-
If adding nanoparticles, disperse the desired amount (e.g., 0.25 wt% f-MoS2) in the TGDDM resin using a high-energy sonication probe for 1-2 hours before adding the hardener.[9] Maintain the temperature below a level that would initiate curing.
-
-
Degassing:
-
Casting and Curing:
-
Preheat the casting mold to the initial curing temperature to avoid gas entrapment.[9]
-
Pour the degassed mixture into the mold.
-
Place the mold in a programmable oven and execute a multi-step curing schedule. A typical schedule is:
-
Allow the cured resin to cool slowly to room temperature inside the oven to minimize residual thermal stresses.
-
Protocol 2: Measurement of Mode I Fracture Toughness (KIC)
This protocol is a generalized procedure based on the principles of ASTM D5045 for compact tension (CT) or single-edge-notch bend (SENB) specimens.[3][20]
-
Specimen Preparation:
-
Machine the cured epoxy plates into the desired specimen geometry (CT or SENB) according to ASTM D5045 dimensions.
-
Machine a sharp notch in each specimen using a low-speed diamond saw or a fly cutter.
-
Create a sharp pre-crack at the tip of the machined notch by gently tapping a fresh, sharp razor blade into the notch tip.
-
-
Testing Procedure:
-
Mount the specimen in a universal testing machine equipped with the appropriate fixture (e.g., a three-point bend fixture for SENB).
-
Apply a tensile or bending load at a constant crosshead speed (e.g., 0.5 mm/min).[20]
-
Record the load versus crack mouth opening displacement (CMOD) or crosshead displacement continuously until the specimen fractures.
-
-
Data Analysis:
-
From the load-displacement curve, determine the peak load (Pmax) or the load at the point of crack initiation (PQ).
-
Calculate the critical stress intensity factor, KIC, using the appropriate formula for the specimen geometry as specified in ASTM D5045. The formula will be a function of the critical load, specimen dimensions (thickness, width), and a dimensionless geometry calibration factor.
-
Visualizations
Caption: Workflow for selecting a TGDDM toughening strategy.
Caption: Troubleshooting logic for nanoparticle agglomeration.
Caption: Key energy dissipation mechanisms at a crack tip.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of novel TGDDM epoxy nanocomposites for aerospace and high performance applications – Study of their thermal and electrical behaviour - Arabian Journal of Chemistry [arabjchem.org]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. Research Portal [researchdiscovery.drexel.edu]
- 7. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Fracture Toughness of Tetrafunctional Epoxy with Functionalized 2D Molybdenum Disulfide Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the fracture toughness and the strength of epoxy using nanomaterials – a review of the current status - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review [mdpi.com]
- 13. Effects of nanomaterials and particles on mechanical properties and fracture toughness of composite materials: a short review [aimspress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. expresspolymlett.com [expresspolymlett.com]
- 16. mdpi.com [mdpi.com]
- 17. scilit.com [scilit.com]
- 18. researchgate.net [researchgate.net]
- 19. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13233F [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of TGDDM and Other Epoxy Resins for High-Performance Applications
A deep dive into the performance characteristics of N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) epoxy resin compared to other common epoxy systems, supported by experimental data for researchers and scientists in materials science and engineering.
N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) stands as a cornerstone in the realm of high-performance thermosetting polymers, particularly favored in the aerospace, electronics, and advanced composites industries. Its popularity stems from a unique combination of properties derived from its multifunctional nature. Compared to conventional linear bisphenol-A type epoxy resins like DGEBA (diglycidyl ether of bisphenol-A), TGDDM's four functional groups lead to a higher crosslink density in the cured product. This dense network structure imparts superior thermal and mechanical properties, though it can also result in a more brittle material.[1]
This guide provides a comparative overview of TGDDM's performance against other epoxy resins, focusing on key metrics such as mechanical strength, thermal stability, and curing behavior. The data presented is collated from various studies to offer a comprehensive resource for material selection and development.
Performance Comparison of Epoxy Resin Systems
The selection of an epoxy resin system is dictated by the specific requirements of the application. The following tables summarize the quantitative performance data of TGDDM-based systems in comparison to the widely used DGEBA resin and the influence of different curing agents on TGDDM's properties.
| Property | TGDDM/DICY | DGEBA/DICY | Test Standard |
| Tensile Strength (MPa) | |||
| at 25 °C | 27.1 | 19.6 | ASTM D638 |
| at 100 °C | 25.6 | 17.4 | ASTM D638 |
| at 150 °C | 18.4 | 13.7 | ASTM D638 |
| at 180 °C | 15.1 | 9.6 | ASTM D638 |
| at 200 °C | 12.6 | 7.1 | ASTM D638 |
| Shear Strength (MPa) | |||
| at 25 °C | - | - | ASTM D1002 |
| at 200 °C | 12.6 | - | ASTM D1002 |
| Dielectric Constant | |||
| at 1000 kHz | 3.26 | - | ASTM D150 |
| Water Absorption (%) | 0.41 | - | ASTM D570 |
Table 1: Comparison of TGDDM/DICY and DGEBA/DICY Systems. The data highlights the superior mechanical performance of the TGDDM system, particularly at elevated temperatures.[1][2]
| Property | TGDDM/3,3'-DDS | TGDDM/4,4'-DDS | TGDDM/7:3 (3,3'-/4,4'-DDS) | Test Standard |
| Tensile Strength (MPa) | ~85 | ~70 | 86 | ASTM D638 |
| Tensile Modulus (MPa) | ~2200 | ~1900 | 2303 | ASTM D638 |
| Fracture Toughness (MPa·m¹/²) | 0.9 | 0.6 | - | ASTM D5045 |
| Glass Transition Temp. (Tg, °C) | ~241 | ~266 | 241-266 | DSC |
Table 2: Influence of Isomeric Curing Agents on TGDDM Properties. The choice of diaminodiphenyl sulfone (DDS) isomer significantly impacts the mechanical properties and glass transition temperature of the cured TGDDM resin.[3][4] Using a mixture of isomers can optimize properties like fracture toughness.[4]
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability. Below are detailed protocols for key experiments.
Curing Profile Analysis (Differential Scanning Calorimetry - DSC)
-
Objective: To investigate the non-isothermal curing behavior of the epoxy system.
-
Methodology: A small sample of the uncured epoxy mixture (e.g., TGDDM and a curing agent) is placed in an aluminum pan. The sample is then heated in a DSC instrument at various constant heating rates (e.g., 5, 10, 15, and 20 °C/min).[1] The heat flow to or from the sample is measured as a function of temperature. The resulting thermogram reveals exothermic peaks corresponding to the curing reactions, from which parameters like the onset temperature, peak exothermic temperature, and total heat of reaction can be determined.[1] The activation energy of the curing reaction can be calculated using methods like the Kissinger or Flynn-Wall-Ozawa (FWO) models.[2]
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
-
Objective: To determine the thermal stability and decomposition behavior of the cured epoxy resin.
-
Methodology: A cured sample of the epoxy resin is heated in a TGA instrument at a constant rate in a controlled atmosphere (e.g., nitrogen or air).[5] The weight of the sample is continuously monitored as the temperature increases. The resulting TGA curve plots the percentage of weight loss against temperature, indicating the onset of decomposition and the temperature at which significant degradation occurs.[5]
Mechanical Properties Testing
-
Objective: To determine the mechanical performance of the cured epoxy resin, including tensile strength, modulus, and fracture toughness.
-
Methodology:
-
Sample Preparation: Test specimens are prepared by casting the epoxy resin into molds of standardized dimensions (e.g., dog-bone shape for tensile tests as per ASTM D638) and curing them according to a specified schedule.[6]
-
Tensile Testing (ASTM D638): The cured specimen is placed in a universal testing machine and subjected to a controlled tensile load until failure.[6][7] The stress-strain curve is recorded to determine tensile strength, Young's modulus, and elongation at break.
-
Flexural Strength (ASTM D790): A rectangular bar of the cured epoxy is subjected to a three-point bending test to measure its flexural strength and modulus.
-
Fracture Toughness (ASTM D5045): A compact tension or single-edge-notch bending specimen with a pre-crack is loaded until fracture to determine the critical stress intensity factor (KIc), which represents the material's resistance to crack propagation.
-
Curing Mechanism and Experimental Workflow
The following diagrams illustrate the curing reaction pathway of a TGDDM/DICY system and a typical experimental workflow for characterizing epoxy resins.
Figure 1: Curing reaction pathway of the TGDDM/DICY epoxy system.[1]
Figure 2: General experimental workflow for epoxy resin characterization.
References
- 1. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dot.ca.gov [dot.ca.gov]
A Comparative Guide to the Validation of TGDDM Cure State by Differential Scanning Calorimetry
For researchers, scientists, and drug development professionals working with thermosetting polymers, accurate determination of the cure state is critical for ensuring material performance and reliability. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with other analytical techniques for validating the cure state of N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM), a commonly used epoxy resin. Experimental data and detailed protocols are presented to support the comparison.
Comparison of Analytical Methods for Cure State Validation
Differential Scanning Calorimetry is a widely used thermal analysis technique to characterize the curing process of epoxy resins like TGDDM.[1] It measures the heat flow associated with the exothermic curing reaction, allowing for the determination of key parameters such as the glass transition temperature (Tg), the heat of cure (ΔH), and the degree of cure.[1][2] While DSC is a robust and accessible method, other techniques can provide complementary information. Dynamic Mechanical Analysis (DMA) and Dielectric Analysis (DEA) are powerful alternatives that measure changes in mechanical and electrical properties, respectively, as the material cures.
The following table summarizes the key performance indicators of DSC compared to DMA and DEA for the validation of thermoset cure state.
| Feature | Differential Scanning Calorimetry (DSC) | Dynamic Mechanical Analysis (DMA) | Dielectric Analysis (DEA) |
| Principle | Measures heat flow associated with chemical reactions as a function of temperature.[1] | Measures the viscoelastic properties (storage modulus, loss modulus, tan delta) as a function of temperature, time, and frequency.[3] | Measures changes in the dielectric properties (permittivity and loss factor) resulting from ion mobility.[4] |
| Key Parameters | Glass Transition Temperature (Tg), Heat of Cure (ΔH), Degree of Cure (%), Reaction Kinetics.[1][2] | Glass Transition Temperature (Tg), Storage Modulus (E'), Loss Modulus (E''), Tan Delta, Gelation, Vitrification.[3] | Ion Viscosity, Degree of Cure, Gelation, Vitrification.[4] |
| Sample Size | Small (typically 5-10 mg).[1] | Larger, requires specific specimen geometry. | In-situ measurements possible with embedded sensors. |
| Sensitivity to Tg | Good.[5] | More sensitive than DSC, especially for highly crosslinked or filled systems.[6] | Sensitive to changes in ion mobility, which relates to the cure process. |
| Advantages | Simple sample preparation, relatively inexpensive, provides quantitative calorimetric data.[3][7] | High sensitivity to the glass transition and other mechanical transitions, provides information on mechanical properties.[6] | Allows for in-situ, real-time monitoring of the cure process within a mold or part.[4] |
| Limitations | Cannot directly detect gelation, less sensitive to subtle changes in the network structure after vitrification.[8] | More complex sample preparation and instrumentation, more expensive than DSC.[3] | Requires careful sensor placement, can be influenced by changes in temperature and resin chemistry. |
Experimental Data: DSC Analysis of TGDDM Cure
The following table presents typical data obtained from a non-isothermal DSC analysis of a TGDDM formulation cured with dicyandiamide (DICY). The data illustrates the effect of different heating rates on the characteristic temperatures of the curing process.
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Cure (J/g) |
| 5 | 176.8 | 199.5 | 450.3 |
| 10 | 175.7 | 199.0 | 455.1 |
| 15 | 164.9 | 188.8 | 460.5 |
| 20 | 156.8 | 187.1 | 462.8 |
Data is illustrative and based on typical values found in literature for similar systems.[5]
Experimental Protocol: DSC Validation of TGDDM Cure State
This protocol describes the non-isothermal method for determining the degree of cure of a TGDDM sample.
1. Instrumentation:
-
A differential scanning calorimeter (DSC) equipped with a cooling system.
-
Aluminum DSC pans and lids.
-
A microbalance for accurate sample weighing.
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured or partially cured TGDDM resin system into a standard aluminum DSC pan.[1]
-
Hermetically seal the pan to prevent any loss of volatile components during the experiment.[1]
-
Prepare an empty, sealed aluminum pan to be used as a reference.[1]
3. DSC Measurement Parameters:
-
First Heating Scan (to determine total heat of cure, ΔH_total):
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature well above the completion of the curing exotherm (e.g., 300°C).[9] This scan is performed on an uncured sample.
-
-
Second Heating Scan (to determine residual heat of cure, ΔH_residual):
-
For a partially cured sample, equilibrate at a low temperature (e.g., 25°C).
-
Ramp the temperature at the same heating rate (e.g., 10°C/min) to the same final temperature.
-
-
Gas Atmosphere:
-
Use an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
4. Data Analysis:
-
Glass Transition Temperature (Tg): Determined as the midpoint of the step-like change in the baseline of the heat flow curve.[1]
-
Heat of Cure (ΔH): Calculated by integrating the area under the exothermic curing peak.[1]
-
Degree of Cure (% Cure): Calculated using the following formula:[1] % Cure = [ (ΔH_total - ΔH_residual) / ΔH_total ] x 100
Visualizing the DSC Workflow
The following diagram illustrates the logical workflow for validating the cure state of TGDDM using DSC.
Caption: Workflow for TGDDM cure state validation using DSC.
Signaling Pathways in TGDDM Curing
The curing of TGDDM with an amine curing agent, such as dicyandiamide, is a complex process involving multiple reactions. The primary reaction is the addition of the amine groups to the epoxy groups, leading to the formation of a highly cross-linked three-dimensional network.
Caption: Simplified reaction pathway for TGDDM curing.
References
- 1. benchchem.com [benchchem.com]
- 2. thermalsupport.com [thermalsupport.com]
- 3. Differences between the thermoanalytical methods DSC and DMA – Grasse Zur Composite Testing [grassezur.de]
- 4. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.org [mdpi.org]
- 6. researchgate.net [researchgate.net]
- 7. Practical Tips for Curing Thermosets Part Nine: Comparing the Glass Transition Temperatures Measured Using Various Methods - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. shimadzu.com [shimadzu.com]
A Comparative Guide to the Spectroscopic Validation of TGDDM Functional Groups
For researchers, scientists, and drug development professionals working with N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM), accurate validation of its functional groups is paramount for ensuring material quality, predicting reaction kinetics, and controlling the properties of the final product. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of TGDDM, with a focus on its critical epoxy functional groups. Alternative chemical methods are also presented to offer a complete overview of available validation techniques.
Comparison of Analytical Methods for Epoxy Group Validation
The selection of an analytical technique for the validation of TGDDM's functional groups depends on various factors, including the type of information required (qualitative vs. quantitative), sample throughput, and available instrumentation. Spectroscopic methods offer rapid and non-destructive analysis, while traditional chemical methods provide accurate quantitative data.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identification of functional groups (epoxy, aromatic, amine), monitoring of curing reactions. | Fast, non-destructive, versatile (liquids, solids, films), widely available. | Can be difficult to quantify without calibration, spectral overlap can complicate analysis.[1][2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural elucidation, quantitative analysis of functional groups. | Highly specific, provides detailed structural information, quantitative.[1][3] | Expensive instrumentation, requires soluble samples, longer analysis time compared to FTIR. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Identification of functional groups, analysis of molecular structure and crystallinity. | Non-destructive, minimal sample preparation, can be used with aqueous samples.[4] | Can be affected by fluorescence, weaker signal than FTIR for some functional groups. |
| Titration (Chemical Method) | Stoichiometric reaction of the epoxy group with a titrant (e.g., HBr). | Quantitative determination of epoxy content (Epoxy Equivalent Weight - EEW). | High accuracy and precision, established standard methods (e.g., ASTM D1652).[5][6][7] | Destructive, time-consuming, involves hazardous chemicals.[4] |
Spectroscopic Characterization of TGDDM
Spectroscopic techniques are powerful tools for the qualitative and quantitative analysis of TGDDM's functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a widely used technique for the rapid identification of the key functional groups in TGDDM. The characteristic absorption bands allow for the confirmation of the epoxy rings, aromatic structures, and methylene groups.[8]
| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode |
| Epoxy Ring | ~907-915 | Asymmetric ring stretching (C-O-C) |
| Epoxy Ring | ~830-860 | Symmetric ring stretching (C-O-C) |
| Aromatic Ring | ~1600 | C=C stretching |
| Methylene Group | ~2900 | C-H stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information and are excellent for quantitative analysis of TGDDM.
¹H NMR (Proton NMR):
| Chemical Shift (ppm) | Assignment |
| ~2.5 - 3.0 | Protons of the epoxy ring |
| ~3.0 - 4.0 | Methylene protons adjacent to the epoxy ring and nitrogen |
| ~6.5 - 8.0 | Aromatic protons |
¹³C NMR (Carbon NMR):
| Chemical Shift (ppm) | Assignment |
| ~44 | -OCH₂ of the epoxy group |
| ~50 | -CH- of the epoxy group |
| ~65 | -N-CH₂- carbons |
| ~110 - 150 | Aromatic carbons |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are outlines of typical experimental protocols for the validation of TGDDM functional groups.
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the TGDDM sample (liquid or solid) directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Acquire the FTIR spectrum of the sample. The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]
-
Data Analysis: Identify the characteristic absorption peaks for the epoxy, aromatic, and other functional groups. For monitoring curing reactions, the decrease in the intensity of the epoxy peak (e.g., at ~915 cm⁻¹) can be tracked over time.
NMR Spectroscopy
-
Sample Preparation: Dissolve a known amount of the TGDDM sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Data Analysis: Integrate the signals corresponding to the different proton or carbon environments to determine their relative ratios. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane - TMS).
Titration for Epoxy Equivalent Weight (EEW) (ASTM D1652)
-
Sample Preparation: Accurately weigh a specific amount of the TGDDM resin and dissolve it in a suitable solvent (e.g., chlorobenzene).[6]
-
Titration Setup: Use an automatic potentiometric titrator for accurate endpoint detection.[5]
-
Titration: Titrate the sample solution with a standardized solution of hydrogen bromide (HBr) in glacial acetic acid. The HBr reacts with the epoxy groups.[6]
-
Endpoint Detection: The endpoint of the titration is determined by a sharp change in potential.
-
Calculation: The Epoxy Equivalent Weight (EEW), which is the weight of resin in grams that contains one gram equivalent of epoxy groups, is calculated from the volume of titrant used and the sample weight.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the spectroscopic and chemical validation of TGDDM functional groups.
Applications in Drug Development
While TGDDM is predominantly used in industrial applications such as aerospace composites and adhesives, the fundamental principles of epoxy chemistry and their characterization are relevant in the development of biocompatible materials and drug delivery systems.[9][10][11] Epoxy-functionalized polymers and surfaces can be used for the immobilization of biomolecules and the controlled release of therapeutic agents. The spectroscopic and chemical validation methods described in this guide are therefore essential for ensuring the quality and performance of such advanced materials in a biomedical context. For instance, the precise control of epoxy group concentration on a biomaterial surface, quantifiable by these techniques, can directly impact drug loading capacity and release kinetics.[12]
References
- 1. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of amine value in epoxies with Raman spectroscopy | Metrohm [metrohm.com]
- 5. lcms.cz [lcms.cz]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel TGDDM epoxy nanocomposites for aerospace and high performance applications – Study of their thermal and electrical behaviour - Arabian Journal of Chemistry [arabjchem.org]
- 10. api.biomat-trans.com [api.biomat-trans.com]
- 11. Advances in Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparing mechanical properties of TGDDM and triglycidyl-p-aminophenol (TGAP) resins
A Comprehensive Comparison of the Mechanical Properties of TGDDM and Triglycidyl-p-aminophenol (TGAP) Resins
Introduction
Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) and triglycidyl-p-aminophenol (TGAP) are both high-performance epoxy resins extensively utilized in the aerospace, automotive, and electronics industries. Their popularity stems from their excellent thermal and mechanical properties. TGDDM is a tetra-functional epoxy resin, while TGAP is a tri-functional epoxy resin. This fundamental difference in their molecular structure, specifically the number of reactive epoxy groups per molecule, significantly influences their cross-linking density and, consequently, their mechanical performance. This guide provides a detailed comparison of the key mechanical properties of these two resins, supported by experimental data and standardized testing protocols.
Data Presentation
The mechanical properties of TGDDM and TGAP resins are highly dependent on the curing agent and the curing cycle employed. The following table summarizes representative mechanical properties for both resins cured with diaminodiphenyl sulfone (DDS), a common aromatic amine curing agent. It is important to note that these values are compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
| Mechanical Property | TGDDM with DDS | TGAP with DDS | Test Standard |
| Tensile Strength | 80 - 88 MPa[1] | ~117 MPa | ASTM D638 |
| Tensile Modulus | 2100 - 2221 MPa[1] | Not specified | ASTM D638 |
| Flexural Strength | Not specified | Not specified | ASTM D790 |
| Flexural Modulus | ~3.15 GPa[2] | Not specified | ASTM D790 |
| Fracture Toughness (KIC) | 0.6 - 0.9 MPa·m1/2[1] | 0.91 MPa·m1/2[3] | ASTM D5045 |
| Glass Transition Temp. (Tg) | 241 - 266 °C[1] | ~215 °C | DSC/DMA |
Discussion of Mechanical Properties
Tensile Properties: TGAP resins, when cured with DDS, have been reported to exhibit a higher tensile strength compared to TGDDM/DDS systems. The trifunctional nature of TGAP can lead to a well-crosslinked network. The tensile modulus of TGDDM is substantial, indicating high stiffness, a desirable characteristic in many structural applications.[1]
Flexural Properties: Data for a direct comparison of the flexural properties of neat TGDDM and TGAP resins is limited in the reviewed literature. However, a study on graphene oxide reinforced TGDDM epoxy nanocomposites reported the flexural modulus of the neat TGDDM epoxy to be approximately 3.15 GPa.[2]
Fracture Toughness: Both TGDDM and TGAP are inherently brittle materials due to their high cross-link density.[4] Their fracture toughness values are relatively low. Studies have shown that the fracture toughness of TGDDM cured with DDS can range from 0.6 to 0.9 MPa·m1/2, depending on the isomer of DDS used.[1] A reported value for a TGAP/DDS system is around 0.91 MPa·m1/2.[3] It is a common industrial practice to modify these resins with toughening agents to improve their resistance to crack propagation.
Glass Transition Temperature (Tg): The glass transition temperature is a critical parameter indicating the upper service temperature of the material. TGDDM resins are known for their exceptionally high Tg, often exceeding 240 °C when cured with DDS.[1] This is a direct result of the high cross-link density achieved due to its tetra-functionality. TGAP resins also possess a high Tg, typically above 200 °C, making them suitable for high-temperature applications.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Tensile Testing (ASTM D638)
Objective: To determine the tensile properties of the epoxy resins, including tensile strength, tensile modulus, and elongation at break.
Specimen Preparation: Dog-bone shaped specimens are cast from the cured epoxy resin according to the dimensions specified in ASTM D638.[5][6][7][8] The specimens should be free of voids and surface defects.
Procedure:
-
The width and thickness of the specimen's gauge section are measured accurately.
-
The specimen is mounted in the grips of a universal testing machine.
-
A constant rate of crosshead movement is applied to pull the specimen until it fractures.[9]
-
The load and extension are recorded throughout the test.
Calculations:
-
Tensile Strength: The maximum stress the specimen withstands before fracture.
-
Tensile Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in the gauge length at the point of fracture.
Flexural Testing (ASTM D790)
Objective: To determine the flexural properties of the epoxy resins, including flexural strength and flexural modulus.
Specimen Preparation: Rectangular bar specimens are cast from the cured epoxy resin with dimensions as specified in ASTM D790.[10][11][12][13]
Procedure:
-
The width and thickness of the specimen are measured.
-
The specimen is placed on two supports in a three-point bending fixture.[14]
-
A load is applied to the center of the specimen at a constant rate until the specimen fractures or reaches a specified strain.
-
The load and deflection are recorded.
Calculations:
-
Flexural Strength: The maximum stress at the outer fiber at the moment of break.
-
Flexural Modulus: A measure of the stiffness in bending, calculated from the slope of the stress-strain curve.
Fracture Toughness Testing (ASTM D5045)
Objective: To determine the plane-strain fracture toughness (KIC) of the epoxy resins.
Specimen Preparation: Compact tension (CT) or single-edge-notch bending (SENB) specimens are machined from the cured epoxy resin as per ASTM D5045.[15][16][17][18][19] A sharp pre-crack is introduced at the tip of the machined notch.
Procedure:
-
The specimen dimensions, including the crack length, are precisely measured.
-
The specimen is loaded in a universal testing machine at a constant rate.
-
The load versus crack mouth opening displacement is recorded.
-
The test is continued until the specimen fractures.
Calculation:
-
KIC: The critical stress intensity factor is calculated from the peak load, specimen geometry, and crack length using the equations provided in ASTM D5045.
Visualizations
Caption: Logical workflow for comparing the mechanical properties of TGDDM and TGAP resins.
Caption: General experimental workflow for determining and comparing resin mechanical properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improving the fracture toughness and the strength of epoxy using nanomaterials – a review of the current status - Nanoscale (RSC Publishing) DOI:10.1039/C5NR01354B [pubs.rsc.org]
- 5. hammerheadshop.com [hammerheadshop.com]
- 6. infinitalab.com [infinitalab.com]
- 7. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 8. researchgate.net [researchgate.net]
- 9. epoxyworks.com [epoxyworks.com]
- 10. boundengineering.com [boundengineering.com]
- 11. researchgate.net [researchgate.net]
- 12. trl.com [trl.com]
- 13. researchgate.net [researchgate.net]
- 14. zwickroell.com [zwickroell.com]
- 15. store.astm.org [store.astm.org]
- 16. testresources.net [testresources.net]
- 17. store.astm.org [store.astm.org]
- 18. labsinus.com [labsinus.com]
- 19. matestlabs.com [matestlabs.com]
Performance Showdown: Amine vs. Anhydride Curing Agents for TGDDM Epoxy Resins
A Comparative Guide for Researchers and Scientists
Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) is a high-performance epoxy resin renowned for its exceptional thermal stability and mechanical properties, making it a cornerstone in advanced composites, adhesives, and coatings. The ultimate performance of a TGDDM-based thermoset is critically dependent on the choice of curing agent. This guide provides a detailed comparison of two of the most common classes of curing agents for TGDDM: amines and anhydrides. By examining their impact on mechanical performance, thermal properties, and curing characteristics, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to select the optimal curing system for their specific applications.
Executive Summary
Amine and anhydride curing agents impart distinct characteristics to TGDDM resins. Aromatic amines, such as 4,4'-diaminodiphenyl sulfone (DDS), are widely used and typically yield materials with high glass transition temperatures (Tg) and excellent mechanical strength.[1][2] Anhydride-cured systems, on the other hand, are known for their potential to provide even higher thermal stability, excellent electrical insulation properties, and often lower mixed viscosity, which can be advantageous in processing.[3] However, they may result in more brittle materials compared to their amine-cured counterparts.[3] This guide will delve into the quantitative performance differences, supported by experimental data from the literature.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for TGDDM cured with representative amine and anhydride hardeners. It is important to note that the properties of the final cured epoxy are highly dependent on the specific curing agent, stoichiometry, and the cure schedule. The data presented here is collated from various studies to provide a comparative overview.
Table 1: Mechanical Properties of Amine vs. Anhydride Cured TGDDM
| Property | TGDDM Cured with Amine (DDS) | TGDDM Cured with Anhydride (MNA) |
| Tensile Strength (MPa) | 80 - 88[1][4] | Data Not Available for TGDDM |
| Tensile Modulus (GPa) | 2.1 - 2.2[1][4] | Data Not Available for TGDDM |
| Fracture Toughness (MPa·m½) | 0.6 - 0.9[1][4] | Data Not Available for TGDDM |
Note: Data for anhydride-cured TGDDM's mechanical properties were not available in a directly comparable format. The performance of anhydride-cured systems can be tailored based on the specific anhydride and cure cycle.
Table 2: Thermal Properties of Amine vs. Anhydride Cured TGDDM
| Property | TGDDM Cured with Amine (DDS) | TGDDM Cured with Anhydride (MNA) |
| Glass Transition Temperature (Tg) (°C) | 241 - 266[1][4] | ~247 (for C2H5-TGDDM) |
| Thermal Decomposition Onset (°C) | ~373 (for TGDDM/DDS)[5] | ~324 (for C2H5-TGDDM) |
Curing Mechanisms and Experimental Workflow
The chemical reactions governing the crosslinking of TGDDM with amine and anhydride hardeners are fundamentally different, leading to distinct network structures and properties.
References
Validation of TGDDM-based composite performance for aerospace applications
A Comparative Guide to TGDDM, BMI, and PEEK Matrix Composites in Aerospace Engineering
In the demanding environment of aerospace engineering, the selection of materials is paramount to ensuring structural integrity, thermal stability, and lightweight performance. Tetraglycidyl-diaminodiphenylmethane (TGDDM)-based epoxy resins, particularly when cured with 4,4'-diaminodiphenyl sulfone (DDS), have long been a cornerstone in the fabrication of high-performance composites. This guide provides a comprehensive validation of TGDDM-based composite performance against two other leading alternatives in aerospace applications: Bismaleimide (BMI) and Polyetheretherketone (PEEK) composites. The following sections present a detailed comparison of their mechanical and thermal properties, supported by experimental data and standardized testing protocols, to assist researchers and drug development professionals in making informed material selections.
Quantitative Performance Comparison
The selection of a composite matrix for aerospace applications hinges on a careful evaluation of its mechanical and thermal characteristics. The following tables summarize the typical properties of carbon fiber reinforced composites based on TGDDM-DDS, BMI, and PEEK resins. It is important to note that these values can vary depending on the specific fiber, fiber volume fraction, and manufacturing process.
Table 1: Comparison of Mechanical Properties
| Property | TGDDM-DDS/Carbon Fiber | BMI/Carbon Fiber | PEEK/Carbon Fiber | Test Standard |
| Tensile Strength (MPa) | 1500 - 2500 | 1800 - 2800 | 2000 - 3000 | ASTM D3039 |
| Tensile Modulus (GPa) | 130 - 180 | 140 - 200 | 130 - 180 | ASTM D3039 |
| Compressive Strength (MPa) | 1200 - 1800 | 1500 - 2200 | 1300 - 2000 | ASTM D3410 |
| Flexural Strength (MPa) | 1300 - 2000 | 1600 - 2500 | 1500 - 2400 | ASTM D790 |
| Flexural Modulus (GPa) | 120 - 160 | 130 - 180 | 120 - 170 | ASTM D790 |
| Interlaminar Shear Strength (MPa) | 80 - 110 | 90 - 130 | 100 - 140 | ASTM D2344 |
Table 2: Comparison of Thermal and Physical Properties
| Property | TGDDM-DDS/Carbon Fiber | BMI/Carbon Fiber | PEEK/Carbon Fiber | Test Standard |
| Glass Transition Temp. (Tg) (°C) | 180 - 230 | 250 - 350 | 143 | DSC/DMA |
| Continuous Service Temp. (°C) | ~170 | ~230 | ~250 | - |
| Density (g/cm³) | 1.55 - 1.60 | 1.58 - 1.65 | 1.55 - 1.60 | ASTM D792 |
| Moisture Absorption (%, 24h) | 0.5 - 1.5 | 0.8 - 2.0 | < 0.5 | ASTM D570 |
Experimental Protocols
The data presented in this guide is derived from standardized test methods to ensure comparability and reliability. The following are detailed methodologies for key experiments cited.
Mechanical Property Testing
A universal testing machine is employed for determining the tensile, compressive, and flexural properties of the composite laminates.
-
Tensile Properties (ASTM D3039): Rectangular specimens with bonded tabs are subjected to a uniaxial tensile load until failure.[1][2] Strain is measured using extensometers or strain gauges to determine the tensile modulus.
-
Compressive Properties (ASTM D3410): A combined loading compression (CLC) fixture is utilized to apply a compressive load to the specimen until failure.[3] Strain gauges are used to measure strain and determine the compressive modulus.
-
Flexural Properties (ASTM D790): A three-point or four-point bending setup is used to apply a load to a rectangular beam specimen. The load and deflection are recorded to calculate flexural strength and modulus.
-
Interlaminar Shear Strength (ASTM D2344): A short-beam shear test is conducted where a short, thick beam specimen is loaded in three-point bending to induce interlaminar shear failure.
Thermal Property Testing
Thermal analysis techniques are critical for characterizing the service temperature limits of the composite materials.
-
Glass Transition Temperature (Tg) Determination (DSC/DMA):
-
Differential Scanning Calorimetry (DSC): A small sample of the composite is heated at a controlled rate in a DSC instrument. The Tg is identified as a step-change in the heat flow curve.[4][5][6]
-
Dynamic Mechanical Analysis (DMA): A rectangular specimen is subjected to an oscillating force while the temperature is ramped. The Tg can be determined from the peak of the tan delta curve or the onset of the storage modulus drop.[4][7]
-
Material Selection Pathway
The choice between TGDDM, BMI, and PEEK composites is a complex decision driven by the specific requirements of the aerospace application. The following diagram illustrates a simplified decision-making workflow.
References
- 1. forneyonline.com [forneyonline.com]
- 2. specializedtesting.com [specializedtesting.com]
- 3. store.astm.org [store.astm.org]
- 4. Optimizing Glass Transition Temperature TG Detection in Glass‑Fiber Composites: DSC and DMA Research - Fenhar [fenharxz.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. gup.ugal.ro [gup.ugal.ro]
- 7. Glass transition temperature (Tg) - A210 - CKN Knowledge in Practice Centre [compositeskn.org]
Cross-Validation of Cure Monitoring Techniques for Tetraglycidyl Diaminodiphenyl Methane (TGDDM) Epoxy Resins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The curing process of tetraglycidyl diaminodiphenyl methane (TGDDM) based epoxy resins is a critical step that dictates the final properties of the material. Effective monitoring and control of this process are paramount for ensuring optimal performance, particularly in high-stakes applications such as aerospace and advanced composites. This guide provides a comparative analysis of common cure monitoring techniques for TGDDM, presenting experimental data, detailed methodologies, and a cross-validation of their performance.
Overview of Cure Monitoring Techniques
Several analytical techniques can be employed to monitor the complex chemical and physical transformations that occur during the curing of TGDDM. The most prevalent methods include Differential Scanning Calorimetry (DSC), Fourier Transform Infrared Spectroscopy (FTIR), and Dielectric Analysis (DEA). Each of these techniques offers unique insights into the curing process, from the heat of reaction to changes in functional groups and ionic mobility.
Comparative Analysis of Techniques
The selection of an appropriate cure monitoring technique depends on the specific requirements of the application, including the desired information, the experimental conditions, and the available resources. The following table summarizes the key performance parameters of DSC, FTIR, and DEA for TGDDM cure monitoring.
| Technique | Parameter Measured | Information Provided | Advantages | Limitations |
| DSC | Heat flow | Degree of cure, reaction kinetics, glass transition temperature (Tg) | Quantitative, well-established, good for kinetic modeling | Indirect measurement of chemical conversion, can be influenced by experimental conditions |
| FTIR | Infrared absorbance | Changes in functional group concentrations (epoxy, amine, hydroxyl) | Direct measurement of chemical changes, high specificity | Can be difficult to use with filled or thick samples, requires calibration for quantitative analysis |
| DEA | Dielectric properties (permittivity, loss factor) | Changes in ion mobility, viscosity, gelation, vitrification | In-situ and real-time monitoring, sensitive to changes in resin state | Indirect measurement of cure, can be affected by temperature and frequency changes |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline the methodologies for each of the key cure monitoring techniques as applied to TGDDM resins.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Methodology:
-
A small, precisely weighed sample of the uncured TGDDM resin mixture (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The curing process can be monitored using two primary modes:
-
Dynamic Scan: The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a defined temperature range. The resulting exothermic peak in the heat flow curve is integrated to determine the total heat of reaction (ΔH_total).[1]
-
Isothermal Scan: The sample is rapidly heated to a specific isothermal cure temperature and held for a period of time until the reaction is complete. The heat flow is recorded as a function of time.
-
-
The degree of cure (α) at any given time or temperature can be calculated as the fractional heat of reaction (α = ΔH_t / ΔH_total), where ΔH_t is the heat evolved up to that point.
-
To determine the residual heat of reaction for partially cured samples, a second dynamic scan is performed after the initial cure cycle. The residual exotherm is then used to calculate the degree of cure achieved in the first stage.
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.
Methodology:
-
An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or a transmission cell is used.
-
A background spectrum is collected.
-
A thin film of the uncured TGDDM resin is applied to the ATR crystal or placed between two KBr plates for transmission analysis.
-
The sample is heated to the desired cure temperature.
-
FTIR spectra are collected at regular intervals throughout the curing process.[1]
-
The curing reaction is monitored by observing the changes in the absorbance of specific infrared bands corresponding to the functional groups involved in the reaction. Key bands for a TGDDM/amine system include:
-
Epoxy group: ~908 cm⁻¹
-
Primary amine: ~3360 cm⁻¹ and ~3240 cm⁻¹
-
Secondary amine: ~3380 cm⁻¹
-
Hydroxyl group: ~3450 cm⁻¹
-
-
The degree of conversion of the epoxy groups can be determined by measuring the decrease in the area of the epoxy peak, often normalized to an internal standard peak that does not change during the reaction.
Dielectric Analysis (DEA)
DEA is a technique that measures the electrical properties of a material as a function of temperature, time, and frequency.
Methodology:
-
A dielectric sensor with interdigitated electrodes is placed in contact with or embedded within the TGDDM resin.
-
The sensor is connected to a dielectric analyzer.
-
An alternating voltage is applied to the sensor across a range of frequencies.
-
The resulting current and phase angle are measured, from which the dielectric permittivity (ε') and loss factor (ε'') are calculated.
-
The sample is subjected to a defined temperature profile (isothermal or dynamic).
-
The dielectric properties are monitored throughout the cure cycle.
-
The ionic conductivity (σ) is often derived from the loss factor and is inversely proportional to the ion viscosity. As the resin cures and the viscosity increases, the mobility of ions decreases, leading to a decrease in ionic conductivity.
-
Key events in the curing process, such as the minimum viscosity, gelation, and vitrification, can be identified from characteristic changes in the dielectric signals.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for each cure monitoring technique.
Cross-Validation and Data Interpretation
Cross-validation of these techniques is essential for developing a comprehensive understanding of the TGDDM curing process. Studies have shown good agreement between the degree of cure determined by DSC and the conversion of epoxy groups measured by FTIR. For instance, the activation energy for the cure reaction of a TGDDM/DDS system determined by fiber optic FT-IR was found to be in agreement with DSC results.[2]
Dielectric analysis provides complementary information, with key events like gelation and vitrification correlating with specific changes in the dielectric signal. The onset of the sharp increase in ion viscosity from DEA often corresponds to the gel point, while the peak in the loss factor can be associated with vitrification. These events can be correlated with the degree of cure as determined by DSC or FTIR to build a comprehensive time-temperature-transformation (TTT) diagram for the TGDDM system.
Conclusion
The cure monitoring of TGDDM epoxy resins can be effectively performed using DSC, FTIR, and DEA. Each technique provides valuable, albeit different, insights into the complex curing process. While DSC offers robust quantitative data on the overall reaction kinetics and energetics, FTIR provides direct evidence of the chemical transformations. DEA excels in its ability to provide in-situ, real-time information on the physical state of the resin. For a complete and reliable characterization of the TGDDM cure process, a multi-technique approach is recommended. By cross-validating the data from these different methods, researchers and engineers can gain a deeper understanding of the material's behavior and optimize the curing cycle for enhanced performance and reliability of the final product.
References
Benchmarking TGDDM Against Novel High-Performance Epoxy Systems: A Comparative Guide
In the quest for advanced materials with superior performance, N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenyl-methane (TGDDM) has long been a benchmark epoxy resin, particularly in high-stakes industries like aerospace.[1] Its high functionality and the resulting densely cross-linked network provide excellent thermal and mechanical properties.[1] However, the relentless pursuit of enhanced toughness, improved processing characteristics, and greater environmental sustainability has spurred the development of novel high-performance epoxy systems. This guide provides a comparative analysis of TGDDM against three promising alternatives: phenalkamine-cured epoxies, silicone-epoxy hybrids, and bio-based epoxy resins.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators for TGDDM and the selected novel epoxy systems. It is important to note that the data is compiled from various studies, and direct comparisons may be influenced by variations in specific formulations, curing agents, and testing conditions.
Thermal Properties
| Property | TGDDM/DDS | Phenalkamine-Cured Epoxy | Silicone-Epoxy Hybrid | Bio-based Epoxy (Lignin-based) |
| Glass Transition Temperature (Tg) | ~240-266 °C[2][3] | 50-98 °C | Can be lower than conventional epoxies | Can be comparable to or higher than conventional epoxies |
| Decomposition Temperature (TGA) | Onset ~300 °C[3] | Varies with formulation | Generally improved thermal stability | Up to 261 °C[4] |
Mechanical Properties
| Property | TGDDM/DDS | Phenalkamine-Cured Epoxy | Silicone-Epoxy Hybrid | Bio-based Epoxy (Lignin-based) |
| Tensile Strength | 80-88 MPa[2] | Can be lower than conventional epoxies | Generally lower than conventional epoxies | Can be comparable to conventional epoxies |
| Tensile Modulus | 2100-2221 MPa[2] | Can be lower than conventional epoxies | Lower than conventional epoxies | Can be comparable to conventional epoxies |
| Fracture Toughness (K_IC_) | 0.6-0.9 MPa·m¹/²[2] | Improved flexibility and impact resistance | Significantly improved impact resistance and flexibility[5] | Can be improved with specific formulations |
| Elongation at Break | - | Higher than conventional epoxies | Significantly higher than conventional epoxies[5] | - |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. Below are detailed protocols for key experiments.
Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (Tg)
-
Apparatus: Dynamic Mechanical Analyzer (DMA)
-
Specimen Preparation: Rectangular specimens of defined dimensions (e.g., 50 mm x 10 mm x 2-4 mm) are prepared and conditioned at standard laboratory conditions (23 ± 2°C, 50 ± 5% RH) for at least 40 hours.[7]
-
Procedure:
-
The specimen is mounted in the DMA in a dual or single cantilever clamp configuration.
-
An oscillatory force is applied to the specimen at a nominal frequency of 1 Hz.[6][9]
-
The temperature is increased at a constant rate, typically 5 °C/min.[6][9]
-
The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are recorded as a function of temperature.
-
The glass transition temperature (Tg) is determined from the peak of the tan delta curve or the onset of the storage modulus drop.[7]
-
Thermogravimetric Analysis (TGA) for Decomposition Temperature
-
Standard: ASTM E1131
-
Apparatus: Thermogravimetric Analyzer (TGA)
-
Procedure:
-
A small, precisely weighed sample of the cured epoxy is placed in a sample pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically reported as the onset temperature of significant weight loss.
-
Tensile Testing for Strength and Modulus
-
Standard: ASTM D638
-
Apparatus: Universal Testing Machine with an extensometer.
-
Specimen Preparation: Dog-bone shaped specimens are prepared according to the standard.
-
Procedure:
-
The specimen is securely gripped in the testing machine.
-
The specimen is pulled at a constant rate of crosshead displacement until it fractures.
-
The load and displacement are recorded throughout the test.
-
Tensile strength is calculated as the maximum stress the material can withstand.
-
Tensile modulus (Young's modulus) is determined from the slope of the initial linear portion of the stress-strain curve.
-
Fracture Toughness Testing
-
Apparatus: Universal Testing Machine.
-
Specimen Preparation: Single-edge-notch bend (SENB) or compact tension (CT) specimens are prepared with a sharp pre-crack.[11][13]
-
Procedure:
-
The specimen is loaded in three-point bending (for SENB) or tension (for CT).
-
The load is applied until the crack propagates.
-
The critical stress intensity factor (K_IC_) is calculated based on the peak load and the specimen geometry.[12]
-
Visualizing the Chemistry and Workflow
To better understand the underlying principles of these epoxy systems, the following diagrams illustrate their chemical structures, curing mechanisms, and a typical experimental workflow.
Caption: Curing mechanism of TGDDM with DDS hardener.
Caption: Curing of epoxy resin with bio-based phenalkamine.
Caption: Structure of a silicone-epoxy hybrid system.
Caption: General experimental workflow for epoxy system evaluation.
References
- 1. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. siltech.com [siltech.com]
- 6. infinitalab.com [infinitalab.com]
- 7. labsinus.com [labsinus.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. matestlabs.com [matestlabs.com]
- 10. store.astm.org [store.astm.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4,4'-Methylenebis(N,N-diglycidylaniline): A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 4,4'-Methylenebis(N,N-diglycidylaniline) (CAS No. 28768-32-3), a tetrafunctional epoxy resin. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This substance is known to be a skin sensitizer, is suspected of causing genetic defects, and is toxic to aquatic life with long-lasting effects[1][2].
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the chemical's hazards.
Personal Protective Equipment (PPE):
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after[1][2][3].
-
Eye/Face Protection: Wear safety glasses with side-shields or a face shield[2][3].
-
Body Protection: Wear protective clothing to prevent skin contact[3].
-
Respiratory Protection: If working in a poorly ventilated area or if vapors/mists are generated, use a NIOSH (US) or EN 143 (EU) approved respirator[1].
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood[2][3].
-
Do not eat, drink, or smoke in the handling area[3].
-
Avoid release to the environment[4].
**Step-by-Step Disposal Protocol
The primary method for disposing of 4,4'-Methylenebis(N,N-diglycidylaniline) is through a licensed professional waste disposal service. Never dispose of this chemical down the drain or in general waste.
-
Waste Identification and Segregation:
-
Label a dedicated, compatible waste container clearly as "Hazardous Waste: 4,4'-Methylenebis(N,N-diglycidylaniline)".
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials[3].
-
-
Disposal of Unused Product and Contaminated Materials:
-
Unused or Surplus Chemical: Offer surplus and non-recyclable solutions to a licensed disposal company[1][2]. The material should be in its original or a properly labeled container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as PPE, absorbent pads, and labware, must be treated as hazardous waste. Place these items in the designated hazardous waste container for disposal[1][2].
-
Contaminated Packaging: Dispose of contaminated packaging as you would the unused product. Ensure containers are empty before disposal[1][2].
-
-
Spill Management and Cleanup:
-
In the event of a spill, immediately evacuate personnel from the affected area.
-
Remove all sources of ignition[3].
-
For small spills, absorb the chemical with an inert material such as sand, activated carbon, or vermiculite. Scoop up the mixture and place it into the designated hazardous waste container[3].
-
For large spills, contain the spill by diking with an inert material. Prevent the chemical from entering sewers or waterways. Transfer the collected material to a suitable container for disposal by a licensed waste management company[3].
-
Collect any spillage to prevent environmental contamination[4].
-
-
Contacting a Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal of the hazardous waste[1][2].
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for 4,4'-Methylenebis(N,N-diglycidylaniline).
-
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 28768-32-3 | [1][2] |
| Molecular Formula | C25H30N2O4 | [1][2] |
| Molecular Weight | 422.52 g/mol | [1][2] |
| Hazard Statement(s) | H317: May cause an allergic skin reaction. H341: Suspected of causing genetic defects. H411: Toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statement(s) (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [4] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 4,4'-Methylenebis(N,N-diglycidylaniline).
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4,4'-Methylenebis(N,N-diglycidylaniline)
Essential safety protocols for the handling and disposal of 4,4'-Methylenebis(N,N-diglycidylaniline) are critical for protecting researchers and the environment. This guide provides immediate, procedural, and step-by-step instructions to ensure the safe use of this substance in laboratory settings. Adherence to these protocols is paramount due to the chemical's potential health hazards, including skin sensitization, irritation, and suspected genetic defects.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is necessary to minimize exposure. The following table summarizes the recommended PPE for handling 4,4'-Methylenebis(N,N-diglycidylaniline).
| PPE Category | Equipment Specification | Purpose & Notes |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, consult manufacturer's data for breakthrough times). | To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling.[1][2] |
| Eye and Face Protection | Safety glasses with side-shields and a face shield. | To protect against splashes and vapors.[2][3] |
| Skin and Body Protection | Chemical-resistant apron or a complete suit protecting against chemicals. | To prevent contamination of personal clothing and skin. The type of protective equipment should be selected based on the concentration and amount of the substance being handled.[2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges (e.g., P95, OV/AG/P99, or ABEK-P2). | To prevent inhalation of harmful vapors or mists.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of 4,4'-Methylenebis(N,N-diglycidylaniline). The following experimental protocol outlines the key steps.
Experimental Protocol for Safe Handling
-
Preparation and Area Setup:
-
Designate a specific area for handling the chemical, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and PPE before handling the chemical.
-
-
Donning of Personal Protective Equipment (PPE):
-
Put on a lab coat or chemical-resistant suit.
-
Don safety glasses and a face shield.
-
Wear the appropriate chemical-resistant gloves.
-
If required, wear a properly fitted respirator.
-
-
Chemical Handling:
-
Handle the substance in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[2]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Use explosion-proof ventilation systems and equipment where necessary.[2]
-
Ground and bond containers and receiving equipment to prevent static electricity buildup.[2]
-
-
Post-Handling Procedures:
Disposal Plan: Responsible Waste Management
Proper disposal of 4,4'-Methylenebis(N,N-diglycidylaniline) and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste through a licensed disposal company. Do not pour down the drain.[1] |
| Contaminated Materials (e.g., gloves, wipes, containers) | Collect in a designated, labeled, and sealed container for hazardous waste. Dispose of through a licensed professional waste disposal service.[1] |
| Spills | For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable container for disposal. For large spills, contain the spill and contact environmental health and safety personnel.[2] |
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for handling 4,4'-Methylenebis(N,N-diglycidylaniline) safely.
Caption: Workflow for safe handling of 4,4'-Methylenebis(N,N-diglycidylaniline).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
